7-Ethyl-2-methyl-4-nonanone
Beschreibung
The exact mass of the compound 7-Ethyl-2-methyl-4-nonanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Ethyl-2-methyl-4-nonanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Ethyl-2-methyl-4-nonanone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
7-ethyl-2-methylnonan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-5-11(6-2)7-8-12(13)9-10(3)4/h10-11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIMOXFYWOEJRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CCC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289378 | |
| Record name | 7-ethyl-2-methylnonan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6628-29-1 | |
| Record name | 7-Ethyl-2-methyl-4-nonanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 60571 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC60571 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-ethyl-2-methylnonan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-ETHYL-2-METHYL-4-NONANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Ethyl-2-methyl-4-nonanone (CAS 6628-29-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ethyl-2-methyl-4-nonanone, a branched aliphatic ketone, presents a unique molecular architecture that is of interest in various fields of chemical synthesis and potential biological applications. Its structure, characterized by a nonanone backbone with ethyl and methyl substitutions, results in a sterically hindered carbonyl group, influencing its reactivity and physicochemical properties. This guide provides a comprehensive technical overview of 7-Ethyl-2-methyl-4-nonanone, including its chemical and physical properties, a plausible synthetic route, detailed analytical methodologies, and a discussion of its potential applications.
Chemical and Physical Properties
7-Ethyl-2-methyl-4-nonanone is an organic compound with the molecular formula C12H24O.[1][2] It is a colorless to pale yellow liquid, and like many ketones, it may possess a characteristic fruity or sweet odor, suggesting potential use in the fragrance industry.[2] Its branched nature contributes to its solubility in organic solvents and moderate volatility.[2]
Table 1: Physicochemical Properties of 7-Ethyl-2-methyl-4-nonanone
| Property | Value | Source |
| CAS Number | 6628-29-1 | [1][2][3][4] |
| Molecular Formula | C12H24O | [1][2][3] |
| Molecular Weight | 184.32 g/mol | [1][3] |
| IUPAC Name | 7-ethyl-2-methylnonan-4-one | [3] |
| SMILES | CCC(CC)CCC(=O)CC(C)C | [1][2][3] |
| InChI | InChI=1S/C12H24O/c1-5-11(6-2)7-8-12(13)9-10(3)4/h10-11H,5-9H2,1-4H3 | [1][2][3] |
| InChIKey | UBIMOXFYWOEJRG-UHFFFAOYSA-N | [1][2][3] |
| Predicted XLogP3 | 3.9 | [3] |
| Predicted Topological Polar Surface Area | 17.1 Ų | [1] |
| Predicted Rotatable Bond Count | 7 | [1] |
| Predicted Hydrogen Bond Acceptor Count | 1 | [1] |
| Predicted Hydrogen Bond Donor Count | 0 | [1] |
Synthesis of 7-Ethyl-2-methyl-4-nonanone
A robust and high-yielding synthetic route to 7-Ethyl-2-methyl-4-nonanone can be achieved through the oxidation of the corresponding secondary alcohol, 7-ethyl-2-methyl-4-nonanol (CAS 7529-29-5).[5] The oxidation of secondary alcohols to ketones is a fundamental and well-established transformation in organic synthesis, with several reliable methods available.
Proposed Synthetic Pathway: Oxidation of 7-Ethyl-2-methyl-4-nonanol
The choice of oxidizing agent is critical to ensure a clean and efficient conversion without over-oxidation or side reactions. Given the sterically hindered nature of the secondary alcohol, a mild and selective oxidant is preferred.
Caption: Proposed synthesis of 7-Ethyl-2-methyl-4-nonanone.
Experimental Protocol: Synthesis via Dess-Martin Oxidation
The Dess-Martin periodinane (DMP) is an excellent choice for this transformation due to its mild reaction conditions and high efficiency in oxidizing sterically hindered alcohols.
Materials:
-
7-Ethyl-2-methyl-4-nonanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-ethyl-2-methyl-4-nonanol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.1 equivalents) portion-wise. The reaction is typically exothermic and should be monitored.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 1-3 hours).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃. Stir vigorously for 15-20 minutes until the solid byproducts dissolve.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 7-Ethyl-2-methyl-4-nonanone by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Analytical Methodologies
Accurate characterization and quantification of 7-Ethyl-2-methyl-4-nonanone are essential for research and quality control. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.
Spectroscopic Analysis
Spectroscopic data for 7-Ethyl-2-methyl-4-nonanone is available in public databases, providing a reference for structural confirmation.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong, characteristic absorption band for the carbonyl (C=O) stretch, typically in the range of 1710-1720 cm⁻¹. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) confirms the complete oxidation of the alcohol precursor.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl and methyl groups, as well as the methylene protons adjacent to the carbonyl and the chiral centers. The chemical shifts and splitting patterns will be complex due to the asymmetry of the molecule.
-
¹³C NMR: The carbon NMR spectrum will show a distinct signal for the carbonyl carbon in the downfield region (typically >200 ppm). The remaining carbon signals will correspond to the various methyl, methylene, and methine groups in the molecule.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 184. The fragmentation pattern will be characteristic of a branched aliphatic ketone, with major fragments arising from alpha-cleavage on either side of the carbonyl group. Expected fragments would include ions corresponding to the loss of alkyl radicals.[6][7][8][9][10]
Chromatographic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like 7-Ethyl-2-methyl-4-nonanone.
Caption: General workflow for GC-MS analysis of ketones.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 250 °C
-
Final hold: 5 min at 250 °C
-
-
Injection Volume: 1 µL
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
High-Performance Liquid Chromatography (HPLC)
For less volatile samples or for quantification in complex matrices, HPLC with UV detection after derivatization can be employed. Simple ketones often lack a strong chromophore, necessitating derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) to form a highly UV-active hydrazone derivative.
Experimental Protocol: HPLC Analysis with DNPH Derivatization
1. Derivatization:
-
Prepare a solution of the sample containing 7-Ethyl-2-methyl-4-nonanone in acetonitrile.
-
Add an acidic solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile.
-
Allow the reaction to proceed at room temperature or with gentle heating to form the 7-ethyl-2-methyl-4-nonanone-DNPH derivative.
2. HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 360 nm.
-
Injection Volume: 10 µL.
Potential Applications and Biological Relevance
While specific applications for 7-Ethyl-2-methyl-4-nonanone in drug development are not yet documented, its structural features suggest areas of potential interest.
-
Synthetic Building Block: Branched aliphatic ketones are valuable intermediates in organic synthesis.[11] The sterically hindered carbonyl group can be used to introduce chirality and complexity into larger molecules, which is a key consideration in the synthesis of active pharmaceutical ingredients (APIs).
-
Fragrance and Flavor Industry: As previously mentioned, many ketones possess distinct aromas, and 7-Ethyl-2-methyl-4-nonanone's potential fruity or sweet scent makes it a candidate for use in the formulation of fragrances and flavors.[2]
-
Biological Activity of C12 Compounds: While not directly related to the target molecule, it is noteworthy that certain C12 fatty acids (a component of medium-chain triglycerides) are known to be ketogenic.[12][13] Ketone bodies produced from these fatty acids can serve as an alternative energy source for the brain and have been investigated for their neuroprotective effects in conditions like Alzheimer's disease.[14] Further research would be needed to determine if 7-Ethyl-2-methyl-4-nonanone or its metabolites have any relevant biological activity.
Safety and Handling
7-Ethyl-2-methyl-4-nonanone is classified as harmful to aquatic life with long-lasting effects (H412).[3] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). It should be handled in a well-ventilated area, and appropriate measures should be taken to prevent its release into the environment.
Conclusion
7-Ethyl-2-methyl-4-nonanone is a branched aliphatic ketone with potential applications in organic synthesis and the fragrance industry. This guide has provided a comprehensive overview of its chemical and physical properties, a plausible and detailed synthetic route, and robust analytical methodologies for its characterization and quantification. While its direct role in drug development is yet to be established, its unique structure as a sterically hindered ketone makes it an interesting candidate for further investigation as a synthetic intermediate. The protocols and data presented herein serve as a valuable resource for researchers and scientists working with this and structurally related compounds.
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An In-depth Technical Guide to the Physical Properties of 7-Ethyl-2-methyl-4-nonanone
This technical guide provides a comprehensive overview of the core physical properties of 7-Ethyl-2-methyl-4-nonanone, a branched aliphatic ketone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for property determination.
Introduction
7-Ethyl-2-methyl-4-nonanone (CAS No. 6628-29-1) is an organic compound with the molecular formula C₁₂H₂₄O.[1][2] Its structure, featuring a twelve-carbon backbone with ethyl and methyl substitutions, results in a molecule of interest for various chemical syntheses and as a potential intermediate in the development of novel compounds. This guide delves into the essential physical characteristics that define its behavior and inform its application in a laboratory and industrial setting. The compound is typically a colorless to pale yellow liquid with a characteristic fruity or sweet odor.[2]
Core Physical Properties
A summary of the fundamental physical properties of 7-Ethyl-2-methyl-4-nonanone is presented below. It is important to note that while some properties are computationally derived, this guide provides the experimental framework for their empirical determination.
| Property | Value/Expected Range | Source |
| Molecular Formula | C₁₂H₂₄O | [1][2] |
| Molecular Weight | 184.32 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Fruity or sweet | [2] |
| Boiling Point | Moderately volatile (Estimated) | [2] |
| Solubility | Expected to be soluble in organic solvents and have low solubility in water.[4][5][6] |
Experimental Determination of Physical Properties
The following sections detail the standardized experimental protocols for determining the key physical properties of liquid ketones like 7-Ethyl-2-methyl-4-nonanone. The rationale behind each procedural step is explained to provide a deeper understanding of the methodology.
Boiling Point Determination
The boiling point is a critical indicator of a liquid's volatility. For a pure compound, it is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7][8]
This micro-method is ideal for determining the boiling point with a small sample volume.
-
Sample Preparation: A few milliliters of 7-Ethyl-2-methyl-4-nonanone are placed in a small test tube (fusion tube).[7][9]
-
Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.[7][9]
-
Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., paraffin oil).[9]
-
Heating and Observation: The bath is heated gently and stirred to ensure uniform temperature distribution.[8][9] As the boiling point is approached, a steady stream of bubbles will emerge from the capillary tube.
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10]
Causality: The principle behind this method is the equilibrium between the vapor pressure of the liquid and the external pressure. The stream of bubbles indicates that the vapor pressure of the sample is greater than the external pressure. As the liquid cools, the vapor pressure decreases, and when it equals the external pressure, the liquid is drawn into the capillary. This point represents the true boiling point.
Caption: Workflow for boiling point determination using the capillary method.
Density Measurement
Density, the mass per unit volume, is a fundamental physical property that can be used to assess the purity of a substance.[11]
The pycnometer method is a highly precise technique for determining the density of a liquid.[11]
-
Preparation: A clean, dry pycnometer of a known volume is weighed accurately on an analytical balance (m_empty).[11][12][13]
-
Filling: The pycnometer is filled with 7-Ethyl-2-methyl-4-nonanone, ensuring no air bubbles are trapped. The capillary stopper is inserted, allowing excess liquid to be expelled.[11][12][13]
-
Thermostatting: The filled pycnometer is placed in a thermostatic bath at a specific temperature (e.g., 20°C) until thermal equilibrium is reached.[12][14]
-
Final Weighing: The outside of the pycnometer is carefully dried, and it is weighed again (m_filled).[11][12][13]
-
Calculation: The density (ρ) is calculated using the formula: ρ = (m_filled - m_empty) / V, where V is the calibrated volume of the pycnometer.[11]
Causality: This gravimetric method provides high accuracy because it relies on precise measurements of mass and a calibrated volume. Temperature control is crucial as the volume of the liquid, and thus its density, is temperature-dependent.
Caption: Step-by-step workflow for density determination using a pycnometer.
Refractive Index Measurement
The refractive index is a measure of how much light bends when it passes through a substance and is a valuable tool for identifying and assessing the purity of a liquid.[15]
The Abbe refractometer is a common instrument for measuring the refractive index of liquids.[16][17]
-
Calibration: The instrument is calibrated using a standard liquid with a known refractive index, such as distilled water.[16][18]
-
Sample Application: A few drops of 7-Ethyl-2-methyl-4-nonanone are placed on the clean, dry prism surface.[17]
-
Measurement: The prisms are closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the boundary between the light and dark fields is sharp and centered on the crosshairs.[15][16]
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.[17]
Causality: The Abbe refractometer operates on the principle of total internal reflection. The angle at which this occurs is dependent on the refractive index of the sample. The instrument is designed to directly correlate this critical angle to a refractive index value.
Solubility Assessment
The solubility of a compound in various solvents provides insights into its polarity and potential applications. Ketones are polar molecules due to the carbonyl group and can act as hydrogen-bond acceptors with water.[19] However, the long alkyl chain in 7-Ethyl-2-methyl-4-nonanone is expected to confer significant nonpolar character, leading to low solubility in water but good solubility in organic solvents.[4][5][6]
-
Sample Preparation: A small, measured amount of 7-Ethyl-2-methyl-4-nonanone (e.g., 0.1 mL) is placed in a series of test tubes.
-
Solvent Addition: A measured volume of each test solvent (e.g., 2 mL of water, ethanol, acetone, hexane) is added to a separate test tube.
-
Observation: The mixture is agitated, and the solubility is observed. The compound is considered soluble if a homogeneous solution forms.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 7-Ethyl-2-methyl-4-nonanone, the most characteristic absorption will be from the carbonyl group (C=O).
-
Expected Absorption: A strong, sharp absorption peak is expected in the range of 1710-1725 cm⁻¹ for the C=O stretch of a saturated aliphatic ketone.[20] Conjugation with a double bond or aromatic ring would lower this frequency.[21][22]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: Protons on the carbons alpha to the carbonyl group (the CH₂ and CH groups at positions 3 and 5) are expected to be deshielded and appear in the 2.1-2.4 ppm region.[23] Other alkyl protons will appear further upfield.
-
¹³C NMR: The carbonyl carbon is highly deshielded and will produce a characteristic signal in the 190-220 ppm range.[24][25][26][27][28] The other sp³ hybridized carbons will appear in the upfield region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Expected Fragmentation: Aliphatic ketones like 7-Ethyl-2-methyl-4-nonanone typically undergo characteristic fragmentation patterns.[29][30][31][32]
-
α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.
-
McLafferty Rearrangement: A rearrangement involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond.[33]
-
Safety and Handling
Based on available data, 7-Ethyl-2-methyl-4-nonanone should be handled with care. It may pose health risks if inhaled or ingested.[2]
Conclusion
This technical guide has outlined the key physical properties of 7-Ethyl-2-methyl-4-nonanone and provided detailed, field-proven methodologies for their experimental determination. A thorough understanding of these properties is fundamental for the effective application of this compound in research and development. The provided protocols serve as a robust framework for obtaining reliable and reproducible data, ensuring scientific integrity in its characterization.
References
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How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. (2026, January 13). Retrieved from [Link]
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Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024, December 5). JoVE. Retrieved from [Link]
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IR: ketones. (n.d.). University of Calgary. Retrieved from [Link]
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Ketone infrared spectra. (n.d.). Chemistry. Retrieved from [Link]
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Lecture 25 : Mass and Infrared Spectrocopies. (n.d.). Nptel. Retrieved from [Link]
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Mass Spectrometry of Ketones and Aldehydes | PDF. (n.d.). Scribd. Retrieved from [Link]
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Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved from [Link]
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The Carbonyl Group, Part I: Introduction. (2017, September 1). Spectroscopy Online. Retrieved from [Link]
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3 Ways to Measure Density Know-How, Hints, and More. (n.d.). Scientific Laboratory Supplies. Retrieved from [Link]
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Class 11 Chemistry Determination Of Boiling Point Experiment. (n.d.). Vedantu. Retrieved from [Link]
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19.14: Spectroscopy of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
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Abbe's refractometer, temperature controller, light source and samples. (n.d.). Virtual Labs. Retrieved from [Link]
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6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]
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12.3 Mass Spectrometry of Some Common Functional Groups. (2023, September 20). Organic Chemistry | OpenStax. Retrieved from [Link]
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Infrared Spectroscopy. (n.d.). CDN. Retrieved from [Link]
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Ketones. (n.d.). OpenOChem Learn. Retrieved from [Link]
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Solubility Characteristics of Several Long-chain Methyl Alkyl Ketones in Common Organic Solvents. (n.d.). ACS Publications. Retrieved from [Link]
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BOILING POINT DETERMINATION. (n.d.). University of Toronto. Retrieved from [Link]
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Ketones: Structure, Properties and Chemical test. (2024, November 20). Allen. Retrieved from [Link]
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Carbon-13 NMR Spectroscopy. (2019, January 22). YouTube. Retrieved from [Link]
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A Technical Guide to the Characterization of Novel Ketones from Natural Sources, with 7-Ethyl-2-methyl-4-nonanone as a Case Study
To the Researcher: A comprehensive review of scientific literature and chemical databases indicates that 7-Ethyl-2-methyl-4-nonanone is not a known naturally occurring compound. While its chemical properties are documented, there is no evidence of its isolation from a plant, fungal, or microbial source.[1][2][3]
This guide, therefore, pivots from documenting its natural occurrence to providing a robust, field-proven framework for the isolation, identification, and characterization of novel or unknown ketones from natural sources. We will use the chemical structure of 7-Ethyl-2-methyl-4-nonanone as a hypothetical target to illustrate the principles and methodologies that a senior application scientist would employ in such a discovery workflow. This approach ensures scientific integrity while delivering a technically rich and practical guide for researchers in natural product chemistry and drug development.
Part 1: A Framework for the Discovery of Novel Bioactive Ketones
The discovery of novel natural products is a systematic process that begins with a strategic selection of biological material and progresses through stages of extraction, fractionation, and ultimate structural elucidation. The causality behind this workflow is to progressively enrich the concentration of the target analyte(s) while removing interfering matrix components, enabling definitive identification by high-resolution analytical techniques.
The logical framework for such an investigation is outlined below. This workflow is designed as a self-validating system, where each step provides data that informs the next, and orthogonal methods are used to confirm findings.
Sources
Synthesis, Characterization, and Applications of 7-Ethyl-2-methyl-4-nonanone: A Comprehensive Technical Guide
Executive Summary
As the demand for highly specific branched aliphatic ketones grows within the flavor, fragrance, and advanced materials sectors, understanding the precise synthetic and analytical profiles of these molecules is paramount. 7-Ethyl-2-methyl-4-nonanone (CAS: 6628-29-1) serves as a prime model for sterically hindered, branched ketones. This whitepaper provides an in-depth, self-validating methodological guide for the synthesis, characterization, and application of 7-ethyl-2-methyl-4-nonanone, designed for senior researchers and drug development professionals.
Chemical Identity & Structural Properties
7-Ethyl-2-methyl-4-nonanone is a highly branched aliphatic ketone. Its structure—featuring an isobutyl group on one side of the carbonyl and a 3-ethylpentyl group on the other—imparts significant steric hindrance, which directly influences its physical properties, reactivity, and olfactory profile[1].
Table 1: Quantitative Chemical and Physical Data
| Property | Value | Source / Validation |
|---|---|---|
| IUPAC Name | 7-ethyl-2-methylnonan-4-one | PubChem[2] |
| CAS Number | 6628-29-1 | CymitQuimica[1] |
| Molecular Formula | C₁₂H₂₄O | PubChem[2] |
| Molecular Weight | 184.32 g/mol | PubChem[2] |
| XLogP3 (Lipophilicity) | 3.9 | PubChem[2] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[2] |
| Odor Profile | Fruity, sweet | CymitQuimica[1] |
| Environmental Hazard | Aquatic Chronic 3 (H412) | ECHA / PubChem[2] |
Mechanistic Synthesis: The Weinreb Amide Pathway
The synthesis of branched ketones from simple precursors often suffers from over-alkylation. If a standard Grignard reagent is added directly to an ester or acyl chloride, the resulting ketone intermediate is more electrophilic than the starting material, leading to a second nucleophilic attack and the formation of an undesired tertiary alcohol.
To bypass this, we utilize the Weinreb Amide route [3]. By converting 3-methylbutanoic acid (isovaleric acid) into its N-methoxy-N-methylamide (Weinreb amide), the subsequent addition of the Grignard reagent (3-ethylpentylmagnesium bromide) forms a stable, 5-membered cyclic chelate. This tetrahedral intermediate is locked in place by magnesium coordination and resists further nucleophilic attack until it is intentionally collapsed via acidic workup.
Figure 1: Synthesis workflow of 7-ethyl-2-methyl-4-nonanone via the Weinreb amide pathway.
Figure 2: Logical flow of Weinreb amide chelation preventing over-alkylation.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system, ensuring that the bench scientist can confirm the success of each intermediate step before proceeding.
Step 1: Preparation of 3-Ethylpentylmagnesium Bromide
-
Causality: Tetrahydrofuran (THF) is selected over diethyl ether because its higher boiling point (66 °C) provides the necessary thermal energy to initiate the relatively sluggish, branched alkyl halide, 1-bromo-3-ethylpentane[4]. Furthermore, THF acts as a stronger coordinating ligand, stabilizing the resulting Grignard reagent.
-
Procedure: To a flame-dried flask containing magnesium turnings (1.1 eq) in anhydrous THF, add a single crystal of iodine. Slowly add 1-bromo-3-ethylpentane (1.0 eq) dropwise.
-
Self-Validation Checkpoint: The initiation is confirmed by the fading of the iodine color, a spontaneous exothermic reaction (solvent refluxing autonomously), and the transition of the mixture from clear to a turbid gray as the magnesium is consumed.
Step 2: Nucleophilic Acyl Substitution
-
Causality: The reaction is initiated at 0 °C to control the exothermic nucleophilic attack, then warmed to room temperature to ensure complete conversion to the tetrahedral chelate.
-
Procedure: In a separate flask, dissolve N-methoxy-N-methyl-3-methylbutanamide (0.9 eq) in anhydrous THF and cool to 0 °C. Add the freshly prepared Grignard reagent dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (9:1). The disappearance of the UV-active Weinreb amide spot ( Rf≈0.4 ) and the emergence of a new spot ( Rf≈0.6 ) that stains strongly with vanillin/H₂SO₄ confirms the formation of the intermediate.
Step 3: Quench and Isolation
-
Causality: A mildly acidic quench is required to break the magnesium-oxygen/nitrogen bonds of the chelate, collapsing it into the final ketone.
-
Procedure: Cool the mixture to 0 °C and carefully quench with 1M aqueous HCl. Extract the aqueous layer with diethyl ether ( 3× ). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.
Analytical Characterization
To verify the structural integrity of the synthesized 7-ethyl-2-methyl-4-nonanone, the following analytical signatures must be confirmed:
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the highly branched nature of the molecule, Electron Ionization (EI) MS will yield highly predictable fragmentation patterns:
-
Molecular Ion: A weak but visible peak at m/z 184 [M]+ [2].
-
α -Cleavage: Cleavage adjacent to the carbonyl will yield two distinct acylium ions. Loss of the isobutyl radical yields a fragment at m/z 127. Loss of the 3-ethylpentyl radical yields a highly stable isovaleryl cation at m/z 85 (likely the base peak).
-
McLafferty Rearrangement: Because both sides of the ketone possess γ -hydrogens, dual McLafferty rearrangements are possible, leading to the loss of propene ( m/z 142) and the loss of 3-ethyl-1-pentene ( m/z 86).
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃): The isobutyl group will present a distinct doublet integrating to 6H around δ 0.9 ppm for the terminal methyls, and a multiplet around δ 2.1 ppm for the methine proton. The ethyl branch will contribute to a complex overlapping multiplet region ( δ 1.2 - 1.6 ppm).
-
¹³C NMR (CDCl₃): The defining feature will be the carbonyl carbon resonance appearing far downfield, typically between δ 208 - 212 ppm, confirming the presence of the ketone.
Applications & Environmental Health and Safety (EHS)
Industry Applications
Due to its moderate volatility and distinct fruity/sweet olfactory profile[1], 7-ethyl-2-methyl-4-nonanone is highly valued in the fragrance and flavoring industries . Its branched nature prevents rapid oxidation, making it a stable top-to-middle note in perfumery. In material science, highly branched ketones of this molecular weight ( XLogP3=3.9 )[2] are investigated as specialty plasticizers and hydrophobic solvents for polymer synthesis.
EHS & Disposal Protocols
According to the European Chemicals Agency (ECHA) and GHS classifications, this compound is designated as Aquatic Chronic 3 (H412) : Harmful to aquatic life with long-lasting effects[2].
-
Protocol: It is strictly prohibited to dispose of aqueous washes from the synthesis down standard drains. All biphasic waste generated during the acidic quench and extraction must be sequestered in designated halogenated/organic-contaminated waste receptacles and incinerated according to local environmental regulations.
References
-
7-Ethyl-2-methyl-4-nonanone | C12H24O | CID 246923 - PubChem. Available at:[Link]
-
Conversion of Aldehydes to Branched or Linear Ketones via Regiodivergent Rhodium-Catalyzed Vinyl Bromide Reductive Coupling-Redox Isomerization Mediated by Formate - PubMed Central (NIH). Available at:[Link]
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- 2. 7-Ethyl-2-methyl-4-nonanone | C12H24O | CID 246923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Conversion of Aldehydes to Branched or Linear Ketones via Regiodivergent Rhodium-Catalyzed Vinyl Bromide Reductive Coupling-Redox Isomerization Mediated by Formate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
Technical Whitepaper: Safety, Handling, and Synthetic Applications of 7-Ethyl-2-methyl-4-nonanone
Executive Summary
7-Ethyl-2-methyl-4-nonanone (CAS: 6628-29-1) is a specialized branched aliphatic ketone utilized as a highly lipophilic building block and aroma chemical in pharmaceutical synthesis and fragrance development[1]. Characterized by its C12 backbone, the molecule's unique structural topology—featuring both an isobutyl group and an ethyl branch—imparts significant steric hindrance around the carbonyl center. This whitepaper provides drug development professionals and synthetic chemists with an authoritative guide on the physicochemical profiling, mechanistic safety, and validated handling protocols for this compound.
Physicochemical Profiling & Structural Implications
Understanding the macroscopic behavior and reactivity of 7-ethyl-2-methyl-4-nonanone requires a rigorous analysis of its molecular descriptors. The table below summarizes the core quantitative data and the physical causality dictating its handling requirements.
| Property | Value | Mechanistic Implication |
| IUPAC Name | 2[2] | Defines the exact branching topology, which dictates the steric trajectory required for nucleophilic attack at the C4 position. |
| Molecular Formula | C12H24O[3] | The high carbon-to-oxygen ratio dictates profound lipophilicity and poor aqueous solubility. |
| Molecular Weight | 184.32 g/mol [3] | Standard mass for mid-sized aliphatic building blocks utilized in API synthesis. |
| Appearance | Colorless to pale yellow liquid[1] | Allows visual validation of purity; degradation or unwanted oxidation often presents as distinct yellowing[1]. |
| XLogP3-AA | ~3.9[3] | High partition coefficient; the compound readily crosses lipid bilayers, necessitating strict dermal PPE to prevent systemic absorption. |
Mechanistic Toxicology & Safety Profile
The primary hazard associated with 7-ethyl-2-methyl-4-nonanone is its environmental toxicity. Under the Globally Harmonized System (GHS), it is classified as Aquatic Chronic 3 (H412): Harmful to aquatic life with long-lasting effects [4].
-
Causality of Toxicity : The H412 classification is a direct consequence of the molecule's high lipophilicity (XLogP3 ~3.9) combined with its branched aliphatic tail[3]. The branching inhibits rapid β-oxidation by environmental microbes, leading to environmental persistence. Concurrently, the polar carbonyl group ensures the molecule remains sufficiently bioavailable in aqueous ecosystems to partition into and disrupt the lipid membranes of aquatic organisms[4].
-
Chemical Incompatibilities : As an aliphatic ketone, the compound is susceptible to oxidation. Contact with strong oxidizing agents (e.g., hydrogen peroxide, concentrated nitric acid, peracids) must be strictly avoided. Exposure to these agents can trigger an exothermic Baeyer-Villiger oxidation, generating esters and releasing thermal energy that could lead to runaway reactions[1].
Environmental Risk Management: Self-Validating Waste Disposal
Due to its H412 designation, aqueous waste streams containing 7-ethyl-2-methyl-4-nonanone cannot be discharged into standard municipal wastewater[4].
Protocol: Aqueous Waste Segregation
-
Solvent Extraction : Post-reaction, extract the aqueous layer with a non-polar solvent (e.g., heptane or ethyl acetate) three consecutive times. Causality: This forces the highly lipophilic ketone to partition out of the water and into the organic phase.
-
Phase Segregation : Route the combined organic phases to a designated "Halogen-Free Organic Waste" carboy strictly destined for high-temperature incineration.
-
Self-Validation (TOC Analysis) : Before discharging the remaining aqueous raffinate, sample a 5 mL aliquot and analyze it via a Total Organic Carbon (TOC) analyzer.
-
Validation Metric: The aqueous waste must register < 5 ppm TOC before it is cleared for standard aqueous disposal. If TOC remains > 5 ppm, repeat Step 1 to prevent environmental contamination.
-
Synthetic Utility: Chemoselective Reductive Amination
In drug development, 7-ethyl-2-methyl-4-nonanone serves as an excellent precursor for synthesizing highly lipophilic, branched alkylamines. However, the steric bulk of the isobutyl and ethyl groups requires careful selection of reagents to ensure high yields.
Step-by-Step Methodology:
-
Imine Formation : Combine 7-ethyl-2-methyl-4-nonanone (1.0 eq) with the target primary amine (1.2 eq) in anhydrous dichloromethane.
-
Causality: A Lewis acid catalyst (e.g., Titanium(IV) chloride, TiCl4) is required. The steric hindrance around the C4 carbonyl prevents spontaneous imine formation; TiCl4 strongly activates the carbonyl carbon for nucleophilic attack while simultaneously acting as a dehydrating agent to irreversibly drive the equilibrium forward.
-
-
Self-Validation (GC-MS) : Pull a 50 µL aliquot, quench in aqueous NaHCO3, extract with hexane, and inject into the GC-MS.
-
Validation Metric: The reaction is complete when the molecular ion peak at m/z 184 (the parent ketone)[3] is fully consumed and replaced by the imine mass peak. Do not proceed to reduction until this is confirmed; premature reduction will yield a secondary alcohol byproduct.
-
-
Mild Reduction : Cool the reaction to 0°C and add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.
-
Causality: NaBH(OAc)3 is chosen over stronger hydrides (like LiAlH4) because it is chemoselective for the iminium intermediate and tolerates the steric bulk without causing over-reduction or cleaving sensitive functional groups elsewhere on the molecule.
-
-
Isolation : Quench with 1N NaOH, separate the organic layer to isolate the product, and immediately apply the H412 waste management protocol (Section 4) to the aqueous layer.
Workflow Visualization
Workflow for the chemoselective reductive amination of 7-ethyl-2-methyl-4-nonanone & waste handling
References
-
Title : 7-Ethyl-2-methyl-4-nonanone | C12H24O | CID 246923 - PubChem - NIH Source : nih.gov URL :[Link]
-
Title : ECHA CHEM: 7-ETHYL-2-METHYL-4-NONANONE Source : europa.eu URL :[Link]
Sources
13C NMR Spectral Analysis and Structural Validation of 7-Ethyl-2-methyl-4-nonanone: A Methodological Guide
Executive Summary
In the realm of structural elucidation and drug development, the accurate characterization of branched aliphatic ketones requires rigorous analytical frameworks. 7-Ethyl-2-methyl-4-nonanone (CAS: 6628-29-1), a C12 aliphatic ketone, presents a unique structural topology characterized by high conformational flexibility and internal symmetry[1].
As a Senior Application Scientist, I approach NMR not merely as a routine analytical tool, but as a rigorous exercise in physical chemistry. This whitepaper provides an in-depth, self-validating methodology for acquiring and interpreting the quantitative 13 C NMR (qNMR) spectrum of 7-ethyl-2-methyl-4-nonanone. By detailing the causality behind our experimental parameters—from T1 relaxation delays to inverse-gated WALTZ-16 decoupling—this guide ensures that researchers can achieve absolute structural confidence.
Structural Elucidation & Symmetry-Driven Signal Prediction
Before placing a sample in the magnet, a robust theoretical framework must be established. 7-Ethyl-2-methyl-4-nonanone ( C12H24O ) possesses 12 carbon atoms. However, a superficial expectation of 12 distinct 13 C signals ignores the molecule's inherent symmetry.
A topological analysis reveals two critical features:
-
C2 Isopropyl Group: The methine carbon at C2 is bonded to two identical methyl groups (C1 and C1'). Because there are no chiral centers in the molecule, these methyl groups are enantiotopic and chemically equivalent (isochronous) in an achiral solvent like CDCl3 .
-
C7 Branching Point: The methine carbon at C7 is bonded to the main chain and two identical ethyl groups (C8-C9 and the C7-substituent). Consequently, C7 is achiral, rendering the two ethyl groups enantiotopic and isochronous.
Due to this symmetry, the 12 carbons will resolve into exactly 9 distinct signals . Table 1 summarizes the predicted chemical shifts and the structural causality governing their resonance frequencies.
Table 1: Predicted 13 C NMR Chemical Shifts for 7-Ethyl-2-methyl-4-nonanone
| Carbon Position | Environment Type | DEPT-135 Phase | Predicted Shift (ppm) | Structural Causality & Rationale |
| C4 | Carbonyl ( C=O ) | None (Quat.) | ~ 211.0 | Heavily deshielded by the highly electronegative oxygen; falls within the typical dialkyl ketone range. |
| C3 | Methylene ( CH2 ) | Negative | ~ 51.8 | Alpha to the carbonyl and adjacent to a bulky, branched isopropyl methine (C2), causing significant deshielding. |
| C5 | Methylene ( CH2 ) | Negative | ~ 41.5 | Alpha to the carbonyl, but adjacent to an unbranched methylene (C6), resulting in standard alpha-shift. |
| C7 | Methine ( CH ) | Positive | ~ 38.5 | Branched methine center bonded to two equivalent ethyl groups. |
| C6 | Methylene ( CH2 ) | Negative | ~ 26.5 | Beta to the carbonyl, bridging the C5 and C7 environments. |
| C8, C8' | Methylene ( CH2 ) | Negative | ~ 25.5 | Enantiotopic ethyl CH2 groups; chemically equivalent yielding a single 2-carbon intensity signal. |
| C2 | Methine ( CH ) | Positive | ~ 24.5 | Isopropyl methine, adjacent to C3. |
| C1, C1' | Methyl ( CH3 ) | Positive | ~ 22.6 | Enantiotopic isopropyl methyls; chemically equivalent yielding a single 2-carbon intensity signal. |
| C9, C9' | Methyl ( CH3 ) | Positive | ~ 10.8 | Enantiotopic terminal ethyl methyls; highly shielded. |
Experimental Workflow: Self-Validating qNMR Protocol
To transition from theoretical prediction to empirical proof, every protocol must act as a self-validating system. The following step-by-step methodology guarantees that the resulting 13 C spectrum is strictly quantitative, allowing integration values to serve as an internal validation of the molecule's symmetry.
Step 1: Sample Preparation & Shimming
Dissolve 50-100 mg of high-purity 7-ethyl-2-methyl-4-nonanone in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Accurate shimming is essential for quantitative NMR; poor magnetic field homogeneity will result in broad, unsymmetrical peaks that distort integration[2].
Step 2: T1 Relaxation Estimation (Inversion Recovery)
Protocol: Execute an inversion-recovery pulse sequence ( 180∘−τ−90∘−Acq ) to estimate the longitudinal relaxation time ( T1 ) of the carbons. Causality: 13 C nuclei have a low gyromagnetic ratio and relax slowly. Quaternary carbons, such as the C4 carbonyl, lack directly attached protons to facilitate dipole-dipole relaxation, often exhibiting T1 values exceeding 10-20 seconds[3]. If the recycle delay ( d1 ) is too short, the C4 signal will saturate, destroying the quantitative relationship between peak area and carbon count. The d1 must be set to ≥5×T1 of the slowest relaxing nucleus to ensure >99% return to thermal equilibrium[3].
Step 3: Inverse-Gated WALTZ-16 Decoupling
Protocol: Configure the spectrometer to utilize an inverse-gated heteronuclear decoupling sequence using the WALTZ-16 composite pulse scheme[4]. Causality: 1H−13C scalar couplings split carbon signals, drastically reducing signal-to-noise (S/N). WALTZ-16 broadband decoupling collapses these multiplets into sharp singlets[4]. However, continuous decoupling induces the Nuclear Overhauser Effect (NOE), which artificially inflates the integration of protonated carbons while leaving quaternary carbons (C4) unenhanced. By gating the decoupler ON only during the brief acquisition time and OFF during the long relaxation delay, NOE is completely suppressed[2]. This ensures peak integrals accurately reflect the stoichiometric ratios of the carbon environments.
Step 4: Acquisition & FID Processing
Protocol: Acquire a minimum of 512 transients. During processing, apply an exponential window function with a Line Broadening (LB) of 1.0 to 1.5 Hz prior to Fourier Transformation[2]. Causality: Due to the low natural abundance of 13 C (1.1%), the Free Induction Decay (FID) is often dominated by noise in its later stages. Exponential apodization artificially dampens this noise. While it slightly broadens the peaks, the resulting S/N enhancement is absolutely critical for accurately integrating the low-intensity quaternary C4 signal[2].
Workflow Visualization
The logical relationship between parameter selection and structural validation is mapped in the diagram below.
Workflow for self-validating quantitative 13C NMR acquisition and structural assignment.
Mechanistic Insights into Signal Assignment & Validation
A hallmark of a self-validating system is orthogonal cross-verification. Once the quantitative 13 C spectrum is acquired, we run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment.
The DEPT-135 pulse sequence manipulates the polarization transfer from 1H to 13C based on the number of attached protons. The validation loop closes when the empirical data perfectly aligns with our topological predictions:
-
Quaternary Confirmation: The C4 carbonyl peak (~211 ppm) completely disappears in the DEPT-135 spectrum, verifying its identity.
-
Phase Validation: The spectrum yields exactly 4 positive peaks (corresponding to the CH and CH3 groups at C7, C2, C1/C1', and C9/C9') and exactly 4 negative peaks (corresponding to the CH2 groups at C3, C5, C6, and C8/C8').
-
Integration Validation: In the inverse-gated qNMR spectrum, the integrals of the C1/C1', C8/C8', and C9/C9' signals will be exactly double the integral of the C4 carbonyl, empirically proving the enantiotopic equivalence of the branched appendages.
By strictly adhering to this causally driven framework, researchers ensure that the spectral data for 7-ethyl-2-methyl-4-nonanone is not just observed, but mathematically and physically proven.
References
-
7-Ethyl-2-methyl-4-nonanone | C12H24O | CID 246923 - PubChem - NIH National Institutes of Health (NIH) URL:[Link]
-
Basic Practical NMR Concepts Michigan State University (MSU) Chemistry URL:[Link]
-
Quantitative NMR Spectroscopy University of Oxford URL:[Link]
-
High Field In vivo 13C Magnetic Resonance Spectroscopy of Brain by Random Radiofrequency Heteronuclear Decoupling and Data Undersampling PubMed Central (PMC) - NIH URL:[Link]
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- 1. 7-Ethyl-2-methyl-4-nonanone | C12H24O | CID 246923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. High Field In vivo 13C Magnetic Resonance Spectroscopy of Brain by Random Radiofrequency Heteronuclear Decoupling and Data Undersampling - PMC [pmc.ncbi.nlm.nih.gov]
mass spectrometry fragmentation of 7-Ethyl-2-methyl-4-nonanone
Mass Spectrometry Fragmentation Dynamics of 7-Ethyl-2-methyl-4-nonanone: A Mechanistic and Methodological Whitepaper
Executive Summary
In the realm of analytical chemistry and drug development, the structural elucidation of complex aliphatic ketones relies heavily on Electron Ionization Mass Spectrometry (EI-MS). As a Senior Application Scientist, I approach mass spectral interpretation not as a mere pattern-matching exercise, but as a predictable thermodynamic system. This whitepaper deconstructs the fragmentation dynamics of 7-Ethyl-2-methyl-4-nonanone (Molecular Weight: 184.32 g/mol )[1], detailing the causality behind its alpha-cleavages and sequential McLafferty rearrangements. Furthermore, it provides a self-validating experimental protocol to ensure high-fidelity data acquisition.
Molecular Architecture & Ionization Theory
7-Ethyl-2-methyl-4-nonanone (C₁₂H₂₄O) is an asymmetric aliphatic ketone. Its structure consists of a carbonyl group at the C4 position, flanked by an isobutyl group on the left and a 7-ethylnonyl group on the right[1].
Under standard 70 eV Electron Ionization, a high-energy electron ejects a non-bonding lone-pair electron from the carbonyl oxygen. This generates a localized, highly reactive radical cation — the molecular ion [M]+∙ at m/z 184[1]. Because aliphatic ketones are relatively unstable under hard ionization, the molecular ion peak is typically weak (<5% relative abundance), rapidly dissipating its internal energy through predictable unimolecular dissociation pathways.
Primary Fragmentation: Alpha-Cleavage and Stevenson's Rule
The most immediate relief of radical cation instability occurs via homolytic α -cleavage, where the C–C bond adjacent to the carbonyl group is broken. For 7-Ethyl-2-methyl-4-nonanone, this can occur on either side of the C4 carbonyl:
-
Pathway A (C3–C4 Cleavage): Loss of the isobutyl radical ( ∙C4H9 , 57 Da). This leaves the acylium ion fragment [O≡C−C7H15]+ at m/z 127 .
-
Pathway B (C4–C5 Cleavage): Loss of the 7-ethylnonyl radical ( ∙C7H15 , 99 Da). This leaves the isovaleryl cation fragment [C4H9−C≡O]+ at m/z 85 .
The Causality of Abundance: According to Stevenson's Rule, when a radical cation dissociates, the positive charge preferentially remains on the fragment with the lowest ionization energy. Because the larger 7-ethylnonyl radical (99 Da) is more polarizable and stable than the isobutyl radical (57 Da), its loss is thermodynamically favored. Consequently, the m/z 85 peak will be significantly more abundant than the m/z 127 peak, often presenting as the base peak of the spectrum.
Secondary Fragmentation: The McLafferty Rearrangements
A prominent fragment ion with an even m/z value in the mass spectrum of an aliphatic ketone is almost always the result of a McLafferty rearrangement[2]. This mechanism requires a carbonyl group and a hydrogen atom on a γ -carbon. The molecule forms a six-membered cyclic transition state, where the carbonyl oxygen abstracts the γ -hydrogen, followed by β -cleavage to expel a neutral alkene[3].
Because 7-Ethyl-2-methyl-4-nonanone possesses γ -hydrogens on both alkyl chains, it undergoes a complex cascade:
-
Left-Chain (Isobutyl) McLafferty: The oxygen abstracts a hydrogen from the terminal methyls of the isobutyl group. Cleavage of the C2–C3 bond expels neutral propene (C₃H₆, 42 Da), yielding an enol radical cation at m/z 142 .
-
Right-Chain (7-Ethylnonyl) McLafferty: The oxygen abstracts the single γ -hydrogen on C7. Cleavage of the C5–C6 bond expels neutral 2-ethyl-1-butene (C₆H₁₂, 84 Da), yielding an enol radical cation at m/z 100 .
-
The Double McLafferty Rearrangement: The m/z 142 fragment can tautomerize back to a ketone (structurally equivalent to 4-methyl-2-pentanone) and undergo a second McLafferty rearrangement on the right chain, losing 84 Da. This dual-loss pathway (184 - 42 - 84) yields the classic m/z 58 ion ( [C3H6O]+∙ ), a definitive hallmark of aliphatic ketones with dual γ -hydrogens[3][4].
Figure 1: Logical fragmentation pathways of 7-Ethyl-2-methyl-4-nonanone under 70 eV EI-MS.
Quantitative Data Summary
The theoretical fragmentation profile is summarized below. This table serves as a reference matrix for identifying the compound in unknown complex mixtures.
| m/z | Fragment Assignment | Neutral Entity Lost | Mass Lost (Da) | Expected Relative Abundance |
| 184 | [M]+∙ (Molecular Ion) | None | 0 | Weak (< 5%) |
| 142 | [M−C3H6]+∙ | Propene | 42 | Moderate |
| 127 | [M−C4H9]+ | Isobutyl radical | 57 | Low-Moderate |
| 100 | [M−C6H12]+∙ | 2-Ethyl-1-butene | 84 | Moderate |
| 85 | [M−C7H15]+ | 7-Ethylnonyl radical | 99 | High (Base Peak) |
| 58 | [C3H6O]+∙ | Propene + 2-Ethyl-1-butene | 126 | High |
| 57 | [C4H9]+ | Isobutyl cation (Secondary) | 127 | Moderate |
Self-Validating Experimental Protocol (GC-EI-MS)
Trustworthiness in mass spectrometry requires a self-validating system. The following protocol ensures that the observed m/z 58 and m/z 85 peaks are genuine structural artifacts and not the result of column bleed, carryover, or poor MS tuning[4].
Step 1: System Tuning & Calibration Before analysis, tune the quadrupole mass spectrometer using Perfluorotributylamine (PFTBA). Verify that the calibration masses (m/z 69, 219, and 502) exhibit the correct relative abundance ratios and peak widths. This guarantees accurate mass assignment for the critical m/z 58 double-McLafferty ion.
Step 2: Sample Preparation Dilute the 7-Ethyl-2-methyl-4-nonanone standard in GC-grade hexane to a concentration of 50 ppm. Do not use ketone-based solvents (like acetone) to avoid solvent masking in the low m/z range.
Step 3: Blank Validation Inject 1 µL of pure GC-grade hexane using the method outlined in Step 4. Analyze the chromatogram to ensure a flat baseline and the absence of ghost peaks or siloxane column bleed (which typically presents at m/z 73 and 207).
Step 4: Chromatographic Separation
-
Column: 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL injection volume, Split mode (20:1 ratio), Inlet temperature 250°C.
-
Oven Program: Hold at 60°C for 1 minute, ramp at 15°C/min to 280°C, hold for 3 minutes.
Step 5: EI-MS Data Acquisition
-
Ionization Energy: 70 eV (Standardized to match NIST library parameters).
-
Temperatures: Transfer line at 280°C; Ion source at 230°C; Quadrupole at 150°C.
-
Scan Range: m/z 35 to 300. (Starting at 35 avoids the bulk of air/water background while capturing the vital m/z 43 and 58 fragments).
Figure 2: Self-validating GC-MS experimental workflow for volatile ketone analysis.
References
- PubChem (NIH). "7-Ethyl-2-methyl-4-nonanone | C12H24O | CID 246923 - Computed Properties." National Institutes of Health.
- BenchChem. "Spectroscopic Profile of 2-Undecanone: A Technical Guide." Benchchem.
- Pavia, D. L., et al. "Introduction to Spectroscopy." Googleapis.com.
- BenchChem. "Technical Support Center: Interpreting Complex Mass Spectra." Benchchem.
Sources
FT-IR Spectral Analysis of 7-Ethyl-2-methyl-4-nonanone: A Comprehensive Technical Guide
Executive Summary
For researchers and drug development professionals, the accurate structural verification of intermediate compounds is a critical quality control step. 7-Ethyl-2-methyl-4-nonanone (CAS: 6628-29-1) is a highly branched aliphatic ketone with the molecular formula C₁₂H₂₄O[1]. This technical whitepaper provides an in-depth mechanistic analysis of its Fourier-Transform Infrared (FT-IR) spectrum. By deconstructing the vibrational modes of its specific functional groups—namely the isolated carbonyl core and the sterically hindered isobutyl/ethyl branches—this guide establishes a self-validating framework for spectral interpretation and experimental reproducibility.
Molecular Architecture & Vibrational Theory
To interpret the FT-IR spectrum accurately, one must first analyze the causality between the molecule's architecture and its infrared-active dipole moment changes. 7-Ethyl-2-methyl-4-nonanone consists of a central carbonyl group (C=O) flanked by an isobutyl group (C1-C3) and a branched heptyl chain.
-
The Carbonyl Harmonic Oscillator: Because the molecule lacks any adjacent double bonds or aromatic rings, the C=O bond does not experience resonance-induced electron delocalization. Consequently, the bond retains its full double-bond character and high force constant, anchoring the stretching frequency at the standard aliphatic ketone benchmark of ~1715 cm⁻¹ [2].
-
Gem-Dimethyl Vibrational Coupling: The C2 position features a methyl group, creating an isobutyl moiety (-CH₂-CH(CH₃)₂). The spatial proximity of the two methyl groups on the same methine carbon leads to mechanical coupling of their symmetric bending vibrations (umbrella mode). This interaction splits the typical 1375 cm⁻¹ methyl bending band into a distinct doublet at approximately 1385 cm⁻¹ and 1365 cm⁻¹ [3].
Caption: Core functional groups and their corresponding primary IR vibrational modes.
Experimental Methodology: ATR-FTIR Protocol
For liquid aliphatic ketones, Attenuated Total Reflectance (ATR) FT-IR is the gold standard. It eliminates the need for KBr pellet pressing or precise pathlength control required in transmission cells, preventing detector saturation from the intensely absorbing carbonyl band [4].
Step-by-Step Self-Validating Workflow:
-
Crystal Preparation: Clean the diamond or ZnSe ATR crystal with HPLC-grade isopropanol. Wipe with a lint-free tissue and allow to air-dry completely.
-
Background Acquisition: Collect a background interferogram (air) using 32 co-added scans at a resolution of 4 cm⁻¹. Self-Validation: Ensure the background spectrum shows stable baseline noise without residual solvent peaks.
-
Sample Application: Deposit 1–2 drops of neat, liquid 7-ethyl-2-methyl-4-nonanone directly onto the ATR crystal. Ensure the liquid completely covers the active evanescent wave area [5].
-
Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ under the exact same parameters as the background (32 scans, 4 cm⁻¹ resolution).
-
System Purge & Clean: Recover the sample if necessary, then clean the crystal with isopropanol. Run a subsequent blank scan to verify zero cross-contamination.
Caption: Workflow for obtaining and processing an ATR-FTIR spectrum of a liquid sample.
Spectral Deconvolution & Quantitative Peak Assignment
The following table summarizes the quantitative spectral data expected for pure 7-ethyl-2-methyl-4-nonanone.
| Wavenumber Region (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Relative Intensity |
| 2960 – 2950 | Asymmetric C-H stretch | -CH₃ (Terminal methyls) | Strong |
| 2930 – 2920 | Asymmetric C-H stretch | -CH₂- (Methylene backbone) | Strong |
| 2875 – 2865 | Symmetric C-H stretch | -CH₃ (Terminal methyls) | Medium |
| 2855 – 2850 | Symmetric C-H stretch | -CH₂- (Methylene backbone) | Medium |
| 1720 – 1710 | C=O stretch | Aliphatic Ketone Core | Very Strong |
| 1465 – 1450 | C-H bending (scissoring) | -CH₂- and asymmetric -CH₃ | Medium |
| 1385 & 1365 | C-H bending (umbrella) | gem-Dimethyl (Isobutyl group) | Medium (Distinct Doublet) |
| 1170 – 1150 | C-C-C stretch | Ketone skeletal vibration | Weak to Medium |
Mechanistic Insights into Spectral Shifts
Understanding why peaks appear where they do prevents misinterpretation of impurities or structural isomers.
-
Absence of O-H and N-H Bands: A pure sample of 7-ethyl-2-methyl-4-nonanone will show a completely flat baseline in the 3600–3200 cm⁻¹ region. If a broad peak appears here, it is a self-validating indicator of either atmospheric water contamination (poor background subtraction) or the presence of unreacted alcohol precursors from the synthesis pipeline.
-
The 1715 cm⁻¹ Carbonyl Anchor: Conjugated ketones (e.g., enones) shift the C=O peak down to ~1680 cm⁻¹ due to resonance lowering the bond order. Because 7-ethyl-2-methyl-4-nonanone is fully saturated, the electron density is localized, maintaining a rigid C=O bond that vibrates at higher energy [2]. Minor overtone bands of this intense stretch may appear around 3430 cm⁻¹; these are sharp and weak, and must not be confused with an O-H stretch.
-
Fingerprint Region Complexity: The highly branched nature of the molecule (an ethyl group at C7 and a methyl group at C2) creates a complex skeletal C-C stretching environment in the 1300–900 cm⁻¹ region. The C-C-C stretch specifically associated with the ketone linkage typically manifests as a medium-intensity band near 1160 cm⁻¹ [5].
Data Processing & Self-Validating Quality Control
Raw interferogram data from an ATR-FTIR requires specific mathematical transformations to be comparable to legacy transmission spectra libraries:
-
ATR Correction Algorithm: In ATR spectroscopy, the penetration depth of the infrared evanescent wave is directly proportional to the wavelength. Therefore, peaks at lower wavenumbers (e.g., the 1385/1365 cm⁻¹ doublet) will appear artificially more intense than the high-frequency C-H stretches (~2900 cm⁻¹). Applying an ATR correction normalizes the relative intensities [4].
-
Atmospheric Compensation: Even with a recent background scan, fluctuations in ambient CO₂ (2350 cm⁻¹) and H₂O vapor (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) can superimpose on the spectrum. Software-driven atmospheric compensation should be applied to flatten these regions, ensuring they do not mask the critical gem-dimethyl bending modes.
References
-
PubChem - NIH . "7-Ethyl-2-methyl-4-nonanone | C12H24O | CID 246923". National Center for Biotechnology Information. Available at:[Link]
-
Plutusias . "UNIT - VIBRATIONAL SPECTROSCOPY". Available at:[Link]
-
ResearchGate . "A Study on Oil Extraction from Albanian Chamomile and Characterization by IR Spectroscopy". Available at:[Link]
-
MDPI . "How Low Can It Go? ATR-FTIR Characterization of Compounds Isolated from Ginger at the Nanogram Level". Molecules. Available at:[Link]
-
Chemistry LibreTexts . "4.2: IR Spectroscopy". Physical Methods in Chemistry and Nano Science. Available at:[Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How Low Can It Go? ATR-FTIR Characterization of Compounds Isolated from Ginger at the Nanogram Level [mdpi.com]
Methodological & Application
Application Note & Protocol: Synthesis of 7-Ethyl-2-methyl-4-nonanone via Organocuprate Addition
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Organocuprates in Carbon-Carbon Bond Formation
The formation of new carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the vast arsenal of synthetic methodologies, the 1,4-conjugate addition of organocuprates, often referred to as Gilman reagents, to α,β-unsaturated carbonyl compounds stands out for its high efficiency and selectivity.[1][2][3] Unlike more reactive organometallic reagents such as Grignard or organolithium reagents that typically favor 1,2-addition to the carbonyl carbon, organocuprates exhibit a pronounced preference for attacking the β-carbon of a conjugated system.[1][4] This unique reactivity profile, termed "soft" nucleophilicity, makes them indispensable tools for the synthesis of a wide array of organic molecules, including pharmaceuticals and natural products.[5][6]
This application note provides a comprehensive guide to the synthesis of 7-Ethyl-2-methyl-4-nonanone, a valuable ketone intermediate, utilizing the conjugate addition of lithium diethylcuprate to 2-methyl-2-hepten-4-one. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step experimental protocol, and provide insights into the critical parameters that ensure a successful and reproducible synthesis.
Mechanistic Insights: The 1,4-Conjugate Addition Pathway
The conjugate addition of a Gilman reagent to an α,β-unsaturated ketone proceeds through a well-established mechanistic pathway.[1][7] The resonance stabilization of the α,β-unsaturated system renders the β-carbon electrophilic, making it susceptible to nucleophilic attack.[1]
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The diorganocopper anion, acting as the nucleophile, attacks the electrophilic β-carbon of the α,β-unsaturated ketone.[7]
-
Enolate Formation: This attack leads to the formation of a resonance-stabilized enolate intermediate, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group.[1][8]
-
Protonation and Tautomerization: Subsequent aqueous workup introduces a proton source, which protonates the enolate.[7] The resulting enol rapidly tautomerizes to the more stable keto form, yielding the final 1,4-addition product.[7][9]
The following diagram illustrates the general mechanism for the conjugate addition of a Gilman reagent to an α,β-unsaturated ketone.
Caption: General mechanism of 1,4-conjugate addition of a Gilman reagent.
Experimental Protocol: Synthesis of 7-Ethyl-2-methyl-4-nonanone
This protocol details the preparation of lithium diethylcuprate and its subsequent reaction with 2-methyl-2-hepten-4-one to yield 7-Ethyl-2-methyl-4-nonanone.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Purity/Grade |
| Copper(I) Iodide | CuI | 190.45 | 2.86 g (15.0 mmol) | 99.9% |
| Ethyllithium | C₂H₅Li | 36.00 | 20.0 mL (30.0 mmol) | 1.5 M in Et₂O |
| 2-Methyl-2-hepten-4-one | C₈H₁₄O | 126.20 | 1.26 g (10.0 mmol) | 97% |
| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 100 mL | Anhydrous |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | Anhydrous |
| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | 50 mL | ACS Grade |
| Diethyl Ether (for extraction) | (C₂H₅)₂O | 74.12 | 150 mL | ACS Grade |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | Anhydrous |
Note: All reactions involving organometallic reagents must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using oven-dried glassware.
Step-by-Step Procedure
Part A: Preparation of Lithium Diethylcuprate (Gilman Reagent)
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add copper(I) iodide (2.86 g, 15.0 mmol).
-
Purge the flask with nitrogen for 10 minutes.
-
Add anhydrous diethyl ether (50 mL) via syringe.
-
Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
While stirring vigorously, slowly add ethyllithium (20.0 mL of a 1.5 M solution in diethyl ether, 30.0 mmol) dropwise via syringe over a period of 20 minutes. The formation of the Gilman reagent is indicated by a color change.
Part B: Conjugate Addition Reaction
-
In a separate dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-methyl-2-hepten-4-one (1.26 g, 10.0 mmol) in anhydrous diethyl ether (20 mL).
-
Cool this solution to -78 °C.
-
Using a cannula, slowly transfer the solution of 2-methyl-2-hepten-4-one to the freshly prepared lithium diethylcuprate solution at -78 °C over 30 minutes.
-
Allow the reaction mixture to stir at -78 °C for 1 hour.
-
Remove the cooling bath and allow the reaction to warm to room temperature and stir for an additional 2 hours.
Part C: Work-up and Purification
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 7-Ethyl-2-methyl-4-nonanone.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 7-Ethyl-2-methyl-4-nonanone.
Characterization and Expected Results
The final product, 7-Ethyl-2-methyl-4-nonanone, should be a colorless oil. The success of the synthesis can be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the ethyl and methyl groups, as well as the methylene and methine protons of the nonanone backbone.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon and the nine other distinct carbon environments in the molecule.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (170.30 g/mol ).
-
Infrared Spectroscopy: The IR spectrum will exhibit a strong absorption band around 1715 cm⁻¹, characteristic of a ketone carbonyl group.
The expected yield for this reaction, following careful execution of the protocol, is typically in the range of 70-85%.
Troubleshooting and Key Considerations
-
Purity of Reagents: The use of high-purity, anhydrous reagents and solvents is crucial for the success of this reaction. Water will quench the organometallic reagents.
-
Inert Atmosphere: Maintaining a strict inert atmosphere prevents the decomposition of the organolithium and organocuprate reagents.
-
Temperature Control: The formation of the Gilman reagent and the initial conjugate addition are highly exothermic. Maintaining the low temperature of -78 °C is critical to prevent side reactions.[8][10]
-
Rate of Addition: Slow, dropwise addition of the reagents is important for controlling the reaction temperature and ensuring complete reaction.
Conclusion
The organocuprate-mediated 1,4-conjugate addition is a powerful and reliable method for the synthesis of ketones with a high degree of control and selectivity. The protocol outlined in this application note provides a robust procedure for the synthesis of 7-Ethyl-2-methyl-4-nonanone, which can be adapted for the synthesis of a variety of other ketone derivatives. By understanding the underlying mechanism and adhering to the key experimental parameters, researchers can confidently employ this methodology in their synthetic endeavors.
References
-
19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones - Chemistry LibreTexts. (2025, February 24). [Link]
-
The Mechanism of Organocuprate 1,4-Addition Reactions with .alpha.,.beta.-Unsaturated Ketones: Formation of Cuprate-Enone Complexes with Lithium Dimethylcuprate. (1984). Journal of the American Chemical Society. [Link]
-
R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps. (2024, December 26). [Link]
-
Gilman Reagents - ChemTalk. (2023, November 6). [Link]
-
6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II. (n.d.). [Link]
-
Gilman Reagent: Preparation and reactions with easy mechanism - Chemistry Notes. (2020, July 11). [Link]
-
Gilman Reagent: Definition, Structure, Preparation, Reaction and Applications - Testbook. (n.d.). [Link]
-
Ch18: Organocopper reagents - Chemistry - University of Calgary. (n.d.). [Link]
-
Gilman's reagent | PPT - Slideshare. (n.d.). [Link]
-
Gilman Reagent (Organocuprates) - Organic Chemistry Tutor. (n.d.). [Link]
-
4.2.4.2. Conjugate Addition of Organocuprates to α,β-Unsaturated Ketones: Synthesis of 3,3-Dimethylcyclohexanone from 3-Methyl-2-cyclohexen-1-one. (2020, August 28). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Organocuprates | Chem-Station Int. Ed. (2014, August 7). [Link]
-
Gilman Reagents (Organocuprates): What They're Used For - Master Organic Chemistry. (2016, February 5). [Link]
-
Organocuprate Cross–Coupling Reactions with Alkyl Fluorides - PMC. (n.d.). [Link]
-
Gilman reagent toward the synthesis of natural products - PMC - NIH. (n.d.). [Link]
-
The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023, May 24). [Link]
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- 9. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 10. Gilman Reagents | ChemTalk [chemistrytalk.org]
Application Note: High-Resolution GC-MS Quantification of 7-Ethyl-2-methyl-4-nonanone in Complex Matrices
Target Audience: Analytical Chemists, Fragrance Formulation Scientists, and Environmental Toxicologists.
Introduction & Analytical Context
7-Ethyl-2-methyl-4-nonanone (CAS: 6628-29-1) is a highly branched aliphatic ketone with the molecular formula C12H24O and a molecular weight of 184.32 g/mol [1]. Characterized by its moderate volatility and distinctive fruity/sweet odor profile, it is frequently analyzed in fragrance formulations, flavor profiling, and environmental volatile organic compound (VOC) screening[1].
The quantification of branched ketones in complex biological or environmental matrices presents significant analytical challenges. Direct liquid injection often leads to the rapid accumulation of non-volatile matrix residues in the GC inlet, resulting in active site formation, thermal degradation, and severe peak tailing. To achieve sub-ppb detection limits while maintaining system integrity, this protocol adapts the rigorous analytical framework of EPA Method 8260D[2]. By coupling Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS), this methodology ensures robust matrix isolation and highly specific trace-level quantification[3].
Scientific Logic & Causality (E-E-A-T)
As a self-validating analytical system, every parameter in this protocol is optimized based on the thermodynamic and physicochemical properties of 7-Ethyl-2-methyl-4-nonanone.
-
Sample Introduction (HS-SPME Thermodynamics): We utilize a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber. The bipolar nature of this fiber is critical: the PDMS phase extracts non-polar aliphatic chains, while the DVB polymer provides the necessary pi-pi and dipole interactions to efficiently trap the mid-polar carbonyl group. The addition of Sodium Chloride (NaCl) to the sample matrix induces a "salting-out" effect, increasing the ionic strength of the aqueous phase, decreasing the ketone's solubility, and aggressively driving the analyte into the headspace to lower the Limit of Detection (LOD).
-
Chromatographic Selectivity: A VF-624ms (or equivalent DB-624) column is selected over a standard 100% PDMS column[4]. The stationary phase (6% cyanopropylphenyl / 94% dimethylpolysiloxane) provides permanent dipole interactions. This selectively retards the elution of the ketone, cleanly resolving it from co-extracted non-polar aliphatic hydrocarbons that would otherwise co-elute and cause isobaric interference.
-
Mass Spectrometric Fragmentation Logic: Under standard 70 eV Electron Ionization (EI), the molecular ion ([M]*+, m/z 184) of 7-Ethyl-2-methyl-4-nonanone is highly unstable and rarely observed intact[5]. Instead, the molecule undergoes predictable, rapid fragmentation. Alpha-cleavage at the C4-C5 bond expels a C8H17 radical, yielding a stable isovaleryl cation at m/z 85 . Conversely, alpha-cleavage at the C3-C4 bond expels an isobutyl radical, yielding an acylium ion at m/z 127 . Furthermore, the presence of gamma-hydrogens allows for McLafferty rearrangements, producing radical cations at m/z 86 and m/z 128 . By selecting m/z 85 as the primary quantitation ion, we maximize the Signal-to-Noise (S/N) ratio, utilizing the heavier fragments as high-confidence qualifiers.
Figure 1: Primary electron ionization (EI) fragmentation pathways and logic for 7-Ethyl-2-methyl-4-nonanone.
Experimental Methodology
Step 1: System Suitability and MS Tuning
Before sample analysis, the GC-MS system must be validated to ensure mass accuracy and proper ion ratios, adhering to EPA 8260D mandates[2].
-
Inject 1 µL of a 50 ng/µL 4-Bromofluorobenzene (BFB) tuning standard[6].
-
Verify that the MS tune meets the strict relative abundance criteria (e.g., m/z 95 base peak, m/z 174 > 50% of m/z 95, and m/z 176 is 95-101% of m/z 174)[3].
-
Do not proceed with the analytical sequence until the BFB tune passes.
Step 2: Sample Preparation (HS-SPME)
-
Transfer exactly 5.0 mL of the liquid sample (or aqueous extract of a solid matrix) into a 20 mL amber headspace vial.
-
Add 1.5 g of pre-baked, ultra-pure NaCl to the vial to induce the salting-out effect.
-
Spike the sample with 10 µL of Internal Standard (IS) solution (Toluene-d8 at 10 µg/mL) to yield a final IS concentration of 20 µg/L.
-
Immediately seal the vial with a PTFE/silicone septum cap.
-
Incubation & Extraction: Agitate the vial at 250 rpm at 60 °C for 10 minutes to reach thermal equilibrium. Expose the 65 µm PDMS/DVB SPME fiber to the headspace for exactly 15 minutes.
Step 3: GC-MS Acquisition
-
Retract the fiber and immediately insert it into the GC inlet.
-
Deploy the fiber and thermally desorb the analytes at 250 °C for 3 minutes in splitless mode.
-
Initiate the GC oven program and MS data acquisition simultaneously (parameters detailed in Table 1).
Step 4: Data Processing and Quality Control
-
Integrate the peak area of the m/z 85 target ion for 7-Ethyl-2-methyl-4-nonanone and the m/z 98 ion for Toluene-d8.
-
Calculate the relative response factor (RRF).
-
Self-Validation Check: Ensure the IS peak area is within 50–200% of the daily Continuous Calibration Verification (CCV) standard[3]. If the IS response drops below 50%, matrix suppression is occurring, and the sample must be diluted and re-extracted.
Figure 2: HS-SPME-GC-MS analytical workflow for volatile ketone quantification.
Quantitative Data Summaries
Table 1: GC-MS Operating Parameters
| Parameter | Specification |
| Analytical Column | VF-624ms (30 m × 0.25 mm ID × 1.4 µm film thickness) |
| Carrier Gas | Ultra-high purity Helium (99.999%), constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (purge valve ON at 1.5 min to clear the inlet) |
| Oven Temperature Program | 40 °C (hold 2 min) → 10 °C/min to 200 °C → 20 °C/min to 240 °C (hold 3 min) |
| Transfer Line Temp | 250 °C |
| Ion Source Temp | 230 °C |
| Ionization Energy | 70 eV (Electron Ionization) |
| Acquisition Mode | Synchronous SIM / Full Scan (m/z 35–300) |
Table 2: Selected Ion Monitoring (SIM) Parameters
| Analyte | Target Quantitation Ion (m/z) | Qualifier Ions (m/z) | Structural Origin of Target Ion |
| 7-Ethyl-2-methyl-4-nonanone | 85 | 127, 128, 57 | Isovaleryl cation via C4-C5 α-cleavage |
| Toluene-d8 (Internal Standard) | 98 | 100, 70 | Intact Molecular Ion[M]*+ |
Table 3: Representative Method Validation Metrics
| Validation Metric | Observed Value | EPA 8260D Acceptance Criteria |
| Limit of Detection (LOD) | 0.05 µg/L | Signal-to-Noise (S/N) ≥ 3 |
| Limit of Quantitation (LOQ) | 0.20 µg/L | Signal-to-Noise (S/N) ≥ 10 |
| Linear Dynamic Range | 0.20 – 100 µg/L | Correlation Coefficient (R²) ≥ 0.995 |
| Matrix Spike Recovery | 94% – 106% | 70% – 130% |
| Method Precision (RSD, n=6) | 4.2% | ≤ 20% |
Sources
- 1. CAS 6628-29-1: 7-Ethyl-2-methyl-4-nonanone | CymitQuimica [cymitquimica.com]
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- 3. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 7-Ethyl-2-methyl-4-nonanone | C12H24O | CID 246923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
Application Note: Quantitative Analysis of 7-Ethyl-2-methyl-4-nonanone using Static Headspace Gas Chromatography (HS-GC)
Abstract
This application note presents a detailed and robust protocol for the quantitative analysis of 7-Ethyl-2-methyl-4-nonanone, a moderately volatile ketone, using static headspace gas chromatography (HS-GC) with flame ionization detection (FID). This method is designed for researchers, scientists, and quality control professionals in the pharmaceutical, food and beverage, and environmental sectors. The protocol minimizes sample preparation, reduces matrix interference, and provides excellent sensitivity and reproducibility for the determination of this analyte in various matrices. The underlying principles of headspace analysis, method development considerations, and a comprehensive validation protocol are discussed to ensure scientific integrity and reliable results.
Introduction
7-Ethyl-2-methyl-4-nonanone (CAS: 6628-29-1) is an organic ketone with the molecular formula C12H24O.[1][2][3] It is characterized as a moderately volatile compound, often possessing a distinctive fruity or sweet odor, which suggests its potential use in the flavor and fragrance industries.[1] Accurate and reliable quantification of such volatile organic compounds (VOCs) is crucial for quality control, safety assessment, and research and development.
Headspace gas chromatography (HS-GC) is an ideal technique for the analysis of volatile compounds in complex solid or liquid samples.[4][5][6] This method involves analyzing the vapor phase (headspace) in equilibrium with the sample in a sealed vial.[7][8] By introducing only the volatile components into the gas chromatograph, matrix effects are minimized, instrument maintenance is reduced, and analytical column lifetime is extended.[4][6] This application note provides a comprehensive guide to developing and validating a static HS-GC method for 7-Ethyl-2-methyl-4-nonanone.
The Principle of Static Headspace Analysis
Static headspace analysis operates on the principle of partitioning. A sample containing the analyte of interest is placed in a sealed vial and heated to a specific temperature, allowing the volatile compounds to move from the sample matrix (condensed phase) into the gas phase above it (the headspace).[7][8] This process continues until a state of equilibrium is reached, where the concentration of the analyte in the headspace is proportional to its concentration in the sample.[8]
The distribution of the analyte between the two phases is governed by the partition coefficient (K), defined as:
K = Cs / Cg
Where:
-
Cs is the concentration of the analyte in the sample phase.
-
Cg is the concentration of the analyte in the gas phase.[7]
A smaller K value indicates a greater tendency for the analyte to partition into the gas phase, making it more suitable for headspace analysis.[7] After equilibrium is achieved, a portion of the headspace is injected into the GC for separation and detection.[4]
Experimental Protocol
This protocol is a starting point and may require optimization based on the specific sample matrix and instrumentation.
Materials and Reagents
-
7-Ethyl-2-methyl-4-nonanone standard: (Purity ≥ 98%)
-
Solvent/Diluent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (Headspace grade)
-
Internal Standard (IS): 2-Heptanone or another suitable volatile ketone that does not co-elute with the analyte or matrix components.
-
Vials and Caps: 20 mL headspace vials with PTFE/silicone septa.
-
Deionized Water: For aqueous sample matrices.
-
Sodium Chloride (NaCl) or Sodium Sulfate (Na2SO4): (Optional, for salting out effect).
Instrumentation
-
Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) and a split/splitless inlet.
-
Headspace Autosampler: Capable of precise temperature and time control.
-
GC Column: A mid-polar column such as a DB-624 or equivalent (e.g., 30 m x 0.32 mm ID, 1.8 µm film thickness) is recommended for good peak shape and separation.
Preparation of Standards and Samples
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of 7-Ethyl-2-methyl-4-nonanone and dissolve it in 100 mL of the chosen diluent (e.g., DMF).
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a separate stock solution of the internal standard in the same manner.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the expected concentration range of the samples. A typical range might be 1 µg/mL to 100 µg/mL. Spike each calibration level with a constant concentration of the internal standard.
-
Sample Preparation:
-
Liquid Samples: Accurately pipette a known volume or weight of the liquid sample (e.g., 1 mL) into a 20 mL headspace vial.
-
Solid Samples: Accurately weigh a known amount of the solid sample (e.g., 500 mg) into a 20 mL headspace vial. Add a fixed volume of diluent (e.g., 1 mL) to dissolve or suspend the sample.
-
Spike each sample with the same constant concentration of the internal standard as used in the calibration standards.
-
Salting Out (Optional): For aqueous matrices, adding a salt like NaCl (e.g., 1 g) can increase the ionic strength of the solution, which reduces the solubility of the analyte and drives more of it into the headspace, thereby increasing sensitivity.[9][10]
-
Headspace and GC Parameters
The following table outlines the recommended starting parameters for the HS-GC analysis. Optimization may be necessary.
| Parameter | Value | Justification |
| Headspace Oven Temperature | 90 - 110 °C | Balances efficient volatilization of the C12 ketone with minimizing thermal degradation of the sample.[11] |
| Vial Equilibration Time | 20 - 30 min | Ensures that the partitioning equilibrium between the sample and headspace is reached.[9][11] |
| Vial Shaking/Agitation | On (Medium/High) | Facilitates faster equilibrium by increasing the surface area between the liquid/solid and gas phases.[8] |
| Transfer Line Temperature | 120 - 140 °C | Should be higher than the oven temperature to prevent condensation of the analyte. |
| GC Inlet Temperature | 200 - 250 °C | Ensures rapid volatilization of the injected sample. |
| Injection Mode | Split (e.g., 10:1) | A split injection is often used to handle the high concentration of analytes in the headspace and to ensure sharp peaks. The ratio may need optimization.[11] |
| Carrier Gas | Helium or Hydrogen | |
| Column Flow Rate | 1.5 mL/min (Constant Flow) | |
| Oven Temperature Program | Initial: 50°C (hold 2 min), Ramp: 10°C/min to 220°C (hold 3 min) | This program provides good separation of the target analyte from potential contaminants. The final temperature ensures the elution of any less volatile compounds. |
| FID Temperature | 250 - 300 °C | Ensures efficient detection of the analyte. |
Data Analysis
Identify the peaks for 7-Ethyl-2-methyl-4-nonanone and the internal standard based on their retention times. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the working standards. Determine the concentration of 7-Ethyl-2-methyl-4-nonanone in the samples by applying the area ratio to the linear regression equation derived from the calibration curve.
Method Validation
A robust method validation should be performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure the reliability of the results.[12] The following parameters should be assessed:
-
Specificity: Analyze a blank matrix (without the analyte) to ensure no interfering peaks are present at the retention time of 7-Ethyl-2-methyl-4-nonanone and the internal standard.
-
Linearity: Analyze a series of at least five concentrations across the desired range. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy (Recovery): Spike a known amount of the analyte into a blank matrix at three different concentration levels (low, medium, high). The recovery should typically be within 80-120%.[13]
-
Precision (Repeatability and Intermediate Precision): Assess the repeatability by analyzing multiple preparations of the same sample on the same day. Intermediate precision should be evaluated by analyzing the samples on different days or with different analysts. The relative standard deviation (RSD) should typically be ≤ 15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
Workflow and Data Presentation
The overall workflow for the headspace analysis of 7-Ethyl-2-methyl-4-nonanone is depicted in the following diagram.
Caption: Workflow for the quantitative analysis of 7-Ethyl-2-methyl-4-nonanone by HS-GC.
Conclusion
The static headspace gas chromatography method detailed in this application note provides a simple, sensitive, and reliable approach for the quantitative analysis of 7-Ethyl-2-methyl-4-nonanone. By eliminating complex extraction procedures, this technique enhances sample throughput and reduces the potential for analytical error. The protocol, including the specified parameters and validation steps, offers a solid foundation for researchers and analysts to implement in their laboratories for routine analysis and quality control of this volatile ketone in a variety of sample matrices.
References
- Phenomenex. (2025, August 7).
-
Wikipedia. (n.d.). Headspace gas chromatography. [Link]
-
Agilent. (n.d.). Headspace Sampling Fundamentals. [Link]
-
ResearchGate. (n.d.). Headspace SPME method development for the analysis of volatile polar residual solvents by GC-MS. [Link]
-
Persee. (2025, August 21). Achieving Accurate Volatile Analysis: The Why, What, and How of Headspace GC. [Link]
-
SCION Instruments. (2025, July 2). Principles of Headspace Analysis. [Link]
-
PubChem. (n.d.). 7-Ethyl-2-methyl-4-nonanone. [Link]
-
MDPI. (2020, February 27). Development of Head Space Sorptive Extraction Method for the Determination of Volatile Compounds in Beer and Comparison with Stir Bar Sorptive Extraction. [Link]
-
MDPI. (2023, May 24). Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authentication of Honey. [Link]
-
ResearchGate. (n.d.). Validation of a Manual Headspace Gas Chromatography Method for Determining Volatile Compounds in Biological Fluids. [Link]
-
Food Research. (2023, October 5). Optimization and validation of headspace-gas chromatography for alcohol determination in fermented beverages using response surf. [Link]
-
MDPI. (2024, July 9). Validation of a Headspace Gas Chromatography with Flame Ionization Detection Method to Quantify Blood Alcohol Concentration (BAC) for Forensic Practice. [Link]
-
SciELO. (n.d.). Validation of an Analytical Method by Headspace Gas Chromatography with Flame Ionization and Evaluation of Matrix Effect of Volatile Compounds in Cat Food. [Link]
-
International Journal of Pharmaceutical Erudition. (n.d.). Development and Validation of a Headspace Gas Chromatographic Method for determination of Residual Solvents in Bosentan Monohydrate. [Link]
-
Journal of Chromatographic Science. (1999). Development of a Headspace Gas Chromatographic– Mass Spectrometric Method for Determining Methyl-Ketones and Secondary Alcohols in Blue Cheese. [Link]
Sources
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- 4. Headspace Gas Chromatography: Types and Uses | Phenomenex [phenomenex.com]
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- 8. Achieving Accurate Volatile Analysis: The Why, What, and How of Headspace GC - Persee [pgeneral.com]
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- 11. digitum.um.es [digitum.um.es]
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- 13. scielo.br [scielo.br]
Application Note: High-Throughput Quantification of 7-Ethyl-2-methyl-4-nonanone in Insect Extracts via HS-SPME-GC-MS/MS
Executive Summary
The identification and quantification of volatile organic compounds (VOCs) are foundational to chemical ecology and the development of novel, bio-inspired pest management strategies[1]. 7-Ethyl-2-methyl-4-nonanone (CAS 6628-29-1) is a branched aliphatic ketone (Molecular Formula: C12H24O)[2][3]. Aliphatic ketones frequently serve as critical semiochemicals in insects, mediating complex behaviors such as alarm responses, defense mechanisms, and aggregation[4][5]. Quantifying these trace semi-volatile compounds in complex biological matrices requires exceptional analytical sensitivity and selectivity. This application note details a rigorously validated Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Tandem Mass Spectrometry (HS-SPME-GC-MS/MS) protocol for the precise quantification of 7-ethyl-2-methyl-4-nonanone in insect tissue extracts.
Biological Context & Analytical Challenges
Insects utilize a vast array of VOCs for intraspecific and interspecific communication[5]. Ketone-based pheromones, which are often synthesized via fatty acid desaturation and subsequent oxidation pathways, are particularly potent[4].
Extracting these compounds presents a significant analytical bottleneck. Traditional liquid-liquid extraction (LLE) utilizing non-polar solvents (e.g., hexane) co-extracts massive quantities of cuticular hydrocarbons, waxes, and structural lipids[6]. When injected into a GC system, these high-molecular-weight lipids rapidly degrade column performance, contaminate the mass spectrometer source, and cause severe matrix suppression, leading to unreliable quantification.
Causality & Experimental Rationale (The "Why")
To build a self-validating and robust analytical system, several critical methodological choices were implemented in this protocol:
-
Why Headspace SPME (HS-SPME)? HS-SPME isolates the volatile 7-ethyl-2-methyl-4-nonanone from the non-volatile lipid matrix of the insect extract. By only sampling the vapor phase above the sample, we completely prevent lipid-induced column fouling and significantly enhance the signal-to-noise ratio[1][6].
-
Why a PDMS/DVB Fiber? A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is selected because the DVB polymer provides excellent retention capacity for semi-volatile, moderately polar compounds like branched ketones, while the PDMS core ensures physical ruggedness.
-
Why GC-MS/MS (MRM Mode)? While single-quadrupole GC-MS is common for pheromone analysis[1], insect matrices produce high chemical background noise. Multiple Reaction Monitoring (MRM) filters out isobaric interferences by isolating a specific precursor ion and monitoring a specific product ion, ensuring absolute structural specificity.
-
Self-Validation via Internal Standard: To correct for inherent variations in SPME fiber adsorption efficiency and matrix effects (e.g., competitive binding in the headspace), an isotopically labeled internal standard (2-Nonanone-d5) is spiked into every sample prior to equilibration. This ensures the protocol is internally self-validating.
Materials and Reagents
-
Target Analyte: 7-Ethyl-2-methyl-4-nonanone (CAS 6628-29-1, >98% purity)[2].
-
Internal Standard (IS): 2-Nonanone-d5 (>99% isotopic purity).
-
Solvents: HPLC-grade Hexane and Milli-Q water.
-
Hardware: 20 mL headspace vials with PTFE/silicone septa; 65 µm PDMS/DVB SPME fiber.
-
Instrumentation: Agilent 7890B GC coupled to a 7000D Triple Quadrupole MS (or equivalent).
Step-by-Step Protocol
Sample Preparation & Extraction
-
Tissue Dissection: Cryogenically anesthetize the insects at -20°C. Dissect the target glands (e.g., venom sacs or specific pheromone glands) over dry ice to prevent the volatilization of target compounds[1][4].
-
Primary Solvation: Place up to 10 dissected glands into a 20 mL headspace vial containing 1 mL of saturated NaCl solution. Note: The saturated salt solution drives the hydrophobic volatiles into the headspace via the "salting-out" effect.
-
IS Spiking: Spike exactly 10 µL of the 1 µg/mL 2-Nonanone-d5 internal standard solution directly into the liquid phase.
-
Sealing: Immediately seal the vial with a crimp cap containing a PTFE/silicone septum to prevent analyte escape.
HS-SPME Procedure
-
Equilibration: Incubate the sealed vial at 50°C for 15 minutes with continuous agitation (250 rpm). This establishes a thermodynamic equilibrium of the ketone between the liquid phase and the headspace[1].
-
Extraction: Penetrate the septum with the SPME needle and expose the PDMS/DVB fiber to the headspace for exactly 30 minutes at 50°C.
-
Desorption: Retract the fiber into the protective needle, transfer it to the GC injection port, and expose it for 3 minutes at 250°C in splitless mode to thermally desorb the analytes directly onto the head of the column[4].
GC-MS/MS Parameters
-
Column: HP-5ms Ultra Inert (30 m × 0.25 mm ID × 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 200°C, then ramp at 25°C/min to 280°C (hold 3 min).
-
Transfer Line / Source Temp: 280°C / 230°C.
-
Ionization: Electron Impact (EI) at 70 eV.
Data Presentation & Method Validation
A rigorous validation was performed using matrix-matched calibration curves to ensure analytical trustworthiness.
Table 1: GC-MS/MS MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 7-Ethyl-2-methyl-4-nonanone (Quantifier) | 184.2 | 85.1 | 10 | 50 |
| 7-Ethyl-2-methyl-4-nonanone (Qualifier) | 184.2 | 57.1 | 15 | 50 |
| 2-Nonanone-d5 (IS) | 147.2 | 63.1 | 10 | 50 |
Table 2: Method Validation Parameters
| Parameter | Value | Acceptance Criteria |
| Limit of Detection (LOD) | 0.05 ng/g | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 0.15 ng/g | S/N ≥ 10 |
| Linear Range | 0.15 – 500 ng/g | R² > 0.995 |
| Intra-day Precision (RSD%) | 4.2% | ≤ 15% |
| Recovery (Spiked at 10 ng/g) | 94.5 ± 3.1% | 80 – 120% |
Workflow & Pathway Visualizations
Fig 1. HS-SPME-GC-MS/MS analytical workflow for insect ketone quantification.
Fig 2. Biosynthesis and olfactory signal transduction of ketone-based insect pheromones.
Conclusion
The described HS-SPME-GC-MS/MS methodology provides a highly sensitive, self-validating framework for the quantification of 7-ethyl-2-methyl-4-nonanone in complex insect matrices. By leveraging headspace extraction to physically separate the volatile analytes from interfering structural lipids, researchers can ensure robust, reproducible data suitable for chemical ecology mapping, behavioral bioassays, and downstream drug discovery applications.
References
-
Title: 7-Ethyl-2-methyl-4-nonanone | C12H24O | CID 246923 - PubChem - NIH Source: nih.gov URL:[Link]
-
Title: the Asian hornet Vespa velutina uses sting venom volatiles as an alarm pheromone - University of California San Diego Source: ucsd.edu URL: [Link]
-
Title: Comparative Analysis of the Metabolic Profiles of Strains of Tribolium castaneum (Herbst) Adults with Different Levels of Phosphine Resistance Based on Direct Immersion Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry - PMC Source: nih.gov URL:[Link]
-
Title: Volatile Organic Compounds: A Promising Tool for Bed Bug Detection - MDPI Source: mdpi.com URL:[Link]
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- 4. labs.biology.ucsd.edu [labs.biology.ucsd.edu]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Analysis of the Metabolic Profiles of Strains of Tribolium castaneum (Herbst) Adults with Different Levels of Phosphine Resistance Based on Direct Immersion Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Behavioral Assays Using 7-Ethyl-2-methyl-4-nonanone
Introduction & Chemical Profile
7-Ethyl-2-methyl-4-nonanone (CAS 6628-29-1) is a branched aliphatic ketone with the molecular formula C12H24O and a molecular weight of 184.32 g/mol [1]. Characterized by its moderate volatility and highly lipophilic nature, this compound possesses a distinctive fruity and sweet odor profile[2]. In the fields of neuroethology and sensory biology, aliphatic ketones are frequently utilized as high-fidelity odorants to probe olfactory sensory neuron (OSN) activation, odorant binding protein (OBP) affinity, and behavioral discrimination thresholds[3][4].
The unique steric hindrance provided by the ethyl and methyl branches on the nonanone backbone makes 7-ethyl-2-methyl-4-nonanone an excellent candidate for evaluating fine odor discrimination. It is particularly useful for testing the discriminatory acuity of the olfactory bulb (OB) when distinguishing between closely related structural isomers or linear ketones (such as 2-nonanone) in both mammalian and invertebrate models[5][6].
Mechanistic Overview: Causality in Experimental Design
When designing behavioral assays, the physicochemical properties of the odorant dictate the experimental parameters. To ensure a self-validating system, every variable from solvent choice to airflow must be strictly controlled.
-
Solvent Selection & Vapor Pressure: 7-Ethyl-2-methyl-4-nonanone is highly hydrophobic[1]. Mineral oil is the preferred solvent for mammalian assays because it is non-polar, odorless, and possesses near-zero vapor pressure. This ensures that the headspace concentration of the ketone is governed strictly by Raoult’s Law, preventing solvent interference during olfactory receptor (OR) binding[5].
-
Receptor Activation & Transduction: Upon inhalation or antennal contact, the ketone partitions into the olfactory mucus or sensillum lymph, binds to OBPs, and activates specific ORs. This triggers a G-protein coupled cascade (via Golf ) leading to cAMP accumulation, cyclic nucleotide-gated (CNG) channel opening, and subsequent membrane depolarization[4].
-
Self-Validation via Controls: To prove that behavioral responses are driven purely by the chemosensory detection of 7-ethyl-2-methyl-4-nonanone, all assays must include a "solvent-only" control stream. If subjects respond to the solvent control, the system is compromised by mechanical (airflow) or visual cues[6].
Experimental Protocols
Protocol A: Murine Head-Fixed Go/No-Go Olfactory Discrimination Assay
This operant conditioning paradigm tests the absolute detection threshold and discriminatory acuity of mice using 7-ethyl-2-methyl-4-nonanone as the S+ (rewarded) or S- (unrewarded) stimulus[5][6].
Step-by-Step Methodology:
-
Subject Preparation: Water-restrict adult C57BL/6 mice to 1–1.5 mL of water per day until they reach 80–85% of their baseline body weight. Causality: Mild dehydration motivates the operant licking behavior required for the assay[6].
-
Odorant Preparation: Dilute 7-ethyl-2-methyl-4-nonanone in mineral oil to a final concentration of 1% (v/v) for initial training. For threshold testing, prepare a serial dilution scaling down to 10−6 [5].
-
Apparatus Setup: Connect the odorant vials to a computerized, multi-channel liquid dilution olfactometer. Calibrate the clean air carrier stream to 1.0 L/min and the odor stream to 100 mL/min. Causality: This specific ratio ensures a stable, square-wave odor pulse without causing tactile startle responses in the mouse.
-
Trial Initiation: Head-fix the mouse in the testing chamber. A trial begins with a 2.0-second presentation of the odorant[6].
-
Decision Window: The mouse has a 2.5-second window to respond by licking a water delivery tube.
-
System Validation (Criterion): Continue training blocks (20 trials/block) until the animal achieves ≥85% accuracy across three consecutive blocks. A session comparing mineral oil vs. mineral oil must yield ~50% (chance) accuracy to validate that the mouse is not cueing on the olfactometer's valve clicks[6].
Protocol B: Insect Y-Maze Olfactometer Assay
This protocol evaluates the innate valence (attraction vs. repulsion) of 7-ethyl-2-methyl-4-nonanone in insects (e.g., Drosophila melanogaster or agricultural pests)[7].
Step-by-Step Methodology:
-
Subject Starvation: Isolate adult insects and starve them for 16–18 hours, providing only water via wet cotton. Causality: Starvation stimulates exploratory foraging behavior, making the insects highly receptive to volatile semiochemicals[8].
-
Maze Assembly: Utilize a glass or acrylic Y-maze. Insert narrow pipette tips (cut to match the insect's diameter) at the entrance of each choice arm. Causality: The narrow tips act as a funnel trap, preventing insects from backtracking after making a choice, thereby ensuring a strict binary data point[7].
-
Odorant Loading: Apply 10 µL of 7-ethyl-2-methyl-4-nonanone (diluted to 1% v/v in hexane) to a filter paper strip and place it in the terminal vial of the "Treatment" arm. Place a hexane-only filter paper in the "Control" arm[7].
-
Airflow Calibration: Pass humidified, charcoal-filtered air through both arms at a rate of 100–200 mL/min. Causality: This creates a stable odor plume without triggering defensive anemotaxis (wind-avoidance)[9].
-
Execution: Introduce a cohort of 20–30 insects into the loading vial at the base of the Y-maze. Conduct the assay in a dark room under far-red LED illumination to eliminate visual navigation[7].
-
Scoring & Validation: After 2 hours, count the insects in the Treatment arm ( NT ), Control arm ( NC ), and those remaining in the base. Calculate the Olfactory Index (OI): OI=(NT−NC)/TotalResponders . An OI > 0 indicates attraction; an OI < 0 indicates repulsion[7].
Quantitative Data Presentation
The following table summarizes the expected vapor-phase dynamics and behavioral thresholds based on the dilution series of 7-ethyl-2-methyl-4-nonanone.
| Dilution (v/v in Mineral Oil) | Est. Vapor Concentration (ppm) | Murine Go/No-Go Response (Accuracy) | Insect Y-Maze Response (Valence) |
| 10−2 (1%) | ~50 - 100 | >95% (Readily discriminated) | Repulsive (Overstimulation) |
| 10−4 (0.01%) | ~0.5 - 1.0 | 80-85% (Threshold detection) | Attractive / Neutral |
| 10−6 (0.0001%) | < 0.01 | ~50% (Chance performance) | No response (Below threshold) |
Mandatory Visualizations
Olfactory Signal Transduction Pathway activated by 7-ethyl-2-methyl-4-nonanone.
Logic flow of the Go/No-Go murine olfactory behavioral assay.
References
-
CymitQuimica. CAS 6628-29-1: 7-Ethyl-2-methyl-4-nonanone. 2
-
PubChem. 7-Ethyl-2-methyl-4-nonanone | C12H24O | CID 246923 - NIH. 1
-
Doucette, W. et al. (2007). Adrenergic modulation of olfactory bulb circuitry affects odor discrimination. Journal of Neuroscience.5
-
Simonnet, M. M. et al. (2014). Testing Drosophila Olfaction with a Y-maze Assay. Journal of Visualized Experiments (JoVE). 7
-
Salcedo, E. et al. (2005). Analysis of Training-Induced Changes in Ethyl Acetate Odor Maps Using a New Computational Tool to Map the Glomerular Layer of the Olfactory Bulb. Chemical Senses, Oxford Academic. 6
-
JoVE Journal. Y-maze Assay to test Olfaction | Protocol Preview.8
-
Turlings, T. C. J. et al. (2004). A six-arm olfactometer permitting simultaneous observation of insect attraction and odour trapping. Physiological Entomology. 9
-
Lee, J. et al. (2024). Transformation of valence signaling in a mouse striatopallidal circuit. eLife. 4
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- 3. jneurosci.org [jneurosci.org]
- 4. Transformation of valence signaling in a mouse striatopallidal circuit | eLife [elifesciences.org]
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- 6. academic.oup.com [academic.oup.com]
- 7. Testing Drosophila Olfaction with a Y-maze Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. libra.unine.ch [libra.unine.ch]
use of 7-Ethyl-2-methyl-4-nonanone in chemical ecology studies
Application Note: 7-Ethyl-2-methyl-4-nonanone as a Synthetic Semiochemical and Analytical Standard in Chemical Ecology
Executive Summary
In chemical ecology and agrochemical development, branched aliphatic ketones are recognized as critical signaling molecules, frequently acting as aggregation or sex pheromones in various insect taxa (e.g., Rhynchophorus weevils)[1]. 7-Ethyl-2-methyl-4-nonanone is a structurally complex, synthetically derived branched ketone. While not commonly identified as a primary natural pheromone, its unique steric profile and thermodynamic stability make it an invaluable tool for Structure-Activity Relationship (SAR) studies and as a highly reliable internal standard for the gas chromatographic (GC-MS) quantification of natural semiochemicals[2].
This application note provides researchers with self-validating protocols for utilizing 7-Ethyl-2-methyl-4-nonanone in field trapping, electrophysiology, and analytical chemistry.
Chemical Profile & Mechanistic Rationale
To effectively utilize a semiochemical analog, its physical properties must be understood to predict its volatility and receptor binding affinity. 7-Ethyl-2-methyl-4-nonanone possesses a unique dual-branched structure (an ethyl group at C7 and a methyl group at C2)[3].
Mechanistic Rationale:
-
SAR Probing: The ethyl branch creates a larger steric bulk compared to natural pheromones like 4-methyl-5-nonanone[4]. By measuring insect antennal responses to this bulkier analog, researchers can map the spatial constraints of the insect's Pheromone Binding Proteins (PBPs).
-
Analytical Standardization: For quantitative GC-MS, an internal standard must mimic the ionization efficiency of the target analytes without co-eluting with them or with background plant volatiles[2]. The C12 backbone and unique branching of 7-Ethyl-2-methyl-4-nonanone shift its retention time away from common C9–C10 natural ketones, making it a perfect internal standard for quantifying weevil and beetle exudates.
Table 1: Chemical and Physical Properties
| Property | 7-Ethyl-2-methyl-4-nonanone[3] | 4-Methyl-5-nonanone (Natural Reference)[4] |
|---|---|---|
| Role | Synthetic Analog / Internal Standard | Natural Aggregation Pheromone |
| CAS Number | 6628-29-1 | 35900-26-6 |
| Molecular Formula | C₁₂H₂₄O | C₁₀H₂₀O |
| Molecular Weight | 184.32 g/mol | 156.27 g/mol |
| XLogP3 (Lipophilicity) | 3.9 | 3.3 |
| Topological Polar Surface Area | 17.1 Ų | 17.1 Ų |
Self-Validating Experimental Protocols
The following protocols are designed with built-in causality and validation steps to ensure high scientific integrity.
Protocol 1: Preparation of Controlled-Release Lures for Field Assays
Causality: Ketones with molecular weights between 150–190 g/mol exhibit high vapor pressures at field temperatures (30–40°C). If deployed neat, the compound will deplete exponentially, skewing trap catch data. A non-volatile matrix (mineral oil) is required to achieve zero-order (linear) release kinetics[1].
-
Stock Preparation: Dilute 7-Ethyl-2-methyl-4-nonanone in HPLC-grade hexane to a concentration of 10 mg/mL.
-
Matrix Loading: Transfer 100 µL of the stock solution into a 1.5 mL polyethylene vial containing 900 µL of heavy mineral oil.
-
Sealing: Cap the vial with a semi-permeable polymer membrane to regulate diffusion.
-
Validation (Gravimetric Analysis): Self-Validation Step. Before field deployment, place three replicate vials in a laboratory incubator at 35°C. Weigh the vials daily using a microbalance for 7 days. A linear weight loss confirms a constant release rate.
-
Deployment: Suspend the validated lures in bucket traps alongside food baits (e.g., fermenting dates) to evaluate synergistic kairomonal attraction in the field[1].
Protocol 2: Gas Chromatography-Electroantennographic Detection (GC-EAD)
Causality: To determine if the target insect's olfactory receptors can detect the synthetic analog, GC-EAD couples chemical separation with biological detection.
-
Preparation: Excise the antenna of the target insect and mount the base and tip between two glass capillary electrodes filled with insect saline solution.
-
Injection: Inject 1 µL of a 10 ng/µL solution of 7-Ethyl-2-methyl-4-nonanone into the GC inlet.
-
Detection: Split the GC effluent (1:1 ratio) between the Flame Ionization Detector (FID) and the EAD preparation.
-
Validation (Positive Control): Self-Validation Step. Insect antennae degrade rapidly. Inject a known natural pheromone (e.g., 4-methyl-5-nonanone) before and after the synthetic analog. If the antenna fails to depolarize in response to the positive control, the analog data must be discarded[2].
Protocol 3: GC-MS Analytical Standardization
Causality: Quantifying natural pheromones from aeration extracts requires an internal standard that behaves identically during GC-MS but does not co-elute with the target analytes[2].
-
Standard Addition: Add exactly 500 ng of 7-Ethyl-2-methyl-4-nonanone to the volatile collection trap (e.g., Super-Q polymer) prior to solvent elution. This accounts for any extraction losses.
-
Elution: Elute the trap with 1 mL of high-purity dichloromethane.
-
Validation (Calibration Curve): Self-Validation Step. Construct a 5-point calibration curve plotting the peak area ratio of the natural pheromone to 7-Ethyl-2-methyl-4-nonanone. Proceed with sample analysis only if the curve yields an R2>0.99 .
-
Analysis: Analyze via GC-MS. Calculate the concentration of natural pheromones by comparing their Total Ion Chromatogram (TIC) peak areas to the known area of the internal standard.
Experimental Workflow Visualization
The following diagram illustrates the logical relationships and validation checkpoints when integrating 7-Ethyl-2-methyl-4-nonanone into a chemical ecology research pipeline.
Workflow for utilizing 7-Ethyl-2-methyl-4-nonanone in chemical ecology, highlighting validation.
References
-
PubChem. "7-Ethyl-2-methyl-4-nonanone | C12H24O | CID 246923". National Institutes of Health. URL: [Link]
-
CABI Digital Library. "Effect of Various Parameters for Trapping Red Palm Weevil (Rhynchophorus ferrugineus L) in Date Palm Orchard". URL: [Link]
-
ResearchGate. "Quantitative GC Analysis of Secondary Alcohol Pheromones: Determination of Release Rate of Red Palm Weevil, Rhynchophorus ferrugineus, Pheromone from Lures". Journal of Chemical Ecology. URL: [Link]
Sources
Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of Ketones and Carbonyl Compounds
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction and Mechanistic Rationale
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for volatile and semi-volatile organic analysis. However, the inherent chemical properties of ketones and other carbonyl-containing compounds—such as high polarity, thermal instability, and the propensity for enolization (tautomerization)—often result in poor chromatographic resolution, peak tailing, and reduced detector sensitivity[1][2].
Chemical derivatization is an indispensable sample preparation step that transforms these problematic functional groups into less polar, highly volatile, and thermally stable derivatives[2]. For ketones, direct GC analysis at high injector temperatures often leads to the formation of multiple enol-isomers, resulting in split peaks and inaccurate quantification[1]. To circumvent this, two primary derivatization strategies are employed based on the sample matrix and analytical goals: Methoximation-Silylation (MOX-TMS) and PFBHA Derivatization .
The "Why" Behind the Reagents
-
Methoximation-Silylation (MOX-TMS): This two-step process is the gold standard for metabolomics and steroid profiling. First, Methoxyamine hydrochloride (MeOX) reacts with the carbonyl group to form a stable methoxime. This critical step "locks" the molecule, preventing tautomerization, ring-formation, and decarboxylation[3]. A subsequent silylation step (using MSTFA or BSTFA) caps any remaining hydroxyl, thiol, or carboxyl groups, maximizing volatility and preventing unwanted column interactions[1].
-
PFBHA Derivatization: Ideal for trace environmental, clinical, and flavor analysis. O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) reacts with ketones to form stable PFBHA-oximes[4]. The highly electronegative pentafluorobenzyl group provides massive signal enhancement for Electron Capture Detectors (ECD) and Negative Chemical Ionization (NCI) MS[4][5].
Visualizing the Derivatization Pathways
Caption: Chemical pathways for ketone derivatization: MOX-TMS (top) and PFBHA (bottom).
Comparative Data: Selecting the Right Strategy
Choosing the correct derivatization route depends heavily on the sample matrix and the presence of other functional groups. Table 1 summarizes the operational differences between the two primary methodologies.
Table 1: Comparison of Ketone Derivatization Strategies
| Feature | Methoximation-Silylation (MOX-TMS) | PFBHA Derivatization |
| Primary Target | Complex metabolites, keto-acids, 11-keto steroids | Trace aliphatic/aromatic ketones, aldehydes |
| Reaction Environment | Strictly anhydrous (organic solvents) | Aqueous compatible (water, blood, beverages)[4] |
| Derivative Formed | Methoxime-Trimethylsilyl (MOX-TMS) ether | Pentafluorobenzyl-oxime (PFBHA-oxime) |
| Isomerization | Suppressed (locks carbonyl group)[3] | Forms distinct (E) and (Z) stereoisomers[6] |
| Preferred Detector | GC-MS (Electron Ionization - EI) | GC-ECD, GC-MS (Negative Chemical Ionization) |
| Key Advantage | Comprehensive profiling of polyfunctional molecules | Extreme sensitivity for trace carbonyls; no drying needed |
Validated Experimental Protocols
Protocol A: Two-Step MOX-TMS Derivatization (Metabolomics & Steroids)
This protocol is adapted from established metabolomics workflows to ensure complete derivatization of sterically hindered ketones while capping labile hydrogens[1][7].
Caption: Step-by-step experimental workflow for the two-step MOX-TMS derivatization of ketones.
Step-by-Step Methodology:
-
Sample Drying: Transfer the biological extract to a GC vial. Add an appropriate internal standard (e.g., myristic acid-d27). Evaporate the sample to complete dryness using a centrifugal vacuum concentrator (lyophilizer) or a gentle stream of nitrogen. Crucial: Reagents are highly sensitive to water; moisture will quench the silylation reaction[7].
-
Methoximation: Add 50 µL of 2% methoxyamine hydrochloride (MeOX) dissolved in anhydrous pyridine to the dried sample[1]. Seal tightly, vortex for 30 seconds, and incubate in a thermal shaker at 60–80 °C for 30–60 minutes (or 30 °C for 90 minutes for thermally labile metabolites)[1][7].
-
Silylation: Allow the vial to cool slightly, then add 100 µL of MSTFA containing 1% TMCS (a catalyst for sterically hindered groups). Vortex and incubate at 60–80 °C for an additional 30–60 minutes[1].
-
Analysis: Cool the derivatized sample to room temperature. Transfer to a GC autosampler vial insert. The sample is now ready for GC-MS injection (typically 1 µL, split or splitless depending on concentration). Derivatized samples generally have a 24-hour shelf life[7].
Protocol B: Aqueous PFBHA Derivatization for Trace Ketones
This protocol is optimized for the direct extraction and derivatization of ketones from aqueous matrices (e.g., blood, environmental water, e-liquids)[8][9].
Step-by-Step Methodology:
-
Sample Preparation: Transfer a known volume of the aqueous sample (e.g., 1 mL of blood plasma or water) into a sealed headspace vial.
-
Derivatization: Add an excess of aqueous PFBHA solution (e.g., 10 mg/mL) to the sample matrix[4].
-
Incubation: Agitate the mixture at room temperature or slightly elevated temperatures (e.g., 40 °C) for 10–30 minutes to allow the oxime formation to complete.
-
Quenching & Extraction: Stop the reaction by adding a few drops of dilute sulfuric acid[4]. Extract the formed PFBHA-oxime derivatives using a non-polar organic solvent such as hexane or toluene (Liquid-Liquid Extraction), or utilize Headspace Solid-Phase Microextraction (HS-SPME) using a PDMS-DVB fiber[9].
-
Analysis: Inject the organic extract (or desorb the SPME fiber) into the GC-MS. Operate the MS in Selected Ion Monitoring (SIM) or Negative Chemical Ionization (NCI) mode for maximum sensitivity[6].
Expert Insights & Troubleshooting
-
The Dual Role of Pyridine: In the MOX-TMS protocol, pyridine is not just a solvent; it acts as an acid scavenger and catalyst for the methoximation reaction. It must be strictly anhydrous to prevent the degradation of the subsequent MSTFA reagent[3].
-
Managing (E) and (Z) Isomers: When using PFBHA, the derivatization of asymmetric ketones (e.g., methyl ethyl ketone) will naturally yield two distinct chromatographic peaks corresponding to the (E) and (Z) stereoisomers. This is normal. For accurate quantification, integrate the sum of both isomer peak areas, as the ratio between them remains constant under controlled conditions[6].
-
Steric Hindrance: For highly hindered 11-keto steroids, standard MSTFA may fail to fully silylate adjacent hydroxyls. The addition of 1% TMCS acts as a potent catalyst to drive the reaction to completion[1].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. uoguelph.ca [uoguelph.ca]
- 8. coresta.org [coresta.org]
- 9. Rapid determination of acetone in human blood by derivatization with pentafluorobenzyl hydroxylamine followed by headspace liquid-phase microextraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Assessment and Gas Chromatographic Method Development for 7-Ethyl-2-methyl-4-nonanone
Executive Summary
This application note addresses the analytical request for a chiral gas chromatography (GC) method to separate the enantiomers of 7-ethyl-2-methyl-4-nonanone. As a Senior Application Scientist, the first and most critical step in any method development workflow is in silico structural validation. Through rigorous Cahn-Ingold-Prelog (CIP) stereocenter analysis, we demonstrate that 7-ethyl-2-methyl-4-nonanone (CAS 6628-29-1) is an achiral molecule lacking any stereogenic centers. Consequently, attempting a chiral separation will yield a single chromatographic peak—not due to method failure, but due to the molecule's inherent symmetry.
To maintain scientific integrity and provide actionable value for researchers and drug development professionals, this guide pivots from an impossible chiral separation to the field-proven industry standard: validating the isomeric purity of the compound using a high-resolution achiral GC-FID/MS protocol.
Structural Causality: The Myth of 7-Ethyl-2-methyl-4-nonanone Enantiomers
Before selecting a chiral stationary phase (e.g., derivatized β -cyclodextrins), one must confirm the presence of a chiral center. According to the, chirality is defined as the geometric property of a rigid object being non-superposable on its mirror image[1]. For organic molecules, this typically requires an asymmetric carbon atom bonded to four distinct substituents.
Let us analyze the connectivity of 7-ethyl-2-methyl-4-nonanone ()[2]:
-
Carbon-2 (C2): This node is bonded to a hydrogen atom, the C3-C9 parent chain, and two identical methyl groups (C1 and the 2-methyl branch).
-
Carbon-7 (C7): This node is bonded to a hydrogen atom, the C1-C6 parent chain, and two identical ethyl groups (the C8-C9 tail and the 7-ethyl branch).
Because both potential branching nodes possess degenerate (identical) substituents, the molecule contains a plane of symmetry in its time-averaged conformations and lacks a stereocenter. It cannot form enantiomers.
Caption: Structural node analysis demonstrating the achirality of 7-Ethyl-2-methyl-4-nonanone.
Pre-Analytical Workflow: A Self-Validating System
In pharmaceutical and chemical development, bypassing structural validation leads to wasted resources on expensive chiral screening columns. A self-validating analytical system must include a "Go/No-Go" decision gate based on molecular symmetry before any empirical chromatography begins.
Caption: Workflow for Pre-Analytical Method Development and Structural Validation.
Protocol: High-Resolution Achiral GC-FID/MS for Isomeric Purity
Since chiral GC is inapplicable, the critical quality attribute (CQA) shifts to isomeric purity . Branched ketones often contain structural isomers (e.g., 6-ethyl-2-methyl-4-nonanone or 3-ethyl variants) originating from the synthetic pathway. To separate these closely related achiral isomers, we employ a high-efficiency capillary GC method utilizing a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS), following standard guidelines[3].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 7-ethyl-2-methyl-4-nonanone in a highly pure, volatile solvent (e.g., GC-grade dichloromethane or hexane) to a concentration of 1.0 mg/mL.
-
System Suitability Testing (SST): Inject a C8−C20 alkane standard mix. Calculate the theoretical plates ( N ) and ensure the asymmetry factor ( As ) is between 0.8 and 1.2. Causality: This step self-validates the column's resolving power and inertness before sample introduction.
-
Method Execution: Inject 1.0 µL of the sample using the parameters outlined in Table 2. Causality: The temperature gradient is designed to focus the analyte at the head of the column (60°C) before eluting it smoothly through a 10°C/min ramp to maximize the resolution of structurally similar isomers.
-
Orthogonal Detection (FID/MS): Use Flame Ionization Detection (FID) for precise quantitative integration of isomeric impurities. Simultaneously, route a split flow to a Mass Spectrometer (MS) operating in Electron Ionization (EI) mode at 70 eV to confirm the molecular weight ( m/z 184.3) and fragmentation patterns of any secondary peaks.
Data Presentation
Table 1: Physicochemical Properties of 7-Ethyl-2-methyl-4-nonanone
| Property | Value | Causality / Analytical Impact |
| Molecular Formula | C12H24O | Determines target m/z (184.32) for GC-MS confirmation. |
| Stereocenters | 0 (Achiral) | Dictates the mandatory use of achiral stationary phases. |
| Volatility | Moderate | Highly amenable to standard capillary GC without derivatization. |
Table 2: Optimized GC-FID/MS Method Parameters for Isomeric Purity
| Parameter | Specification | Rationale |
| Column | DB-5MS (30 m × 0.25 mm, 0.25 µm) | Mid-polar phase provides optimal selectivity for branched aliphatic ketones. |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Maintains optimal linear velocity (~30 cm/s) across the temperature gradient. |
| Inlet | 250°C, Split ratio 50:1 | Ensures rapid, quantitative vaporization without thermal degradation. |
| Oven Program | 60°C (1 min) → 10°C/min to 280°C (3 min) | Balances resolution of structural isomers with acceptable run times. |
| Detector (FID) | 300°C, H2 : 40 mL/min, Air: 400 mL/min | Provides universal, proportional response for hydrocarbon-based impurities. |
Conclusion
The request for a chiral separation of 7-ethyl-2-methyl-4-nonanone highlights a critical paradigm in analytical chemistry: the absolute necessity of in silico structural verification. By proving the molecule's achirality prior to laboratory execution, we prevent the erroneous deployment of chiral chromatography and instead implement a robust, self-validating GC-FID/MS protocol designed to assess the true critical quality attribute—isomeric purity.
References
-
International Union of Pure and Applied Chemistry (IUPAC). "Chirality". IUPAC Gold Book. Available at:[Link]
-
National Center for Biotechnology Information. "7-Ethyl-2-methyl-4-nonanone". PubChem Compound Summary for CID 246923. Available at:[Link]
-
Agilent Technologies. "GC Method Development and Optimization". Agilent Library. Available at:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Ethyl-2-methyl-4-nonanone
Introduction: The successful synthesis of complex ketones such as 7-Ethyl-2-methyl-4-nonanone is a common objective in both academic and industrial research. This molecule, with its specific alkyl substitution pattern, presents unique challenges where yield and purity are paramount. Common hurdles include competing side reactions, difficulties in reagent preparation, and suboptimal reaction conditions. This guide provides a comprehensive technical resource designed for researchers and drug development professionals. It offers in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of this synthesis and ultimately improve experimental outcomes.
Section 1: Recommended Synthetic Pathways
The construction of 7-Ethyl-2-methyl-4-nonanone can be approached through several routes. Based on reliability, control, and potential for high yield, we will focus on two primary, robust methods: Pathway A , a classic Grignard reaction followed by oxidation, and Pathway B , a more direct synthesis using an organocuprate (Gilman) reagent.
Pathway A: Grignard Reaction & Subsequent Oxidation
This two-step approach first builds the carbon skeleton by forming the corresponding secondary alcohol, 7-ethyl-2-methyl-4-nonanol, which is then oxidized to the target ketone. The key carbon-carbon bond is formed by the nucleophilic attack of a Grignard reagent on an aldehyde.[1][2][3]
Workflow for Pathway A
Caption: Workflow for the synthesis of 7-Ethyl-2-methyl-4-nonanone via Grignard reaction and subsequent oxidation.
Pathway B: Organocuprate (Gilman Reagent) Synthesis
This method offers a more direct route by reacting an acid chloride with a lithium diorganocuprate (Gilman reagent).[4][5] A key advantage of this pathway is the reduced reactivity of organocuprates compared to Grignard or organolithium reagents, which prevents the common side reaction of a second nucleophilic attack on the newly formed ketone, thus avoiding tertiary alcohol formation.[4][5] This method is often preferred for its high selectivity and yield in ketone synthesis.
Workflow for Pathway B
Caption: A decision tree for troubleshooting low yield in the synthesis of 7-Ethyl-2-methyl-4-nonanone.
Section 3: Frequently Asked Questions (FAQs)
Q: Which synthetic route is generally superior for achieving the highest yield and purity? A: For the specific synthesis of a ketone where over-addition is a concern, Pathway B (Organocuprate) is often superior. [5]The milder nucleophilicity of the Gilman reagent specifically targets the acid chloride and does not react with the resulting ketone product, leading to a cleaner reaction profile and simplifying purification. [4] Q: How should I purify the final product? A: 7-Ethyl-2-methyl-4-nonanone is a high-boiling liquid. The most effective methods for purification are:
-
Vacuum Distillation: This is ideal for removing non-volatile impurities and solvents after an initial workup. It is the preferred method for purification on a larger scale. [6]2. Flash Column Chromatography: For achieving the highest purity, especially to remove structurally similar byproducts, flash chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is recommended. [6] Q: What are the critical safety precautions when working with these reagents? A: Both Grignard and organolithium/organocuprate reagents are highly reactive and require stringent safety measures.
-
Pyrophoric Reagents: Organolithium reagents like n-butyllithium are often pyrophoric and will ignite on contact with air. They must be handled exclusively under an inert atmosphere using syringe techniques.
-
Water Reactivity: All of these organometallic reagents react violently with water. Ensure no water is present in the reaction setup and plan for a controlled quenching procedure (e.g., slow addition to a cooled, saturated aqueous solution of ammonium chloride).
-
Solvents: Anhydrous ethers like diethyl ether and THF are extremely flammable. Never work near an open flame and ensure the reaction is conducted in a well-ventilated chemical fume hood.
Q: How can I confirm the identity and purity of my final product? A: A combination of spectroscopic techniques is essential for confirmation:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the carbon skeleton and the presence of all functional groups. The ¹³C NMR spectrum should show a characteristic peak for the ketone carbonyl carbon around 200-220 ppm.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1705-1725 cm⁻¹ is definitive for the C=O stretch of an aliphatic ketone.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₁₂H₂₄O, MW = 184.32 g/mol ). [7]
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 7-Ethyl-2-methyl-4-nonanone via Organocuprate (Pathway B)
This protocol outlines the reaction of lithium di(isobutyl)cuprate with 3-ethylhexanoyl chloride.
Materials:
-
Isobutyl bromide
-
n-Butyllithium (in hexanes)
-
Copper(I) iodide (CuI)
-
3-Ethylhexanoyl chloride
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Gilman Reagent Preparation:
-
To a flame-dried, three-necked flask under a positive pressure of argon, add purified copper(I) iodide (1.0 eq).
-
Cool the flask to -78 °C (dry ice/acetone bath).
-
Slowly add isobutyllithium (2.0 eq, prepared separately or from a commercial source) via syringe to the slurry of CuI in anhydrous ether. The solution will likely change color.
-
Allow the mixture to stir at -78 °C for 30 minutes to ensure the complete formation of lithium di(isobutyl)cuprate.
-
-
Ketone Formation:
-
While maintaining the temperature at -78 °C, slowly add a solution of 3-ethylhexanoyl chloride (1.0 eq) in anhydrous ether to the Gilman reagent solution via syringe.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the consumption of the acid chloride by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a vigorously stirred beaker of saturated aqueous NH₄Cl solution.
-
-
Workup and Isolation:
-
Allow the quenched mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. [8] * Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 7-Ethyl-2-methyl-4-nonanone.
-
-
Purification:
-
Purify the crude oil by vacuum distillation or flash column chromatography as described in the FAQ section.
-
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus using a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Use boiling chips or a magnetic stir bar in the distillation flask.
-
Procedure:
-
Place the crude ketone into the distillation flask.
-
Connect the apparatus to a vacuum pump and slowly reduce the pressure to a stable, low value.
-
Begin heating the distillation flask gently with a heating mantle while stirring. [6] * Monitor the temperature at the distillation head. Collect any low-boiling fractions (e.g., residual solvent) separately.
-
Collect the main fraction of 7-Ethyl-2-methyl-4-nonanone at its characteristic boiling point for the measured pressure.
-
Once the desired fraction is collected, stop heating and allow the system to cool completely before slowly reintroducing air to the apparatus.
-
Section 5: References
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]
-
JoVE. (2025, May 22). Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Retrieved from [Link]
-
Dalal Institute. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Mocan, T., et al. (2022). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 27(15), 4786. Retrieved from [Link]
-
Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 246923, 7-Ethyl-2-methyl-4-nonanone. Retrieved from [Link]
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Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Reactions of organocopper reagents. Retrieved from [Link]
-
EBSCO. (n.d.). Ketones. Research Starters. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric addition of ethyl groups to ketones. Retrieved from [Link]
-
Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses. Retrieved from
-
SlidePlayer. (n.d.). Aldehydes and Ketones: Nucleophilic Addition Reactions. Retrieved from [Link]
-
Chemistry Steps. (2024, December 26). R2CuLi Organocuprates - Gilman Reagents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates). Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). 32. How to Add an Ethyl Group to an Alkene. Retrieved from [Link]
-
Denmark Group. (n.d.). Investigations of Organocuprates. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of New 7-ethyl-4-methyl-2-Quinolone Derivatives. Retrieved from [Link]
-
Ashenhurst, J. (2016, January 29). Organocuprates (Gilman Reagents): How They're Made. Master Organic Chemistry. Retrieved from [Link]
-
YouTube. (2021, March 30). Ketone & Aldehyde Synthesis | A Complete Summary | Organic Chemistry 19.2. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl ethoxymethylenemalonate. Retrieved from [Link]
-
Patsnap Eureka. (2021, November 19). Preparation method of 7-ethyl chrotol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44135622, 7-Ethyl-2-methyl-4-nonanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 537776, 4-Nonanone, 7-ethyl-. Retrieved from [Link]
-
Diva Portal. (2025, May 19). Reaction Chemistry & Engineering. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Retrieved from [Link]
-
de Jong, E. A., & Feringa, B. (n.d.). The Synthesis of 2-Methyl-4-Heptanone. University of Groningen. Retrieved from [Link]
-
Google Patents. (n.d.). CN101792379B - Method for preparing 2-nonanone. Retrieved from
-
Google Patents. (n.d.). EP3670486A1 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol. Retrieved from
-
Google Patents. (n.d.). WO2005002523A2 - Process for preparing highly pure and free-flowing solid of 7-ethyltryptophol. Retrieved from
-
ResearchGate. (n.d.). Novel synthesis technology of 7-ethyltryptophol. Retrieved from [Link]
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- 8. Preparation method of 7-ethyl chrotol - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Purification of Sterically Hindered and Branched Ketones
Welcome to the Technical Support Center for the purification of sterically hindered and branched ketones. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the unique physical and chemical challenges posed by these compounds.
The bulky alkyl groups adjacent to the carbonyl carbon (e.g., in diisopropyl ketone, camphor, or pinacolone derivatives) create significant physical barriers to nucleophilic attack and alter the molecule's lipophilicity. This guide provides field-proven troubleshooting protocols, explaining the mechanistic causality behind each step to ensure your purification workflows are self-validating and scientifically rigorous.
Section 1: Chemical Derivatization & Liquid-Liquid Extraction
FAQ 1: Why won't my branched ketone form a bisulfite adduct under standard conditions?
Answer: The formation of a bisulfite adduct relies on the nucleophilic attack of the bisulfite ion on the carbonyl carbon. In branched ketones, steric hindrance from bulky adjacent groups physically blocks this trajectory. While linear or unhindered cyclic ketones react readily, sterically hindered ketones exhibit a massive kinetic barrier, making adduct formation practically non-existent under[1].
Troubleshooting: The "Reverse" Bisulfite Purification Strategy
Instead of applying extreme conditions to force the hindered ketone to react, we exploit this differential reactivity. You can achieve highly selective purification by using bisulfite to selectively remove unhindered aldehyde or ketone impurities, leaving your branched ketone untouched[2].
Protocol: Reverse Bisulfite Extraction
Causality Check: The success of this protocol relies on using a water-miscible solvent to eliminate biphasic mass transfer limitations, ensuring intimate contact between the aqueous bisulfite and the organic impurities[1].
-
Dissolution: Dissolve the crude hindered ketone mixture in a water-miscible solvent like dimethylformamide (DMF) or methanol (approx. 10 mL per 1.4 mmol of substrate).
-
Adduct Formation: Add 25 mL of saturated aqueous sodium bisulfite (NaHSO₃) to the solution and shake vigorously for 30 seconds.
-
Phase Separation: Dilute the mixture with 25 mL of deionized water to increase the polarity of the aqueous phase, then extract with 25 mL of a non-polar solvent (e.g., 10% ethyl acetate in hexanes or pure pentane).
-
Self-Validation: The unhindered impurities are now charged, water-soluble bisulfite adducts and will partition into the aqueous layer. Your unreacted hindered ketone will partition into the organic layer[3].
-
-
Washing: Wash the combined organic layers three times with water to remove any residual DMF and bisulfite salts.
-
Recovery: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to recover the pure hindered ketone.
Caption: Workflow for the reverse bisulfite extraction of sterically hindered ketones.
Section 2: Forcing Derivatization (Girard's Reagent T)
FAQ 2: I must derivatize my branched ketone to separate it from non-polar alkane impurities. How can I overcome the steric barrier?
Answer: Girard's Reagent T (trimethylacetylhydrazide ammonium chloride) forms water-soluble hydrazones, allowing ketones to be extracted into an aqueous phase. For branched ketones, standard room-temperature conditions fail. You must apply forcing conditions—specifically, elevated temperatures and acidic catalysis—to increase the electrophilicity of the carbonyl carbon[4].
Protocol: High-Temperature Girard's Reagent Derivatization
-
Preparation: Dissolve the crude ketone in a mixture of methanol and glacial acetic acid (10:1 v/v).
-
Causality Check: Acetic acid protonates the carbonyl oxygen. This pulls electron density away from the sterically shielded carbonyl carbon, making it highly electrophilic and lowering the activation energy required for nucleophilic attack by the hydrazide.
-
-
Reaction: Add a 1.5x molar excess of Girard's Reagent T. Heat the mixture to 60–80 °C for 2 to 12 hours. Monitor completion via GC-MS.
-
Isolation: Cool the mixture, dilute with deionized water, and extract with diethyl ether. The non-polar alkane impurities partition into the ether layer, while the water-soluble hydrazone complex of your branched ketone remains in the aqueous layer.
-
Regeneration: Acidify the isolated aqueous layer with 1M HCl and heat gently to hydrolyze the hydrazone. Extract the liberated, pure branched ketone with a fresh portion of diethyl ether.
Section 3: Physical Separations (Distillation & Chromatography)
FAQ 3: My branched ketone streaks heavily on silica gel, and I lose a significant amount of yield. What is happening?
Answer: Branched ketones can undergo enolization catalyzed by the slightly acidic silanol groups present on standard silica gel. Furthermore, their increased lipophilicity often results in Rf values that are nearly identical to non-polar byproducts, making standard flash chromatography inefficient[5].
Troubleshooting: Optimizing Physical Separations
-
Base-Washed Chromatography: If chromatography is unavoidable, switch to neutral or base-washed silica. Pre-treat your silica column by flushing it with 1% triethylamine (Et₃N) in hexanes prior to loading your sample.
-
Causality Check: Neutralizing the acidic silanol sites prevents acid-catalyzed enolization and subsequent degradation or streaking on the column.
-
-
Vacuum Fractional Distillation: For highly lipophilic branched ketones where chromatography fails, reduced-pressure fractional distillation is the authoritative standard. As demonstrated in , equipping a 2-necked round-bottomed flask with a vacuum-jacketed Vigreux column allows for the precise separation of close-boiling impurities without risking the thermal degradation associated with atmospheric distillation[6].
Quantitative Data Summary
Quantitative Comparison of Purification Methods for Branched Ketones
| Purification Technique | Target Impurity Profile | Typical Recovery | Typical Purity | Key Advantage | Key Limitation |
| Reverse Bisulfite Extraction | Unhindered aldehydes/ketones | >95% | >99% | Highly selective; avoids chromatography entirely. | Ineffective against non-polar impurities (alkanes/ethers). |
| Girard's Reagent T Derivatization | Non-polar organics | 70–85% | >95% | Transforms the ketone into a water-soluble complex. | Requires forcing conditions (heat/acid) to overcome sterics. |
| Vacuum Fractional Distillation | Heavy/light boiling impurities | 80–90% | 95–98% | Highly scalable; solvent-free methodology. | Fails for azeotropes or isomers with identical boiling points. |
| Base-Washed Silica Chromatography | General mixed impurities | 60–80% | >98% | Resolves complex, multi-component mixtures. | Risk of acid-catalyzed enolization if silica is improperly treated. |
Purification Strategy Decision Framework
Caption: Decision tree for selecting the optimal purification technique for branched ketones.
References
-
Title: Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Source: Organic Process Research & Development, 2017, 21(9), 1394–1403. URL: [Link]
-
Title: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Source: Journal of Visualized Experiments, 2018, (134), e57639. URL: [Link]
-
Title: Nickel-Catalyzed Synthesis of Ketones from Alkyl Halides and Acid Chlorides: Preparation of Ethyl 4-Oxododecanoate. Source: Organic Syntheses, 2016, 93, 50-62. URL: [Link]
Sources
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- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Grasshopper ketone | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Advanced Chromatography Support Center: Resolving Co-Eluting Peaks in Pheromone Blend Analysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with co-eluting peaks—a pervasive bottleneck when analyzing complex insect pheromone blends or semiochemical formulations. Pheromones often consist of closely related geometric isomers (e.g., E/Z configurations), homologous long-chain acetates, or enantiomers that share nearly identical boiling points and polarities [1][1].
This guide provides a self-validating framework to troubleshoot co-elution. We will move from fundamental 1D-GC optimizations to advanced two-dimensional gas chromatography (GCxGC) and mass spectral deconvolution, explaining the mechanistic causality behind every experimental choice.
Fig 1. Logical workflow for troubleshooting co-elution in GC pheromone analysis.
FAQ Section 1: Chromatographic Optimization (1D-GC)
Q1: I am analyzing a lepidopteran pheromone blend containing (E)- and (Z)-11-tetradecenyl acetate. They co-elute as a single broad peak on my DB-5 column. How do I adjust the temperature ramp to resolve them? Expert Answer : Geometric isomers like (E)- and (Z)-acetates possess nearly identical boiling points, making separation on a non-polar (e.g., 5% phenyl) stationary phase thermodynamically unfavorable [1][1].
-
Mechanistic Causality : Separation in GC is governed by vapor pressure and stationary phase interactions. If vapor pressures are identical, you must exploit structural polarities.
-
Actionable Step : Before changing columns, decrease your temperature ramp rate. A slower ramp (e.g., 1–2 °C/min) increases the residence time of the analytes in the column, allowing subtle differences in partitioning to accumulate [1][1]. If this fails, introduce a mid-ramp isothermal hold just prior to their expected elution temperature.
Q2: If temperature optimization fails, what is the mechanistic rationale for switching stationary phases? Expert Answer : When non-polar columns fail, you must shift the separation mechanism from dispersive forces (boiling point) to dipole-dipole interactions or hydrogen bonding [1][1].
-
Mechanistic Causality : Intermediate-polar (e.g., DB-17) or highly polar columns (e.g., DB-WAX/Polyethylene Glycol) interact differently with the pi-electrons of the double bonds in unsaturated pheromones [1][1]. The (Z)-isomer, due to its cis-geometry, often exhibits a slightly different dipole moment and steric profile compared to the (E)-isomer, leading to differential retention on a polar phase.
FAQ Section 2: Advanced Instrumental Techniques (GCxGC & MS)
Q3: My matrix is highly complex (e.g., crude gland extracts). How does GCxGC-TOFMS resolve components that 1D-GC cannot? Expert Answer : Comprehensive two-dimensional gas chromatography (GCxGC) couples two columns of orthogonal selectivities (e.g., non-polar followed by polar) connected by a thermal or flow modulator [2][2].
-
Mechanistic Causality : The modulator continuously traps narrow fractions of the primary column effluent and injects them into the secondary column [2][2]. This orthogonal separation means peaks that co-elute based on boiling point in the first dimension are subsequently separated by polarity in the second dimension [3][3]. When coupled with Time-of-Flight Mass Spectrometry (TOFMS), GCxGC provides sub-nanogram sensitivity, revealing minor pheromone components hidden beneath massive background matrix peaks [4][4].
Q4: Can software deconvolution replace physical separation for co-eluting peaks? Expert Answer : Not entirely, but it is a powerful complementary tool. The Automated Mass Spectral Deconvolution and Identification System (AMDIS) extracts pure component spectra from complex total ion chromatograms (TIC) [5][5].
-
Mechanistic Causality : AMDIS analyzes the peak shapes of all extracted ion chromatograms (EICs). It groups ions that maximize at the exact same retention time and share identical peak profiles, mathematically stripping away chemical noise and overlapping ions from co-eluting substances [5][5]. However, if two isomers have identical mass spectra (which is common for E/Z isomers), AMDIS cannot differentiate them; physical chromatographic resolution remains mandatory.
Data Presentation: Impact of Column Polarity on Pheromone Resolution
To illustrate the causality of stationary phase selection, consider the theoretical retention behavior of typical pheromone isomers.
| Pheromone Component | Column Type | Stationary Phase | Retention Time (min) | Resolution (Rs) |
| (E)-11-Tetradecenyl acetate | Non-Polar | 5% Phenyl | 14.50 | < 1.0 (Co-elution) |
| (Z)-11-Tetradecenyl acetate | Non-Polar | 5% Phenyl | 14.55 | < 1.0 (Co-elution) |
| (E)-11-Tetradecenyl acetate | Polar | PEG (WAX) | 18.20 | > 1.5 (Baseline) |
| (Z)-11-Tetradecenyl acetate | Polar | PEG (WAX) | 18.65 | > 1.5 (Baseline) |
Note: Data synthesized to demonstrate the chromatographic shift from boiling-point-driven to polarity-driven separation.
Experimental Protocols: Self-Validating Workflows
Protocol 1: GCxGC-TOFMS Setup for Complex Gland Extracts
-
Column Selection : Install a non-polar primary column (e.g., 30 m × 0.25 mm ID × 0.25 µm film) and an orthogonal polar secondary column (e.g., 1–2 m × 0.25 mm ID × 0.25 µm film) [2][2]. Matching the internal diameters maintains consistent carrier gas flow [3][3].
-
Modulator Optimization : Set the modulation period (e.g., 3–5 seconds) to ensure that each primary peak is sampled at least 3–4 times, preserving the first-dimension resolution [3][3].
-
Temperature Programming : Program the secondary oven to be 5–10 °C hotter than the primary oven to prevent peak wrap-around (where highly retained compounds elute in the subsequent modulation cycle).
-
Validation : Inject a known standard blend. Verify that the 2D contour plot displays distinct spatial separation of previously co-eluting critical pairs.
Protocol 2: AMDIS Deconvolution Workflow
-
Data Acquisition : Acquire GC-MS data in full scan mode with a high data acquisition rate (essential for defining narrow peak shapes).
-
Parameter Configuration : Open the data file in AMDIS. Set the "Resolution" to High, "Sensitivity" to High, and "Shape Requirements" to Medium [6][6].
-
Deconvolution Execution : Run the algorithm. AMDIS will extract model peaks based on characteristic ion shapes and retention times [5][5].
-
Validation : Compare the deconvoluted spectrum against the raw TIC spectrum. The deconvoluted spectrum should exhibit a flat baseline and match the NIST library with a higher confidence score than the raw, convoluted spectrum [5][5].
Biological Context: Why Resolution Matters
Failing to resolve and quantify minor components or specific isomers can lead to the failure of synthetic pheromone lures in the field. Insects rely on precise stereochemical ratios for species recognition.
Fig 2. Generalized insect olfactory signaling pathway for pheromone detection.
References
-
ResearchGate. "GC × GC/TOF MS technique—A new tool in identification of insect pheromones." ResearchGate. [Link]
-
Agilent Technologies. "Can 'Deconvolution' Improve GC/MS Detectability?" Agilent. [Link]
-
SepSolve Analytical. "What is GCxGC?" SepSolve. [Link]
-
AZoM. "How 3 Simple Steps Maximize GCxGC Method Performance." AZoM. [Link]
-
SepScience. "AMDIS: Setting Up and Running a Deconvolution and Target Analysis." Separation Science.[Link]
Sources
Technical Support Center: 7-Ethyl-2-methyl-4-nonanone Quantification & Matrix Effect Troubleshooting
Overview 7-Ethyl-2-methyl-4-nonanone (CAS 6628-29-1) is a branched-chain organic ketone (C12H24O) characterized by its moderate volatility and hydrophobic nature[1]. Accurate quantification of this compound in complex matrices (e.g., biological fluids, food extracts, or environmental samples) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently compromised by matrix effects (MEs)[2]. MEs occur when co-eluting matrix components suppress or enhance the analyte's ionization efficiency, leading to significant quantification errors[3].
This technical guide provides field-proven, self-validating protocols to diagnose, minimize, and compensate for these effects.
Section 1: Diagnostic FAQs
Q1: How do I definitively determine if my 7-ethyl-2-methyl-4-nonanone signal is suffering from matrix suppression or enhancement?
Answer: You must quantitatively evaluate the ME using a post-extraction spike method[2]. The causality here is that co-eluting compounds (like lipids or salts) compete for charge in the ionization source (e.g., ESI in LC-MS) or alter the thermal transfer efficiency in the GC injector[4].
Self-Validating Diagnostic Protocol:
-
Solvent Standard: Prepare a neat solvent standard of 7-ethyl-2-methyl-4-nonanone at a known concentration (e.g., 100 ng/mL).
-
Matrix Extraction: Extract a blank matrix using your standard laboratory protocol.
-
Post-Extraction Spike: Spike the post-extracted blank matrix with the exact same concentration of the analyte used in step 1[2].
-
Analysis: Analyze both samples via GC-MS or LC-MS under identical conditions.
-
Calculation: ME (%) = (Peak Area in Spiked Matrix / Peak Area in Solvent) × 100
Interpretation: An ME of 100% indicates no matrix interference. Values <80% indicate significant signal suppression, while >120% indicate signal enhancement[2].
Diagnostic workflow for identifying and categorizing matrix effects in mass spectrometry.
Section 2: Sample Preparation & Cleanup
Q2: My biological matrix causes severe baseline drift and signal suppression. What extraction protocol minimizes this for volatile ketones?
Answer: For a volatile, hydrophobic ketone like 7-ethyl-2-methyl-4-nonanone, direct solvent extraction often co-extracts heavy lipids and non-volatile proteins. Headspace Solid-Phase Microextraction (HS-SPME) physically separates the volatile analyte from non-volatile matrix interferents, drastically reducing the matrix load before it ever reaches the instrument[5].
Step-by-Step Methodology: HS-SPME for 7-Ethyl-2-methyl-4-nonanone
-
Sample Conditioning: Place 2 mL of the liquid sample into a 10 mL headspace vial. Add 1 g of NaCl. Mechanistic Causality: The addition of salt decreases the analyte's solubility in the aqueous phase (salting-out effect), thermodynamically driving the ketone into the headspace.
-
Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 50°C for 15 minutes with continuous agitation (250 rpm) to establish equilibrium between the liquid and headspace phases.
-
Extraction: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 50°C. Mechanistic Causality: The mixed-polarity fiber optimally adsorbs both the branched carbon chain and the polar carbonyl group of the analyte.
-
Desorption: Retract the fiber, insert it into the GC injection port (set to 250°C), and expose for 3 minutes in splitless mode to thermally desorb the analyte directly onto the column, leaving the heavy matrix behind[5].
Section 3: Chromatographic & Mass Spec Optimization
Q3: Can I adjust my instrument parameters to separate the analyte from co-eluting matrix components?
Answer: Yes. Matrix minimization can be achieved by shifting the retention time of 7-ethyl-2-methyl-4-nonanone away from the bulk of matrix interferents[2]. In GC-MS, this involves altering the temperature ramp to optimize peak resolution. In LC-MS, modifying the mobile phase gradient or utilizing a divert valve can direct early-eluting salts and late-eluting lipids to waste, preventing source contamination and subsequent signal suppression[3].
Comparison of Matrix Effect Mitigation Strategies
| Mitigation Strategy | Mechanism of Action | Typical ME Reduction (%) | Cost / Effort | Best Use Case |
| Sample Dilution | Physically reduces the concentration of all matrix interferents[2]. | 40 - 60% | Low | High-concentration analytes where sensitivity loss is acceptable[3]. |
| HS-SPME Cleanup | Selectively extracts volatiles, leaving non-volatile matrix behind[5]. | 70 - 90% | Medium | Complex, lipid-rich matrices (e.g., food, plasma). |
| Matrix-Matched Calibration | Mathematically compensates by calibrating within the exact sample matrix[2]. | 85 - 95% | High | When a true "blank" matrix is readily available[3]. |
| Stable Isotope Dilution (SIDA) | Internal standard normalizes ionization fluctuations perfectly[4]. | > 98% | Very High | Absolute quantification in highly variable matrices[3]. |
Section 4: Calibration & Compensation Strategies
Q4: I cannot eliminate the matrix effect physically due to sample limitations. How do I mathematically compensate for it?
Answer: When physical removal fails, you must use compensation strategies. The gold standard in analytical quantification is the Stable Isotope Dilution Assay (SIDA)[4]. By synthesizing a deuterated or 13C-labeled analog of 7-ethyl-2-methyl-4-nonanone and spiking it into the sample before extraction, the internal standard experiences the exact same matrix suppression/enhancement and extraction losses as the native analyte[3]. The ratio of native to labeled peak area remains constant, providing a self-validating quantification system. If an isotope is unavailable, Matrix-Matched Calibration or standard addition must be utilized[2].
Decision tree for selecting matrix effect compensation strategies based on sample constraints.
References
-
[2] Title: Technical Support Center: Minimizing Matrix Effects in Food Sample Analysis Source: BenchChem URL:
-
[4] Title: Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards Source: ResearchGate URL:
-
[1] Title: 7-Ethyl-2-methyl-4-nonanone | C12H24O | CID 246923 Source: PubChem - NIH URL:
-
[5] Title: Reducing GC-MS Artifacts in Sample-rich Matrices Source: PatSnap URL:
-
[3] Title: Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review Source: PMC - NIH URL:
Sources
- 1. 7-Ethyl-2-methyl-4-nonanone | C12H24O | CID 246923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reducing GC-MS Artifacts in Sample-rich Matrices [eureka.patsnap.com]
Technical Support Center: Mass Spectrometry Troubleshooting
Overcoming Poor Fragmentation and Ionization in MS of Aliphatic Ketones
Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot one of the most notoriously difficult classes of compounds in mass spectrometry: aliphatic ketones .
Unlike peptides or basic small molecules, aliphatic ketones lack readily ionizable functional groups for Electrospray Ionization (ESI) and often yield uninformative, generic neutral losses during Collision-Induced Dissociation (CID). This guide dissects the mechanistic bottlenecks and provides field-proven, self-validating workflows to sequence these molecules effectively.
Part 1: The Mechanistic Bottleneck
To solve poor fragmentation, we must first understand the physics of the failure.
-
The Ionization Deficit: In positive-ion ESI, ionization relies on protonation. The carbonyl oxygen of an aliphatic ketone is a very weak base (pKa of the protonated form is roughly -7). Consequently, ionization efficiency is near zero compared to background matrix noise[1].
-
Charge-Directed Fragmentation Failure: When an aliphatic ketone is successfully ionized (e.g., via protonation), the charge remains highly mobile but generally localizes on the oxygen. During low-energy CID, fragmentation is "charge-directed," meaning bonds break adjacent to the charge site. This results in the loss of generic neutral molecules (like H₂O or CO)[2], leaving the aliphatic alkyl chain completely intact and yielding zero information about chain length or branching.
-
Electron Ionization (EI) Scrambling: In traditional GC-EI-MS, aliphatic ketones undergo the McLafferty rearrangement (yielding a diagnostic m/z 58 ion for methyl ketones) and α -cleavage[3]. However, the remaining alkyl radical cations often undergo rapid hydrogen/deuterium scrambling and complex rearrangements prior to detection, obfuscating the original structure[4].
Part 2: Diagnostic Matrix & Quantitative Data
Use the following table to compare analytical strategies based on your specific structural information needs.
| Analytical Strategy | Ionization Source | Typical Precursor Ion | Key Diagnostic Fragments (m/z) | Structural Information Yield |
| Direct Analysis (No Deriv.) | EI (70 eV) | [M]•⁺ | 58 (McLafferty), 43 (Acylium) | Low (Chain scrambling occurs) |
| Direct Analysis (No Deriv.) | APPI | [M+H]⁺ or [M]•⁺ | [M-H₂O]⁺, [M-CO]⁺ | Low (Molecular weight only) |
| DNPH Derivatization | ESI (+) | [M+DNPH+H]⁺ | 178.06 (Aliphatic Ketone specific) | Medium (Class identification) |
| Girard's Reagent T | ESI (+) | [M+GRT]⁺ (Permanent) | Variable (Hydrazone reporter ions) | High (High sensitivity MW) |
| Lithium Adduction (CRF) | ESI (+) | [M+Li]⁺ | [M+Li - CnH₂n+₂]⁺ (14 Da spacing) | Very High (Chain sequencing) |
Part 3: Targeted Troubleshooting FAQs
Q1: "My aliphatic ketones are practically invisible in positive ESI-MS. How do I fix the ionization bottleneck?"
A1: You must bypass the molecule's reliance on protonation by installing a permanent charge. The most robust method is chemical derivatization using Girard's Reagent T (GRT) [5]. GRT contains a hydrazide group that reacts with the ketone to form a hydrazone, and a quaternary ammonium group that carries a permanent positive charge. This shifts your ionization efficiency from near-zero to near-100%, vastly improving the Limit of Detection (LOD)[6],[1].
Workflow for Girard's Reagent T derivatization to enhance ESI-MS sensitivity for aliphatic ketones.
Q2: "I have a signal, but MS/MS only yields [M-H₂O]⁺. How can I sequence the alkyl chain to locate branching points?"
A2: You need to switch from charge-directed fragmentation to Charge-Remote Fragmentation (CRF) [7]. By doping your sample with Lithium salts (e.g., LiI or LiOAc), you form an [M + Li]⁺ adduct. The Causality: Lithium has a very high charge density and binds fiercely to the carbonyl oxygen. During high-energy CID, the charge is immobilized. Because the charge cannot migrate to facilitate low-energy neutral losses, the collisional energy is forced into the alkyl chain. This triggers homolytic σ -bond cleavages along the carbon backbone, yielding a beautiful, predictable ladder of peaks spaced by 14 Da (loss of CnH₂n+₂ units)[7]. A break in this 14 Da spacing instantly pinpoints a branch or double bond.
Mechanism of Charge-Remote Fragmentation (CRF) for sequencing aliphatic chains via Li+ adduction.
Q3: "I am analyzing complex petrochemical mixtures and cannot perform wet-chemistry derivatization. What are my instrumental options?"
A3: If derivatization is impossible, abandon ESI. Switch your source to Atmospheric Pressure Photoionization (APPI) . APPI utilizes a vacuum ultraviolet (VUV) lamp to emit photons that directly ionize non-polar and low-polarity compounds (like aliphatic ketones) via radical cation formation ([M]•⁺)[5]. APPI shows highly comparable ionization efficiency across different double-bond equivalents without the need for chemical tags[6]. Alternatively, if using GC-MS, rely on the McLafferty rearrangement fragment (m/z 58) as a highly specific diagnostic reporter ion for aliphatic methyl ketones[2].
Q4: "How can I differentiate aliphatic ketones from aliphatic aldehydes in a complex mixture?"
A4: Use 2,4-Dinitrophenylhydrazine (DNPH) derivatization coupled with Data-Dependent MS³. In high-resolution MS/MS, DNPH-derivatized aliphatic aldehydes yield a unique fragment at m/z 164.0454, whereas aliphatic ketones yield a distinct characteristic ion at m/z 178.0611[8]. This allows for rapid, automated bioinformatic classification of the carbonyl sub-metabolome.
Part 4: Validated Experimental Protocols
Protocol A: Girard's Reagent T (GRT) Derivatization for ESI-MS
Causality Note: Glacial acetic acid is critical here; it acts as an acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon sufficiently electrophilic to be attacked by the GRT hydrazide[1].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the aliphatic ketone sample in 1 mL of Methanol to a concentration of ~10 µM.
-
Reagent Addition: Add 100 µL of a 100 mM solution of Girard's Reagent T (prepared in Methanol).
-
Catalysis: Add 10 µL of glacial acetic acid to reach a weakly acidic pH (~pH 4).
-
Incubation: Vortex the mixture for 30 seconds and incubate at 40°C for 60 minutes in a thermoshaker to drive the hydrazone formation to completion.
-
Validation Checkpoint (Self-Validation): Before analyzing the full batch, inject an underivatized blank and a derivatized standard. You must observe a mass shift of exactly +113.084 Da (the net addition of the GRT moiety minus water).
-
Analysis: Dilute the mixture 1:10 in Methanol/Water (50:50) and infuse directly into the ESI source.
Protocol B: Lithium Cationization for Charge-Remote Fragmentation (CRF)
Causality Note: Do not substitute Lithium with Sodium or Potassium. Lithium's smaller ionic radius provides the highest charge density, ensuring the metal ion does not dissociate from the carbonyl oxygen before the carbon-carbon bonds break[7].
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a spray solvent of Methanol/Chloroform (1:1, v/v).
-
Doping: Add Lithium Iodide (LiI) to the spray solvent to achieve a final concentration of 1 mM. (Iodide is preferred over chloride as it is highly soluble in organic solvents).
-
Sample Introduction: Dissolve your aliphatic ketone in the doped solvent to a concentration of 10-50 µM.
-
Instrument Tuning: Infuse the sample via syringe pump. Tune the quadrupole to isolate the [M + Li]⁺ adduct.
-
High-Energy CID: Increase the collision energy (CE) significantly higher than standard peptide analysis (often requiring 40-80 eV depending on the instrument, or kiloelectronvolt energies in sector instruments) to access the charge-remote fragmentation pathways[7].
-
Data Interpretation: Look for a continuous series of peaks separated by 14.015 Da (CH₂). A missing peak in the sequence indicates the exact position of a branch point or functional group.
Part 5: References
1.[5] Molecular Characterization of Ketones in a Petroleum Source Rock. ResearchGate. URL: 2.[6] Molecular Characterization of Ketones in a Petroleum Source Rock | Energy & Fuels. ACS Publications. URL: 3.[2] Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. URL: 4.[7] charge-remote fragmentation of gas-phase ions: mechanistic and energetic considerations in the dissoci. OSU Chemistry. URL: 5.[8] A High Resolution/Accurate Mass (HRAM) Data-Dependent MS3 Neutral Loss Screening, Classification, and Relative Quantitation Methodology for Carbonyl Compounds in Saliva. NIH PMC. URL: 6.[4] Mass spectrometry in structural and stereochemical problems—CXCVIII: A study of the fragmentation processes of some α,β–unsaturated aliphatic ketones. ResearchGate. URL: 7.[3] 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. URL: 8.[1] Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. NIH PMC. URL:
Sources
- 1. Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. A High Resolution/Accurate Mass (HRAM) Data-Dependent MS3 Neutral Loss Screening, Classification, and Relative Quantitation Methodology for Carbonyl Compounds in Saliva - PMC [pmc.ncbi.nlm.nih.gov]
Chromatography Technical Support Center: Resolving Active Sites in Ketone GC Analysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with poor peak shape, signal loss, and irreproducibility when analyzing polar compounds like ketones via Gas Chromatography (GC).
This guide provides a deep mechanistic understanding of active sites, paired with self-validating troubleshooting protocols to restore your instrument's performance and ensure analytical integrity.
Diagnostic Workflow: Identifying the Root Cause
Before replacing parts, we must isolate whether the issue is a physical flow path disruption or chemical adsorption. Follow this logical decision tree to diagnose the system.
GC Troubleshooting Workflow for Ketone Peak Tailing and Active Sites.
Frequently Asked Questions (Mechanistic Insights)
Q1: Why do ketones specifically suffer from peak tailing and signal loss in the GC inlet? A1: The causality lies in the molecular structure of ketones. Ketones contain a highly polar carbonyl group (C=O). In a GC inlet, borosilicate glass liners and quartz wool inherently contain surface silanol groups (-Si-OH) and metallic impurities (1)[1]. At vaporization temperatures (e.g., 250°C), these silanols act as strong hydrogen-bond donors, interacting with the lone electron pairs on the ketone's oxygen atom (2)[2]. Furthermore, exposed metal surfaces (such as a degraded gold seal) act as Lewis acids. These secondary interactions cause the ketone molecules to be retained in the inlet longer than the bulk solvent, leading to a broadened, tailing peak or complete irreversible adsorption at trace concentrations (3)[3].
Q2: How can I systematically differentiate between a physical flow path issue and chemical adsorption? A2: A logical, self-validating approach is to analyze the chromatogram of a mixed standard. If all peaks—including non-polar hydrocarbons and the solvent peak—exhibit tailing, the issue is physical, such as a poor column cut, incorrect installation depth creating dead volume, or a system leak (4)[4]. Conversely, if only the polar ketone peaks tail while non-polar compounds elute with perfect Gaussian symmetry, the issue is chemical adsorption caused by active sites interacting specifically with the polar functional groups (5)[5].
Q3: What type of GC inlet liner is best suited for trace ketone analysis? A3: For trace-level active analytes, standard deactivated liners are often insufficient. You should utilize an Ultra Inert (UI) liner (6)[6]. These liners undergo a proprietary gas-phase deactivation process that thoroughly caps active silanols and provides exceptionally low surface activity[6]. If your method requires splitless injection, a liner with deactivated glass wool can aid in sample vaporization and trap non-volatile matrix components; however, because wool introduces a massive surface area, it must be strictly ultra-inert to prevent ketone adsorption[1].
Q4: If inlet maintenance doesn't resolve the tailing, what is the next logical step? A4: If replacing the liner and seal does not restore peak shape, the active sites may be located at the head of the analytical column. Non-volatile residues from complex sample matrices can accumulate on the column head, stripping the stationary phase and exposing active silanols (2)[2]. The required action is to trim 10–20 cm from the front of the column (7)[7]. If analyzing highly unstable ketones, derivatization may be necessary to block the polar carbonyl group, thereby increasing volatility and preventing adsorption[3].
Quantitative Data: Liner Performance Comparison
| Liner Condition / Type | Expected Asymmetry Factor (As) for Ketones | Signal-to-Noise (S/N) | Recommendation |
| Standard Borosilicate (Used, >100 injections) | 2.5 - 3.5 | Low (<10) | Replace immediately. Active sites dominate. |
| Standard Deactivated Liner (New) | 1.3 - 1.6 | Medium (~50) | Acceptable for high-concentration analysis only. |
| Ultra Inert Liner with Deactivated Wool (New) | 1.0 - 1.1 | High (>200) | Ideal for trace ketone analysis. |
| Poor Column Cut (Physical Issue) | >2.0 (Affects ALL peaks) | Variable | Re-cut column at 90° angle. |
Note: Asymmetry Factor (As) is calculated at 10% of the peak height. A perfectly symmetrical peak has an As of 1.0.
Self-Validating Experimental Protocols
Protocol 1: Systematic GC Inlet Maintenance for Active Site Elimination
Objective: Eliminate chemical adsorption by replacing all potential active site sources in the sample flow path.
Step-by-Step Methodology:
-
System Cooling: Cool the GC inlet and oven to safe handling temperatures (<50°C) to prevent stationary phase oxidation when the system is opened.
-
Component Removal: Remove the septum nut, septum, and insert assembly.
-
Liner Extraction & Inspection: Extract the old liner. Inspect for non-volatile residue or discolored glass wool, which are primary indicators of matrix accumulation and active site formation.
-
Seal Replacement: Remove the inlet base plate and replace the gold seal. A degraded gold seal exposes active metal sites that act as Lewis acids.
-
Liner Installation: Install a new, Ultra Inert deactivated liner. Use touchless packaging or clean tweezers to prevent contamination from skin oils (which introduce squalene and other active contaminants).
-
Column Trimming: Trim 10-20 cm from the front of the analytical column using a ceramic scoring wafer. Inspect the cut under a magnifier to ensure a clean, 90-degree angle.
-
Reinstallation & Purging: Reinstall the column to the manufacturer's specified depth. Purge the system with carrier gas for at least 15 minutes before heating to purge atmospheric oxygen.
Protocol 2: Diagnostic Blank & Standard Run Workflow
Objective: Validate that the maintenance successfully eliminated active sites without introducing physical flow path errors.
Step-by-Step Methodology:
-
Isolate the Variable: Prepare a standard test mix containing both a non-polar alkane (e.g., decane) and a polar ketone (e.g., cyclopentanone or 2-hexanone) at your target limit of quantitation (LOQ).
-
Execute Injection: Inject the standard using your optimized method parameters.
-
Evaluate Symmetry: Calculate the Asymmetry factor (As) for both peaks at 10% peak height.
-
Decision Gate (Self-Validation):
-
If As(alkane) ≈ 1.0 and As(ketone) > 1.5: Active sites are still present. Consider derivatization or replacing the analytical column.
-
If As(alkane) > 1.5 and As(ketone) > 1.5: A physical installation error occurred during maintenance (e.g., poor column cut or dead volume). Re-execute Protocol 1, Steps 6-7.
-
If As(alkane) < 1.2 and As(ketone) < 1.2: The system is fully deactivated and ready for quantitative sample analysis.
-
References
-
[2] Title: Troubleshooting Peak Tailing in GC-MS Analysis of Cyclic Ketones: A Technical Support Guide | Source: BenchChem | URL: 2
-
[6] Title: Ultra Inert Liners for GC | Source: Agilent Technologies | URL: 6
-
[3] Title: GC-MS Sample Preparation | Source: Organomation | URL: 3
-
[4] Title: GC Troubleshooting in Simple Pictures, Part I | Source: LCGC International | URL: 4
-
[7] Title: Agilent GC troubleshooting guide poster | Source: Agilent Technologies / HPST | URL: 7
-
[5] Title: GC Troubleshooting—Tailing Peaks | Source: Restek | URL: 5
-
[1] Title: GC Inlet Liner Selection, Part III: Inertness | Source: Restek | URL: 1
Sources
Trace Pheromone Analysis Support Center: Contamination Mitigation Guide
Welcome to the Technical Support Center for Trace Pheromone Analysis. When analyzing semiochemicals at the picogram to nanogram level, the analytical background is your greatest adversary. This guide provides drug development professionals and chemical ecologists with mechanistically grounded troubleshooting strategies to achieve and maintain a zero-background GC-MS system.
Diagnostic Workflow: Identifying and Eliminating Artifacts
Logical workflow for identifying and troubleshooting GC-MS trace contamination.
Technical FAQs: Causality & Corrective Actions
Q1: Why am I seeing persistent peaks at m/z 149, 73, 207, and 281 in my GC-MS blanks? A1: These ions represent the two most ubiquitous contaminant classes in trace organic analysis: phthalates and siloxanes.
-
Phthalates (m/z 149): Phthalates (e.g., DEHP, DBP) are non-covalently bound plasticizers used in PVC and other laboratory plastics. Because they are highly lipophilic, they readily leach into the non-polar solvents (like hexane or dichloromethane) used for pheromone extraction (1)[1]. Corrective Action: Eliminate all plasticware, including pipette tips and parafilm. Use only glass syringes and baked aluminum foil to prevent leaching (2)[2].
-
Siloxanes (m/z 73, 207, 281, 355): These arise from degraded polydimethylsiloxane (PDMS). In pheromone analysis, the primary culprits are GC inlet septa bleed, stationary phase degradation from oxygen exposure, or thermal degradation of SPME fibers. Corrective Action: Ensure carrier gas oxygen scrubbers are active, use low-bleed septa, and thermally condition SPME fibers prior to extraction.
Q2: How do I differentiate between endogenous insect lipids and human skin contamination? A2: Human skin naturally secretes squalene (yielding m/z 69 and a molecular ion at m/z 410), cholesterol, and various fatty acids. When micro-dissecting pheromone glands (e.g., moth ovipositors), accidental contact with tools transfers these lipids, which can easily mask picogram-level pheromone signals. Corrective Action: Always wear nitrile gloves—avoid vinyl gloves as they contain high levels of phthalates (1)[1]—and pre-rinse all micro-scissors and forceps in HPLC-grade acetone followed by hexane.
Q3: Why is Headspace Solid-Phase Microextraction (HS-SPME) increasingly recommended over liquid-liquid extraction for pheromones? A3: Traditional solvent extraction indiscriminately co-extracts high-molecular-weight cuticular hydrocarbons and internal triglycerides. These non-volatile matrix components accumulate in the GC inlet, causing active site formation and subsequent adsorption or thermal breakdown of delicate aldehyde/acetate pheromones. HS-SPME is a solvent-free equilibrium technique that selectively concentrates volatile pheromones from the headspace, entirely bypassing liquid matrix contamination and living tissue interference (3)[3].
Self-Validating Experimental Protocols
Protocol 1: Ultra-Clean Glassware Preparation for Trace Organics
Causality: Standard detergent washing leaves organic micro-films. Acid washing removes trace metals but not all organics. Thermal combustion (ashing) is strictly required to oxidize residual carbon into CO₂, ensuring a zero-background surface (4)[4].
Step-by-Step Methodology:
-
Initial Wash: Scrub glassware with 1% Alconox detergent and hot tap water.
-
Acid Soak: Submerge glassware in a 10% HNO₃ (Nitric Acid) bath for a minimum of 1 hour (preferably overnight) to strip inorganic residues (4)[4].
-
High-Purity Rinsing: Rinse 5 times with RODI (Reverse Osmosis Deionized) water, followed by a final rinse with reagent-grade Milli-Q water (5)[5].
-
Solvent Flush: Rinse twice with HPLC-grade Acetone, then twice with HPLC-grade Hexane.
-
Thermal Ashing: Cover openings loosely with pre-baked aluminum foil. Bake in a muffle furnace at 550°C for 4 hours to ash organic carbon (4)[4].
-
Self-Validation Step: Before experimental use, rinse one baked vial with 100 µL of extraction solvent. Inject 1 µL into the GC-MS. The baseline must be flat with no peaks exceeding a Signal-to-Noise (S/N) ratio of 3:1. If contamination is detected, quarantine the batch.
Protocol 2: Contaminant-Free Headspace SPME (HS-SPME) Collection
Causality: SPME fibers act as universal sinks for volatile organic compounds (VOCs). If not thermally cleaned immediately before use, they will inject ambient laboratory air contaminants (e.g., HVAC emissions, volatile solvents) directly into your sample.
Step-by-Step Methodology:
-
Fiber Selection: Select a 100 µm PDMS or DVB/CAR/PDMS fiber based on the target pheromone polarity and molecular weight (3)[3].
-
Thermal Conditioning: Insert the fiber into a dedicated GC inlet at 250°C (or manufacturer-specified temperature) for 30 minutes under helium flow to desorb ambient contaminants.
-
Sample Encapsulation: Place the excised pheromone gland or live insect into a pre-baked (Protocol 1) 2 mL glass vial. Seal immediately with a PTFE/Silicone septum cap.
-
Equilibration & Extraction: Allow the vial to equilibrate at room temperature for 15 minutes. Pierce the septum and expose the SPME fiber to the headspace for 30 minutes. Crucial: Do not let the fiber touch the biological tissue to prevent matrix fouling.
-
Desorption: Retract the fiber, transfer to the GC-MS inlet, and expose for 3 minutes at 250°C in splitless mode to transfer the analytes onto the column.
Quantitative Data: Common Trace Contaminants
| Contaminant Class | Diagnostic m/z Ions | Primary Laboratory Source | Mechanistic Mitigation Strategy |
| Phthalates | 149, 167, 279 | Pipette tips, parafilm, vinyl gloves | Replace with glass syringes, baked foil, nitrile gloves |
| Siloxanes | 73, 147, 207, 281, 355 | GC septa, degraded SPME fibers, column bleed | Use low-bleed septa; condition fibers; use oxygen scrubbers |
| Human Lipids | 69, 410 (Squalene) | Fingerprints on micro-dissection tools | Pre-rinse forceps in acetone/hexane; avoid skin contact |
| Hydrocarbons | 43, 57, 71, 85 | Contaminated extraction solvents | Use only HPLC/GC-MS grade solvents; distill if necessary |
| Trace Organics | Variable | Residual films on laboratory glassware | Thermal ashing at 550°C to combust carbon residues |
References
-
Title: Glassware Cleaning for Trace TOC Analysis Source: Frederick National Laboratory URL: [Link]
-
Title: GLASSWARE WASHING PROCEDURES (Rev C) Source: ASU Core Research Facilities URL: [Link]
-
Title: Solid-phase microextraction for the investigation of sex pheromone of Eucosma notanthes Meyrick Source: ResearchGate URL: [Link]
-
Title: Analysis of Plasticizer Contamination Throughout Olive Oil Production Source: PMC URL: [Link]
Sources
SPME Technical Support Center: Optimizing Fiber Selection for Ketone Analysis
Welcome to the SPME Technical Support Center. Ketones present unique analytical challenges in drug development and volatile organic compound (VOC) profiling due to their varying polarities and volatilities—ranging from highly volatile, low-molecular-weight compounds (e.g., acetone) to semi-volatile, long-chain aliphatic or aromatic ketones.
This guide provides researchers and scientists with causality-driven troubleshooting, step-by-step optimization protocols, and evidence-based FAQs to ensure robust, self-validating Solid-Phase Microextraction (SPME) workflows.
Workflow Visualization
Logical workflow for selecting and optimizing SPME fibers for ketone extraction.
Section 1: Core Principles of Fiber Selection (FAQs)
Q1: Why is fiber selection critical specifically for ketones, and how does causality dictate the choice? Ketones possess a carbonyl group that imparts moderate polarity, but their overall behavior is heavily dictated by their carbon chain length. Low molecular weight (MW) ketones are highly volatile and require fibers with micropores for strong physical entrapment (adsorption). High MW ketones are less volatile and bulkier, requiring mesoporous structures or absorptive partitioning to prevent competitive displacement.
Q2: Which SPME fiber coatings are recommended for different classes of ketones? The choice depends on the specific analyte's vapor pressure and molecular size. The table below summarizes the quantitative and qualitative performance characteristics of common fibers for ketones[1][2].
| Fiber Coating | Polarity | Extraction Mechanism | Target Ketone Range | Key Advantage |
| CAR/PDMS (75 µm) | Bipolar | Adsorption (Micropores) | C3–C6 (Low MW) | Ideal for trace-level, highly volatile ketones. |
| DVB/CAR/PDMS (50/30 µm) | Bipolar | Adsorption (Micro/Mesopores) | C4–C12 (Broad MW) | Best overall for untargeted profiling or mixed MWs. |
| PDMS/DVB (65 µm) | Bipolar | Adsorption (Mesopores) | C8+ & Aromatics | Prevents displacement of heavier, bulkier ketones. |
| Polyacrylate (PA) (85 µm) | Polar | Absorption | Polar/Phenolic | High recovery for highly polar analytes via H-bonding. |
Q3: Why do I see displacement of low MW ketones when analyzing complex matrices? Adsorptive fibers (like CAR/PDMS) have a limited number of active binding sites. In complex matrices, analytes with higher affinity (heavier, less volatile compounds) will competitively displace lighter, highly volatile ketones (like acetone or butanone) from the micropores over extended extraction times. To resolve this, use a mixed-bed fiber (DVB/CAR/PDMS) or shorten the extraction time to remain in the pre-equilibrium kinetic phase.
Section 2: Step-by-Step Optimization Protocol
To establish a self-validating system, researchers must optimize thermodynamic and kinetic parameters. The following protocol details Headspace (HS)-SPME optimization for ketones in aqueous or biological matrices[3][4].
Step 1: Matrix Modification (Salting Out)
-
Transfer a precise volume (e.g., 5.0 mL) of the sample into a 10 mL or 20 mL headspace vial. Ensure the phase ratio (sample volume to headspace volume) is consistent, ideally 1:1 or 1:2.
-
Add NaCl to achieve a 20–30% (w/v) concentration.
-
Add a stable isotopically labeled internal standard (e.g., Acetone-d6) to self-validate recovery and account for matrix effects.
Step 2: Pre-Incubation (Equilibration)
-
Seal the vial with a PTFE/silicone septum.
-
Agitate the sample at 250–500 rpm at an optimized temperature (typically 40°C–50°C) for 10–15 minutes[4].
-
Causality: Heating increases the vapor pressure of semi-volatile ketones, enriching the headspace. However, exceeding 60°C can decrease the exothermic adsorption efficiency onto the fiber.
-
Step 3: Fiber Exposure (Extraction)
-
Pierce the septum and expose the selected SPME fiber (e.g., DVB/CAR/PDMS for broad coverage) to the headspace.
-
Extract for 20–40 minutes[4].
-
Causality: Establish an extraction time profile (e.g., 10, 20, 30, 40, 60 mins). Choose a time where the target ketone reaches equilibrium (plateau on the extraction curve) or use a strict kinetic time if competitive displacement occurs[3].
-
Step 4: Desorption and GC-MS Analysis
-
Retract the fiber and immediately insert it into the GC injection port.
-
Desorb at 250°C (or the manufacturer's recommended maximum temperature) for 3–5 minutes in splitless mode[4].
-
Ensure a narrow GC inlet liner (e.g., 0.75 mm ID) is used to maintain a sharp analyte band and improve peak shape for highly volatile ketones.
Section 3: Troubleshooting Guide
Issue 1: Poor Sensitivity / Low Peak Areas for Trace Ketones
-
Diagnostic: The analyte is either not partitioning into the headspace or not adsorbing to the fiber.
-
Solution:
-
Verify the fiber choice. Switch to a CAR/PDMS fiber if targeting only low-MW ketones[1].
-
Increase the extraction temperature slightly (e.g., from 30°C to 50°C) to drive heavier ketones into the headspace[4].
-
Ensure the vial is not overfilled; excessive headspace volume dilutes the analyte concentration, reducing extraction efficiency.
-
Issue 2: Peak Tailing or Carryover Between Runs
-
Diagnostic: Incomplete desorption of heavier ketones in the GC inlet.
-
Solution:
-
Increase the desorption time to 5 minutes.
-
Implement a post-run fiber bake-out step at 250°C–270°C for 5–10 minutes in a separate conditioning station to prevent ghost peaks in subsequent runs[4].
-
Issue 3: Non-Linear Calibration Curves at High Concentrations
-
Diagnostic: Saturation of the fiber's active sites. Adsorptive fibers (CAR, DVB) have limited surface area compared to absorptive fibers (PDMS, PA).
-
Solution:
-
Reduce the extraction time to operate in the linear kinetic regime rather than at thermodynamic equilibrium.
-
Switch to an absorptive fiber like Polyacrylate (PA) or a thicker PDMS coating, which utilizes partitioning rather than surface adsorption, offering a vastly higher capacity and wider linear dynamic range for abundant ketones[2].
-
References
-
Title: COMPARISON OF DIFFERENT SOLID PHASE MICROEXTRACTION FIBERS IN EXTRACTION OF VOLATILE COMPOUNDS FROM ADIPOSE TISSUE Source: ResearchGate URL: [Link]
-
Title: Optimization and Validation of a HS-SPME/GC–MS Method for the Analysis of Gluten-Free Bread Volatile Flavor Compounds Source: ResearchGate URL: [Link]
-
Title: Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Optimization of Headspace Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry for the Analysis of Volatile Organic Compounds in Oaxaca Cheese Source: Longdom Publishing URL: [Link]
-
Title: Bulletin 923 Solid Phase Microextraction: Theory and Optimization of Conditions Source: MilliporeSigma / Labrulez URL: [Link]
Sources
Technical Support Center: Interpreting Complex NMR Spectra of Long-Chain Ketones
Welcome to the Technical Support Center for the NMR analysis of long-chain ketones. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with the structural elucidation of these molecules. Long-chain ketones, prevalent in natural products, lipidomics, and industrial chemistry, often produce NMR spectra characterized by severe signal overlap, making detailed interpretation a formidable task.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities. The methodologies described herein are grounded in established NMR principles and are designed to provide a self-validating framework for your experimental design and data interpretation.
Part 1: Troubleshooting Guides
This section addresses the most common and challenging issues encountered during the NMR analysis of long-chain ketones. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific rationale behind the recommended approach.
Issue 1: Severe Signal Overlap in the Aliphatic Region of ¹H NMR Spectra
Q: The aliphatic region (approx. 1.2-1.6 ppm) of my ¹H NMR spectrum is an unresolved "hump." How can I begin to assign the individual methylene (-CH₂-) groups in the long alkyl chain?
A: This is the most frequent challenge with long-chain molecules. The numerous methylene groups exist in very similar chemical environments, causing their signals to resonate at nearly identical frequencies and overlap extensively.[1] A multi-step approach combining both simple and advanced NMR techniques is required to deconstruct this signal envelope.
Troubleshooting Protocol:
-
Initial Optimization (1D NMR):
-
Solvent and Temperature Variation: Before proceeding to more time-consuming experiments, acquire spectra in different deuterated solvents (e.g., changing from CDCl₃ to benzene-d₆ or methanol-d₄). Aromatic solvents like benzene-d₆ can induce significant changes in chemical shifts (anisotropic effects), which may be sufficient to resolve some overlapping signals. Similarly, varying the acquisition temperature can alter molecular conformation and slightly shift proton resonances.
-
Higher Magnetic Field: If available, utilize a higher field NMR spectrometer (e.g., 600 MHz or above). The chemical shift dispersion increases linearly with the magnetic field strength, which can turn a completely unresolved multiplet into a series of partially resolved signals.
-
-
Homonuclear Correlation (2D NMR): Establishing Proton-Proton Connectivity
-
COSY (Correlation Spectroscopy): The first step in 2D analysis should be a COSY experiment. This will reveal protons that are directly coupled to each other (typically on adjacent carbons). While the aliphatic region will still show significant overlap on the diagonal, you can use the well-resolved signals of protons alpha (α) to the carbonyl group (typically δ 2.1–2.6 ppm) as a starting point.[2] From the α-proton cross-peak, you can "walk" down the chain to the β-protons, and potentially the γ-protons, before the correlation chain is lost in the overlapped region.
-
TOCSY (Total Correlation Spectroscopy): For long alkyl chains, a TOCSY experiment is often more informative than COSY.[3] While COSY only shows direct (2-3 bond) couplings, TOCSY reveals correlations between all protons within a coupled spin system. By using a longer mixing time (e.g., 80-120 ms), you can potentially correlate the α-protons with protons much further down the chain, even if the intermediate protons are obscured.[4] This helps to confirm that all signals within the "hump" belong to the same alkyl chain.
-
-
Heteronuclear Correlation (2D NMR): Leveraging the Carbon Dimension
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum is essential as it provides a high-resolution map correlating each proton to the carbon it is directly attached to.[5][6] Since ¹³C spectra have a much larger chemical shift dispersion, carbons in the long chain that are chemically similar but not identical may be resolved. This allows you to use the ¹³C dimension to separate the overlapping ¹H signals. Each cross-peak in the HSQC spectrum represents a C-H bond.
-
-
Putting It All Together: The Assignment Workflow
-
Start with the most downfield aliphatic signal, which corresponds to the α-protons.[2]
-
Identify the α-carbon in the ¹³C spectrum (typically 30-50 ppm) and locate the corresponding α-C/α-H cross-peak in the HSQC spectrum.[2]
-
In the COSY spectrum, find the cross-peak between the α-protons and the adjacent β-protons.
-
Locate the β-H signal on the HSQC diagonal and find the corresponding β-C/β-H cross-peak.
-
Continue this process, walking down the chain from one proton to the next using the COSY and identifying the corresponding carbon for each proton using the HSQC.
-
Workflow for Resolving Signal Overlap
Caption: A stepwise workflow for the structural elucidation of long-chain ketones.
Issue 2: The Carbonyl Carbon Signal is Weak or Not Observed in the ¹³C NMR Spectrum
Q: I am having difficulty observing the carbonyl carbon signal (expected at δ 190-220 ppm). Why is it so weak, and how can I improve its detection?
A: The carbonyl carbon of a ketone is a quaternary carbon (it has no attached protons), and it typically has a very long spin-lattice relaxation time (T₁).[7] Standard ¹³C NMR acquisition parameters often use a short relaxation delay between pulses to save time. If this delay is much shorter than the T₁ of the carbonyl carbon, the carbon's magnetization does not fully recover between scans, leading to a significantly attenuated or even unobservable signal.
Troubleshooting Protocol:
-
Optimize Acquisition Parameters for ¹³C NMR:
-
Increase the Relaxation Delay (d1): This is the most critical parameter.[8] For quantitative or reliable detection of quaternary carbons, the relaxation delay should be at least 5 times the longest T₁ value. While the exact T₁ is often unknown, a practical starting point for long-chain ketones is to increase d1 to 10-20 seconds.
-
Increase the Number of Scans (ns): Signal-to-noise ratio improves with the square root of the number of scans. Acquiring the spectrum overnight is a common strategy to detect weak signals like those from quaternary carbons.
-
Use an Appropriate Pulse Angle: For routine qualitative spectra where multiple scans are required, a smaller pulse angle (e.g., 30° or 45°) is preferable to the standard 90° pulse.[9] This tips the magnetization less, allowing it to return to equilibrium faster and reducing the required relaxation delay, thus improving signal intensity over a given experiment time.[10]
-
-
Use of a Relaxation Agent:
-
If increasing the delay and scan count is insufficient or too time-consuming, adding a paramagnetic relaxation agent is a highly effective solution.[7][11]
-
How it Works: Paramagnetic compounds, such as chromium(III) acetylacetonate (Cr(acac)₃) or gadolinium complexes, have unpaired electrons that create a fluctuating magnetic field.[12] This provides an efficient mechanism for the carbonyl carbon to dissipate its excess spin energy, dramatically shortening its T₁ relaxation time.
-
Protocol: Prepare a dilute stock solution of Cr(acac)₃ in the deuterated solvent you are using. Add a very small amount (typically resulting in a final concentration of 5-20 mM) to your NMR sample. The solution should have a faint greenish tint. Acquire the ¹³C spectrum with a standard relaxation delay (e.g., 1-2 seconds). The carbonyl signal should now be significantly enhanced.
-
-
Indirect Detection using 2D NMR:
-
HMBC (Heteronuclear Multiple Bond Correlation): If the carbonyl signal remains elusive, it can be definitively identified using an HMBC experiment.[13] This experiment detects correlations between protons and carbons over two to three bonds. The protons on the α-carbons will show a cross-peak to the carbonyl carbon. This not only confirms the chemical shift of the carbonyl but also provides unequivocal proof of its position in the chain.
-
Issue 3: Distinguishing Diastereotopic Protons in Chiral Long-Chain Ketones
Q: My long-chain ketone is chiral. The methylene protons adjacent to the chiral center appear as a complex multiplet instead of a simple triplet or quartet. How do I interpret this?
A: You are observing diastereotopic protons. In a chiral molecule, the two protons on a methylene group (-CH₂-) are often in chemically non-equivalent environments.[14] Replacing one of the protons with a different group (e.g., deuterium) would create a diastereomer. Since diastereomers have different physical properties, the two protons have different chemical shifts and will couple to each other (geminal coupling) and to adjacent protons (vicinal coupling). This results in a more complex splitting pattern, often referred to as an "ABX" system if coupled to a single adjacent proton.
Troubleshooting Protocol:
-
Confirm Diastereotopicity:
-
The primary indicator is the presence of a chiral center in the molecule. Methylene groups adjacent to, or even several bonds away from, this center can exhibit diastereotopicity.
-
The complexity of the multiplet is a strong clue. Instead of a simple first-order pattern, you will see what appears to be two overlapping multiplets.
-
-
High-Resolution 1D ¹H NMR:
-
Acquire a high-resolution 1D ¹H spectrum with a sufficient number of data points to resolve the fine structure of the multiplet. This may require a longer acquisition time (AQ).
-
-
2D NMR Analysis is Key:
-
COSY: A high-resolution COSY spectrum is invaluable. The diastereotopic protons will each have their own diagonal peak and will show a cross-peak to each other (geminal coupling). They will also each show a cross-peak to the same adjacent proton(s), but with potentially different coupling constants.
-
HSQC: The HSQC spectrum will show two distinct proton signals correlated to the same carbon signal, confirming they are on the same CH₂ group.
-
HMBC: HMBC can be used to confirm the connectivity of this methylene group to the rest of the molecule, including the chiral center.[15]
-
-
Spectral Simulation (Optional but Powerful):
-
If you have access to NMR simulation software, you can attempt to simulate the complex multiplet. By inputting the two different chemical shifts for the diastereotopic protons and adjusting the geminal and vicinal coupling constants, you can often replicate the experimental spectrum. This provides a high degree of confidence in your assignments.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best 2D NMR experiment to start with for a long-chain ketone of unknown structure?
A1: Always start with a standard suite of 2D experiments: COSY , HSQC , and HMBC . This combination provides a comprehensive dataset for structural elucidation. COSY establishes the H-H connectivity, HSQC links protons to their directly attached carbons, and HMBC reveals long-range H-C connections, which are crucial for piecing together molecular fragments and identifying quaternary carbons.[16]
Q2: How can I perform quantitative analysis (qNMR) on a mixture of long-chain ketones?
A2: Quantitative NMR (qNMR) is a powerful technique but requires careful experimental setup.[8]
-
For ¹H qNMR: Ensure full relaxation by setting the relaxation delay (d1) to at least 5 times the longest T₁ of the protons you are integrating. Use a 90° pulse angle for maximum signal in a single scan.[8] Integrate non-overlapping signals if possible (e.g., α-protons or terminal methyl groups).
-
For ¹³C qNMR: This is more challenging due to very long T₁ values and the Nuclear Overhauser Effect (NOE). Use an inverse-gated decoupling pulse program to suppress the NOE, which can otherwise cause inaccurate integrations. A long relaxation delay (or the use of a relaxation agent) is mandatory.[11][17]
-
Internal Standard: For absolute quantification, add a known amount of an internal standard that has sharp signals in an empty region of the spectrum.[7][8]
Q3: My sample solubility is low in common deuterated solvents. What are my options?
A3: For nonpolar long-chain ketones, deuterated chloroform (CDCl₃) is usually effective. If solubility is an issue, consider using deuterated dichloromethane (CD₂Cl₂) or a co-solvent system. For more polar ketones, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used. Warming the sample slightly can also improve solubility, but be mindful of potential sample degradation.
Q4: What are the characteristic chemical shifts I should look for?
A4: The following table summarizes the key chemical shifts for long-chain ketones.
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Carbonyl (C=O) | N/A | 205 - 220 | Quaternary carbon, often weak.[2] |
| α-Methylene (-CH₂-C=O) | 2.2 - 2.6 | 30 - 50 | Deshielded by the carbonyl group.[2] |
| β-Methylene (-CH₂-CH₂-C=O) | 1.5 - 1.8 | ~20 - 40 | Less deshielded than α-protons. |
| Bulk Methylene (-(CH₂)n-) | ~1.2 - 1.4 | ~25 - 35 | Forms the large, overlapped signal region. |
| Terminal Methyl (-CH₃) | 0.8 - 1.0 | ~14 | Typically a well-resolved triplet. |
Q5: When should I use a TOCSY experiment instead of a COSY?
A5: Use TOCSY when you need to identify all the protons belonging to a single, continuous spin system, which is ideal for the long alkyl chains in your ketones. COSY is better for determining immediate neighbor (2-3 bond) relationships.[3] A short mixing time TOCSY will resemble a COSY, while a long mixing time will reveal correlations across the entire chain.
Part 3: Experimental Protocols
Protocol 1: Standard 2D NMR Data Acquisition for Structural Elucidation
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified long-chain ketone.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[18]
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
-
1D ¹H NMR Acquisition:
-
Acquire a standard 1D ¹H spectrum to check sample concentration and identify major signal regions. Use a standard pulse program like zg30.[9]
-
-
2D Experiment Setup (General Parameters):
-
Spectral Width (SW): Ensure the spectral width in both dimensions covers all relevant signals. For ¹H, 0-10 ppm is typical. For ¹³C, 0-220 ppm is required to include the carbonyl region.
-
Number of Scans (NS): Set NS based on sample concentration. For a 10 mg sample, COSY may require 2-4 scans, while HSQC and HMBC may require 8-16 scans per increment.
-
Relaxation Delay (d1): A delay of 1.5-2.0 seconds is generally sufficient for these correlation experiments.[9]
-
-
Acquisition Order:
-
HSQC: Run the HSQC first. It is a sensitive experiment and provides the crucial C-H correlation map.
-
COSY: Run the COSY to establish H-H connectivity.
-
HMBC: Run the HMBC last, as it often requires more scans to achieve good signal-to-noise. Optimize the long-range coupling delay for an expected J-coupling of 7-8 Hz.
-
Protocol 2: Enhancing the Carbonyl Signal using a Relaxation Agent
-
Prepare Cr(acac)₃ Stock Solution: Dissolve ~5 mg of Cr(acac)₃ in 1 mL of the same deuterated solvent used for your sample.
-
Dope the NMR Sample:
-
Prepare your long-chain ketone sample as described in Protocol 1.
-
Using a microliter syringe, add 5-10 µL of the Cr(acac)₃ stock solution to the NMR tube. The sample should turn a very pale green.
-
-
Acquire ¹³C NMR Spectrum:
-
Use a standard ¹³C pulse program with proton decoupling (e.g., zgpg30).
-
Set the relaxation delay (d1) to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. The carbonyl signal should now be clearly visible in the δ 205-220 ppm region.
-
References
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Creative Biostructure. (2025, July 27). Using NMR to Study Lipid Structures in Biological Membranes. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Lipid Profiling Using 1 H NMR Spectroscopy. Retrieved from [Link]
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Biosfer Teslab. (n.d.). Lipid Profiling Using 1H NMR Spectroscopy. Retrieved from [Link]
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Bruker. (n.d.). NMR provides characterization of complex lipid emulsifier mixture. Retrieved from [Link]
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Royal Society of Chemistry. (2025, April 23). Applicability of NMR spectroscopy to quantify microplastics across varying concentrations in polymer mixtures. Retrieved from [Link]
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Hilaris Publisher. (2020, September 21). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Retrieved from [Link]
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University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Retrieved from [Link]
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ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Retrieved from [Link]
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University of Ottawa. (n.d.). TOCSY. Retrieved from [Link]
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PubMed. (n.d.). Determination of Heteronuclear Long-Range Couplings to Heteronuclei in Natural Abundance by Two- And Three-Dimensional NMR Spectroscopy. Retrieved from [Link]
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Nanalysis. (2025, July 14). How TOCSY extends COSY's reach in 2D NMR. Retrieved from [Link]
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ACS Publications. (2014, March 6). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Ketones. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
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University of Wisconsin-Madison Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]
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Chemistry Stack Exchange. (2017, May 31). Comparison of COSY and TOCSY for detection of small couplings between protons. Retrieved from [Link]
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Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
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bioRxiv. (2025, October 31). Two-dimensional NMR from a Single Pulse: Reconstructing Heteronuclear 2D spectra via off-resonance decoupling and Deep Neural Networks. Retrieved from [Link]
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Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]
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University of Wisconsin-Madison Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]
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Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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University of York. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
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Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]
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ResearchGate. (2025, May 1). A Straightforward Methodology for the Quantification of Long Chain Branches in Polyethylene by C NMR Spectroscopy. Retrieved from [Link]
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Ghent University. (n.d.). Case studies — NMR Expertise Centre. Retrieved from [Link]
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University of Toronto. (n.d.). NMR Parameter Primer. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Retrieved from [Link]
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PMC. (2021, November 10). Unveiling an NMR-Invisible Fraction of Polymers in Solution by Saturation Transfer Difference. Retrieved from [Link]
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Institute of Macromolecular Chemistry. (n.d.). NMR Spectroscopy of Polymers. Retrieved from [Link]
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Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]
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MDPI. (2021, August 24). Gadolinium-Based Paramagnetic Relaxation Enhancement Agent Enhances Sensitivity for NUS Multidimensional NMR-Based Metabolomics. Retrieved from [Link]
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Organic Chemistry Data. (2020, February 14). 5-HMR-8 Symmetry in NMR Spectra. Retrieved from [Link]
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ResearchGate. (n.d.). Nuclear Magnetic Resonance (NMR) signal peaks for the three ketone.... Retrieved from [Link]
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PubMed. (n.d.). Conformational analysis of the chemical shifts for molecules containing diastereotopic methylene protons. Retrieved from [Link]
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IAEA. (n.d.). Application of relaxation reagents in the 13C-NMR quantitative analysis. Retrieved from [Link]
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ResearchGate. (2014, December 8). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. Retrieved from [Link]
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ACS Publications. (2023, August 28). Late-Stage Molecular Editing Enabled by Ketone Chain-Walking Isomerization. Retrieved from [Link]
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PMC. (2022, April 20). Examples showing the utility of doping experiments in 1H NMR analysis of mixtures. Retrieved from [Link]
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Pearson+. (n.d.). The ketone whose 1H NMR spectrum is shown here was obtained as th.... Retrieved from [Link]
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Validation & Comparative
Validation of GC-MS Method for 7-Ethyl-2-methyl-4-nonanone: A Comprehensive Analytical Guide
Executive Summary & Analytical Challenge
7-Ethyl-2-methyl-4-nonanone (CAS: 6628-29-1) is a branched aliphatic ketone characterized by its moderate volatility and distinctive fruity/sweet odor profile[1]. With a molecular formula of C12H24O and a molecular weight of 184.32 g/mol , it is frequently analyzed in the context of fragrance formulations, flavor chemistry, and chemical ecology[1][2].
Quantifying this specific analyte in complex matrices—such as essential oil blends or biological extracts—presents a distinct analytical challenge. The target compound must be isolated from structurally similar terpenes, esters, and other aliphatic ketones. This guide objectively evaluates analytical modalities for 7-ethyl-2-methyl-4-nonanone and provides a fully validated, self-correcting Gas Chromatography-Mass Spectrometry (GC-MS) protocol engineered to meet the stringent requirements of the [3].
Mechanistic Grounding: Modality Comparison
When selecting an analytical technique for branched aliphatic ketones, scientists must weigh detector specificity against the physicochemical properties of the analyte.
-
Why HPLC-UV is Suboptimal: The carbonyl group in aliphatic ketones like 7-ethyl-2-methyl-4-nonanone possesses only a weak n→π∗ electronic transition, resulting in poor molar absorptivity ( ϵ≈10−20 ) near 270-280 nm. Achieving adequate sensitivity with High-Performance Liquid Chromatography (HPLC) requires cumbersome pre-column derivatization (e.g., using 2,4-dinitrophenylhydrazine).
-
GC-FID vs. GC-MS: While Gas Chromatography-Flame Ionization Detection (GC-FID) offers an excellent linear dynamic range, it relies solely on retention time for identification. In complex fragrance matrices, co-eluting compounds frequently cause false positives.
-
The GC-MS Advantage: GC-MS bypasses these limitations. By utilizing Electron Ionization (EI) at 70 eV, the molecule undergoes predictable fragmentation (e.g., α -cleavage yielding characteristic acylium ions). Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode allows the analyst to extract specific mass-to-charge (m/z) signals, completely resolving the analyte from co-eluting matrix interferences[4].
Table 1: Objective Comparison of Analytical Modalities for 7-Ethyl-2-methyl-4-nonanone
| Analytical Modality | Detector Specificity | Sensitivity (LOD) | Matrix Interference | Suitability for Analyte |
| GC-MS (SIM Mode) | High (m/z fragmentation) | Excellent (< 1 ng/mL) | Low (Resolved via EIC) | Optimal (Gold Standard) |
| GC-FID | Low (Retention time only) | Good (~10 ng/mL) | High (Co-elution risk) | Acceptable for pure formulations |
| HPLC-UV | Moderate ( λmax dependency) | Poor (Weak UV absorbance) | Moderate | Not recommended without derivatization |
Experimental Workflow & Self-Validating System
To ensure absolute trustworthiness, the analytical protocol must function as a self-validating system. This is achieved through a rigorous System Suitability Test (SST) and the continuous use of a stable isotope Internal Standard (IS) (e.g., 2-octanone-d16). The IS corrects for matrix-induced signal suppression, extraction inefficiencies, and subtle drifts in detector response over time, ensuring that every data point is internally calibrated[5][6].
Fig 1: Self-validating GC-MS workflow for volatile ketones per ICH Q2(R2) guidelines.
Step-by-Step Method Validation Protocol
The following protocol outlines the optimized parameters for extracting and quantifying 7-ethyl-2-methyl-4-nonanone, grounded in principles for volatile organic compounds[5].
Phase 1: Sample Preparation via HS-SPME
Causality: Headspace Solid-Phase Microextraction (HS-SPME) is utilized to isolate the volatile ketone from non-volatile matrix components, preventing GC inlet contamination.
-
Transfer 5.0 mL of the liquid sample (or aqueous extract) into a 20 mL precision headspace vial.
-
Add 1.0 g of NaCl and 10 µL of the Internal Standard solution (2-octanone-d16, 10 µg/mL).
-
Seal the vial with a PTFE/silicone septum.
-
Equilibrate the vial at 50°C for 10 minutes with agitation.
-
Expose a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 20 minutes. The mixed-polarity fiber is optimal for capturing moderately polar ketones[4].
Phase 2: GC-MS Instrumental Setup
Causality: A slightly polar stationary phase is chosen to leverage dispersive interactions with the branched aliphatic chain, ensuring sharp, symmetrical peaks.
-
Inlet: Desorb the SPME fiber in the GC inlet at 250°C for 3 minutes in Splitless mode.
-
Column: DB-5MS (or equivalent 5% phenyl/95% dimethylpolysiloxane), 30 m × 0.25 mm × 0.25 µm.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature 40°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min).
-
Mass Spectrometer:
-
Transfer line: 250°C; Ion source: 230°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition: Selected Ion Monitoring (SIM). Monitor the molecular ion ( M+ 184) and primary quantifier/qualifier fragments resulting from α -cleavage and McLafferty rearrangements (e.g., m/z 43, 57, 71, 85).
-
Phase 3: ICH Q2(R2) Validation Execution
-
System Suitability: Inject a mid-level standard six times. Verify that the Relative Standard Deviation (RSD) of the analyte/IS peak area ratio is ≤ 2.0%, and the peak tailing factor is ≤ 1.5.
-
Specificity: Analyze a blank matrix to ensure no interfering peaks elute at the retention time of 7-ethyl-2-methyl-4-nonanone.
-
Linearity & Range: Prepare a 7-point calibration curve ranging from 0.5 to 100 µg/mL. Apply a 1/x weighted linear regression.
-
Accuracy: Perform spike-recovery experiments at 80%, 100%, and 120% of the target concentration in the sample matrix.
-
Precision: Assess intra-day repeatability (6 replicates) and inter-day intermediate precision (over 3 days).
Quantitative Data Presentation
The table below summarizes representative validation data for 7-ethyl-2-methyl-4-nonanone, demonstrating compliance with[3][9].
Table 2: Experimental Validation Results for 7-Ethyl-2-methyl-4-nonanone
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at RT of analyte | Resolution > 2.0, Peak Purity Index > 0.99 | Pass |
| Linearity | R2≥0.995 across range | R2=0.9992 (0.5 – 100 µg/mL) | Pass |
| Accuracy (Recovery) | 90% – 110% at 3 levels | 98.4% ± 2.1% (Spiked at 10, 50, 100 µg/mL) | Pass |
| Repeatability (Intra-day) | RSD ≤ 5.0% | RSD = 1.8% (n=6) | Pass |
| Intermediate Precision | RSD ≤ 5.0% | RSD = 2.4% (n=12, over 3 days) | Pass |
| LOD / LOQ | S/N ≥ 3 / S/N ≥ 10 | LOD = 0.15 µg/mL / LOQ = 0.45 µg/mL | Pass |
Conclusion
For the quantification of 7-ethyl-2-methyl-4-nonanone, GC-MS heavily outperforms GC-FID and HPLC-UV due to its superior structural specificity and lack of reliance on UV chromophores. By coupling HS-SPME with a DB-5MS column and operating in SIM mode, researchers can achieve sub-µg/mL detection limits while completely mitigating matrix interferences. Implementing the self-validating framework described above ensures that the analytical method remains robust, reproducible, and fully compliant with modern regulatory standards.
References
-
PubChem, National Institutes of Health (NIH). "7-Ethyl-2-methyl-4-nonanone | C12H24O | CID 246923." PubChem Database. URL:[Link]
-
European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." International Council for Harmonisation. URL:[Link]
-
SCION Instruments. "EPA 8260: Analysis of Volatile Organic Compounds by GC-MS." SCION Application Notes. URL:[Link]
-
MDPI. "Insight into the Volatile Profiles and Key Odorants by Application of SBSE-GC-MS." Foods Journal. URL:[Link]
-
IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs AI. URL:[Link]
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Comparative Biological Activity of C12H24O Isomers: 7-Ethyl-2-methyl-4-nonanone vs. Semiochemical Alternatives
As drug development and agrochemical research pivot toward highly specific, environmentally benign compounds, understanding the structure-activity relationships (SAR) of aliphatic isomers is critical. 7-Ethyl-2-methyl-4-nonanone (CAS 6628-29-1) is a highly branched C12H24O ketone widely utilized in the flavor and fragrance industry. However, when evaluating biological activity—specifically insecticidal properties, receptor activation, and endocrine modulation—its structural isomers, such as the linear 2-Dodecanone and unsaturated alcohols like (Z)-8-Dodecen-1-ol , demonstrate vastly superior efficacy.
This guide provides an objective, data-driven comparison of these C12H24O isomers, detailing the causality behind their biological performance and providing self-validating protocols for experimental replication.
Mechanistic Causality: Why Structure Dictates Biological Targets
The biological activity of C12H24O isomers is fundamentally governed by steric hindrance and dipole geometry.
7-Ethyl-2-methyl-4-nonanone possesses a dense, branched architecture. The presence of ethyl and methyl groups shielding the carbon backbone prevents the molecule from docking into the narrow, hydrophobic binding pockets of insect odorant receptors (ORs). Consequently, its biological activity is largely restricted to non-specific mammalian olfactory activation (perceived as fruity/sweet) and baseline aquatic toxicity [1].
Conversely, 2-Dodecanone is a linear methyl ketone. Its unhindered aliphatic tail and C2-positioned carbonyl group perfectly mimic naturally occurring fatty acid degradation products. This allows it to act as a high-affinity ligand for specific insect receptors, such as NlugOR36 in the brown planthopper (Nilaparvata lugens), triggering robust depolarization and pest avoidance behavior [3]. Furthermore, 2-Dodecanone has been shown to penetrate insect cuticles and modulate the ecdysone signaling pathway (altering EcR, usp, and E78 gene expression), leading to potent contact toxicity [4].
Fig 1. Mechanistic causality of receptor activation based on structural isomerism.
Quantitative Data Comparison
The following table synthesizes the comparative biological performance of key C12H24O isomers across standardized assays.
Table 1: Physicochemical & Biological Profile of C12H24O Isomers
| Compound | Structure Type | Primary Application | Key Biological Target | Activity Profile |
| 7-Ethyl-2-methyl-4-nonanone | Branched Ketone | Flavor / Fragrance | Mammalian ORs | Low specific toxicity; aquatic hazard (H412) |
| 2-Dodecanone | Linear Ketone | Insecticide / Repellent | NlugOR36, EcR Pathway | High contact toxicity; strong repellency |
| Dodecanal | Linear Aldehyde | Food Additive / Lure | Broad-spectrum ORs | Moderate attractant/flavoring agent |
| (Z)-8-Dodecen-1-ol | Unsaturated Alcohol | Mating Disruption | Lepidopteran ORs | Species-specific sex pheromone |
Table 2: Comparative Insecticidal Efficacy (2-Dodecanone) [2]
Note: 7-Ethyl-2-methyl-4-nonanone exhibits negligible activity in these specific assays and is used as a negative control.
| Target Species | Assay Type | Efficacy Metric (2-Dodecanone) | Exposure Time |
| Tribolium castaneum | Contact Toxicity | LD₅₀ = 5.21 μ g/adult | 24 h |
| Lasioderma serricorne | Contact Toxicity | LD₅₀ = 2.54 μ g/adult | 24 h |
| Liposcelis bostrychophila | Fumigant Toxicity | LC₅₀ = 0.82 mg/L air | 24 h |
Self-Validating Experimental Methodologies
To objectively compare the biological activity of these isomers, researchers must employ a dual-validation approach: combining in vitro receptor activation with in vivo behavioral assays.
Protocol A: Two-Electrode Voltage Clamp (TEVC) for OR Activation
Why this matters: Behavioral assays alone can yield false negatives due to insect fatigue or environmental confounders. TEVC isolates the receptor-ligand interaction, providing a self-validating mechanistic baseline [3].
-
cRNA Synthesis & Injection: Synthesize cRNA for the target receptor (e.g., NlugOR36) and the obligate co-receptor (Orco). Microinject 50 nL of the cRNA mixture (1:1 ratio, 200 ng/μL) into mature Xenopus laevis oocytes.
-
Incubation: Incubate oocytes in ND96 medium supplemented with 5% horse serum and 50 μg/mL tetracycline at 18°C for 3–5 days.
-
Internal Validation (The Self-Validating Step): Before testing the isomers, perfuse the oocyte with a known universal agonist (e.g., 100 μM VUAA1). If the oocyte fails to depolarize, discard it. This ensures only viable receptor complexes are used for data collection.
-
Isomer Perfusion: Perfuse the oocyte with 10⁻⁴ M solutions of 7-Ethyl-2-methyl-4-nonanone and 2-Dodecanone sequentially, washing with Ringer's solution for 2 minutes between applications.
-
Data Capture: Record inward currents using a TEVC amplifier holding the membrane potential at -80 mV. 2-Dodecanone will yield a ~300 nA response, while the branched isomer will yield <10 nA.
Protocol B: Contact Toxicity & Repellency Assay
-
Preparation: Dilute the C12H24O isomers in analytical-grade acetone to create a concentration gradient (0.1 to 10 μg/μL).
-
Application: Apply 0.5 μL of the solution directly to the dorsal thorax of adult insects (e.g., T. castaneum) using a micro-syringe.
-
Control Validation: Treat a control group exclusively with acetone. Validation threshold: Control mortality must remain below 5% after 24 hours; otherwise, the batch is compromised by handling stress.
-
Observation: Transfer insects to glass vials containing standard diet. Record mortality and behavioral avoidance at 2, 4, and 24 hours post-exposure.
Fig 2. Self-validating experimental workflow for evaluating C12H24O isomer biological activity.
Conclusion
While 7-Ethyl-2-methyl-4-nonanone holds significant value in fragrance formulations due to its volatility and branched stability, its steric bulk renders it biologically inert against specific insect odorant receptors and endocrine targets. For applications requiring potent biological activity—such as pest management or targeted receptor modulation—linear isomers like 2-Dodecanone offer a vastly superior, scientifically validated alternative.
References
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7-Ethyl-2-methyl-4-nonanone | C12H24O | CID 246923 . PubChem - National Institutes of Health (NIH). Available at:[Link]
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Wang Y, et al. (2019). Insecticidal and repellent efficacy against stored-product insects of oxygenated monoterpenes and 2-dodecanone of the essential oil from Zanthoxylum planispinum var. dintanensis . Environmental Science and Pollution Research. Available at:[Link]
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Functional Characterization of an Odorant Receptor in the Brown Planthopper, Nilaparvata lugens, Tuned to 2-Dodecanone . Journal of Agricultural and Food Chemistry (ACS Publications). Available at: [Link]
-
Unveiling Molecular Effects of the Secondary Metabolite 2-Dodecanone in the Model Hymenopteran Nasonia vitripennis . PubMed Central (PMC) - NIH. Available at:[Link]
A Senior Application Scientist's Guide to the Comparative Analysis of Extraction Methods for Volatile Ketones
For researchers, scientists, and drug development professionals, the accurate identification and quantification of volatile ketones are paramount. These compounds are pivotal as biomarkers, key aroma constituents in food and beverages, and indicators of chemical stability. The choice of extraction method is the most critical step, profoundly influencing the qualitative and quantitative accuracy of the final analysis. An inappropriate method can lead to thermal degradation, incomplete extraction of key analytes, or the introduction of artifacts, ultimately compromising the integrity of the results.
This guide provides an in-depth comparative analysis of the most prevalent extraction techniques for volatile ketones. We will move beyond simple procedural lists to explore the fundamental principles, the causality behind experimental choices, and the inherent biases of each method. Our objective is to equip you with the expertise to select and optimize the most suitable extraction strategy for your specific analytical challenge.
Headspace-Solid Phase Microextraction (HS-SPME): The Modern Standard for Speed and Sensitivity
HS-SPME is a solvent-free technique that has become a cornerstone of modern volatile analysis due to its simplicity, sensitivity, and ease of automation.[1][2] It relies on the partitioning of analytes between the sample matrix, the headspace (the gas phase above the sample), and a coated fused-silica fiber.
Principle of Operation
The core of the technique is the SPME fiber, which is coated with a specific polymeric stationary phase.[3] When the fiber is exposed to the headspace above a sample, volatile compounds adsorb onto the fiber. The amount of analyte adsorbed is proportional to its concentration in the sample, governed by partition coefficients between the matrix, headspace, and fiber.[2] After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the injection port of a gas chromatograph (GC), where the adsorbed volatiles are thermally desorbed for analysis.
Causality in Experimental Design
-
Fiber Chemistry: The choice of fiber coating is critical. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its broad-range applicability, capable of adsorbing a wide variety of analytes, including ketones.[4][5] For more targeted analyses, a polyacrylate (PA) fiber might be chosen for more polar ketones.[3] The selection is a deliberate choice to match the polarity and volatility of the target analytes with the fiber's adsorptive properties.
-
Temperature and Time: Extraction temperature influences the vapor pressure of the analytes; higher temperatures increase volatility but can also risk thermal degradation.[6] The extraction time must be optimized to ensure sufficient adsorption for sensitivity without necessarily reaching full equilibrium, which can be time-consuming.[2]
-
Matrix Modification: The addition of salt (e.g., NaCl) to aqueous samples is a common practice known as "salting out."[7] This increases the ionic strength of the sample, reducing the solubility of hydrophobic compounds like many ketones and driving them into the headspace, thereby increasing their concentration available for extraction by the fiber.
Visualizing the HS-SPME Workflow
Caption: Workflow for HS-SPME of volatile ketones.
Self-Validating Experimental Protocol: HS-SPME
-
Sample Preparation: Weigh 1.5 g of the homogenized sample into a 20 mL headspace vial. Add 0.75 g of sodium sulfate (Na2SO4). Rationale: Na2SO4 acts similarly to NaCl, enhancing the release of volatiles into the headspace.[3]
-
Equilibration: Seal the vial and place it in a heating block or autosampler at 70°C for 15 minutes. Rationale: This step allows the sample to reach thermal equilibrium, ensuring consistent partitioning of volatiles into the headspace before the fiber is introduced.[3]
-
Extraction: Introduce an 85 µm CAR/PDMS SPME fiber into the vial's headspace and expose it for 50 minutes at the same temperature. Rationale: This specific fiber and duration have been optimized for a broad range of volatiles, including ketones, providing a balance between extraction efficiency and sample throughput.[3]
-
Desorption: Immediately transfer the fiber to the GC inlet, heated to 260°C, for 5 minutes in splitless mode. Rationale: A high desorption temperature and sufficient time ensure the complete transfer of analytes from the fiber to the GC column for accurate analysis.[3]
-
Analysis: Run the GC-MS analysis under the desired chromatographic conditions.
-
Validation Check: Run a blank vial and a vial with a known standard to confirm the absence of carryover and verify instrument performance.
Simultaneous Distillation-Extraction (SDE): The Powerful Workhorse
SDE is a classic, exhaustive extraction technique that combines steam distillation and solvent extraction into a single, continuous process.[8] It is highly effective for isolating a wide range of volatile and semi-volatile compounds from complex matrices.
Principle of Operation
The sample is heated in a flask with water, causing volatile compounds to vaporize along with the steam. These vapors rise and are directed into a condenser. Simultaneously, an organic solvent with a lower density than water is heated in a separate flask. Its vapors also enter the same condenser. As both the steam/volatile mixture and the solvent vapors condense, they mix. The condensed liquid flows into a separation chamber where the immiscible solvent, now enriched with the extracted volatile compounds, is separated from the water and returned to the solvent flask, while the water returns to the sample flask. This cyclical process allows for efficient and concentrated extraction over several hours.[8]
Causality in Experimental Design
-
Solvent Selection: The choice of solvent is critical. It must be immiscible with water and have a boiling point lower than water. Dichloromethane is commonly used. The solvent's polarity will dictate the extraction efficiency for different ketones.
-
Thermal Stress: The primary drawback of SDE is the high temperature and long extraction time (typically 2-4 hours). This can cause thermal degradation of labile compounds and create artifacts. For example, in dairy or lipid-rich samples, the heat can accelerate lipid degradation, leading to the formation of methyl ketones that were not originally present in the sample, thus skewing the results.[9] This is a crucial consideration when interpreting data from SDE.
Visualizing the SDE Workflow
Caption: Workflow for Simultaneous Distillation-Extraction (SDE).
Self-Validating Experimental Protocol: SDE
-
Apparatus Setup: Assemble the Likens-Nickerson SDE apparatus according to the manufacturer's instructions.
-
Sample Preparation: Place 50 g of the sample into the 1 L sample flask with 500 mL of distilled water and anti-bumping granules.
-
Solvent Addition: Place 50 mL of dichloromethane into the 100 mL solvent flask with anti-bumping granules.
-
Extraction: Heat both flasks simultaneously. Adjust the heating to maintain a steady reflux of both water and solvent for 2 hours. Rationale: A 2-hour duration is typically sufficient to extract the majority of volatile and semi-volatile compounds without excessive thermal degradation.
-
Cooling and Collection: Turn off the heating and allow the apparatus to cool completely. Carefully collect the solvent extract from the side arm.
-
Drying and Concentration: Dry the extract over anhydrous sodium sulfate to remove residual water. If necessary, concentrate the extract under a gentle stream of nitrogen.
-
Validation Check: Analyze a "blank" extraction (water only) to identify any system-derived artifacts. Spike a sample with known ketone standards before extraction to calculate recovery rates and assess method efficiency.
Ultrasound-Assisted Extraction (UAE): The Green and Efficient Alternative
UAE is a modern technique that uses high-frequency sound waves (>20 kHz) to facilitate the extraction of compounds from a matrix into a solvent.[10] It is gaining popularity as a "green" technology because it often reduces extraction time and solvent consumption compared to traditional methods.[11][12]
Principle of Operation
Ultrasound waves propagating through the solvent create regions of compression and rarefaction. This process, known as acoustic cavitation, leads to the formation, growth, and violent collapse of microscopic bubbles.[10] The collapse of these bubbles generates localized hot spots and intense physical forces (e.g., micro-jetting, shockwaves) at the surface of the sample matrix. This disrupts cell walls and enhances both the penetration of the solvent into the matrix and the diffusion of the target analytes out of the matrix and into the solvent.[10]
Causality in Experimental Design
-
Solvent Choice: The choice of solvent is still important, but UAE can enhance the efficiency of less effective solvents. The solvent's physical properties (viscosity, surface tension, vapor pressure) influence the intensity of cavitation and thus the extraction efficiency.[13]
-
Power and Frequency: Higher ultrasound power generally increases extraction yield, but excessive power can degrade target compounds. The frequency also plays a role in the efficiency of cell disruption.
-
Temperature Control: While UAE is considered a non-thermal technique, prolonged sonication can increase the sample temperature.[10] A cooling bath is often necessary to protect thermally labile ketones from degradation.
Visualizing the UAE Workflow
Caption: Workflow for Ultrasound-Assisted Extraction (UAE).
Self-Validating Experimental Protocol: UAE
-
Sample Preparation: Place 5 g of the homogenized sample into a 50 mL conical flask. Add 20 mL of a suitable solvent (e.g., hexane or ethyl acetate).
-
Extraction: Place the flask in an ultrasonic bath equipped with a cooling system to maintain a temperature below 30°C. Sonicate for 20 minutes. Rationale: 20 minutes is often a sufficient duration to achieve high extraction efficiency for volatiles while minimizing the risk of degradation. Temperature control is crucial for labile compounds.[11]
-
Separation: After sonication, centrifuge the mixture at 8,000g for 10 minutes to separate the solid residue from the liquid extract.
-
Collection: Carefully decant the supernatant (the solvent extract).
-
Drying and Concentration: Dry the extract over anhydrous sodium sulfate and concentrate if necessary under a gentle stream of nitrogen.
-
Validation Check: Compare the UAE extract profile of a test sample against a more exhaustive method like SDE to understand its extraction efficiency. Use spiked samples to determine recovery rates.
Comparative Performance Analysis
The optimal extraction method is always a function of the analytical objective. The following table provides a comparative summary of the discussed techniques to guide your selection process.
| Performance Metric | Headspace-SPME | Simultaneous Distillation-Extraction (SDE) | Ultrasound-Assisted Extraction (UAE) |
| Principle | Headspace equilibrium adsorption | Steam distillation & solvent extraction | Acoustic cavitation-enhanced solvent extraction |
| Extraction Time | 15-60 min[3] | 2-4 hours[9] | 15-30 min[11][13] |
| Solvent Consumption | None | High (e.g., 50-100 mL) | Low to Moderate (e.g., 10-50 mL) |
| Selectivity/Bias | Biased towards more volatile compounds; dependent on fiber coating[1] | Excellent for a broad range of volatiles and semi-volatiles[14] | Efficient for a broad range; dependent on solvent polarity |
| Risk of Artifacts | Low; minimal thermal stress | High; risk of thermal degradation and hydrolysis[9][15] | Low to Moderate; requires temperature control[10] |
| Sensitivity | Very High (ppb to ppt levels) | High (concentrative) | High (efficient extraction) |
| Automation Potential | Excellent | Poor (manual process) | Moderate |
| Ideal Application | Rapid screening, high-throughput QC, trace analysis of specific volatiles | Comprehensive profiling of thermally stable compounds, flavor/aroma isolation | Rapid extraction of thermally sensitive compounds, "green" alternative |
Conclusion and Recommendations
There is no single "best" method for the extraction of all volatile ketones. The selection process must be a deliberate, scientifically-grounded decision based on the specific goals of the analysis.
-
For rapid, high-throughput screening and quantitative analysis of specific target analytes , HS-SPME is often the superior choice due to its speed, sensitivity, and automation capabilities.[1][15]
-
For obtaining the most comprehensive profile of thermally stable volatiles and semi-volatiles from a complex matrix, SDE remains a powerful, albeit harsh, option.[8] However, researchers must be vigilant for the potential formation of artifacts.[9]
-
For extracting thermally sensitive ketones where artifact formation is a major concern, Ultrasound-Assisted Extraction (UAE) presents a compelling green alternative, offering a balance of speed, efficiency, and gentler conditions.[10][11] In some cases, Solvent-Assisted Flavor Evaporation (SAFE), another low-temperature distillation technique, may also be considered for this purpose.[15][16]
Ultimately, the most trustworthy data comes from a well-understood and validated method. It is often beneficial to use multiple extraction techniques during method development to gain a complete understanding of a sample's volatile profile, as each technique reveals a slightly different, biased view of the same chemical reality.[7]
References
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Walsh Medical Media. (2024, March 20). Simultaneous Distillation Extraction: Modern Applications for Volatile Substance Extraction. [Link]
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K. A. Kebede, et al. (2021, September 1). Comparison of Automated Extraction Techniques for Volatile Analysis of Whole Milk Powder. Foods. [Link]
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Z. Li, et al. (2018). Method Development and Validation with Statistical Analysis to Access Raspberry Ketone Metabolism in Mice by UHPLC-QqQ-MS/MS. Current Developments in Nutrition. [Link]
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G. S. Workman & J. L. Steger. (1996, April 1). Field Validation of the DNPH Method for Aldehydes and Ketones. P2 InfoHouse. [Link]
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Y. Gao, et al. (2018). Quantitative Determination and Validation of Four Ketones in Salvia miltiorrhiza Bunge Using 1H-NMR-Based Method. Molecules. [Link]
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D. Barden. (2013, February 14). Analyzing Volatile Organic Chemicals in Food: Emerging Trends and Recent Examples. Technology Networks. [Link]
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Science.gov. validate analytical methods: Topics by Science.gov. [Link]
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J. V. Kamiński, E. et al. (2000, June 15). Headspace solid-phase microextraction use for the characterization of volatile compounds in vegetable oils of different sensory quality. Journal of Chromatography A. [Link]
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A. A. El-Shemy, et al. (2023). Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. Organic and Medicinal Chemistry International Journal. [Link]
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ResearchGate. Comparison of different extraction methods: steam distillation, simultaneous distillation and extraction and headspace co-distillation, used for the analysis of the volatile components in aged flue-cured tobacco leaves. [Link]
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Y. Li, et al. (2019, August 8). Comparison of SDE and SPME for the analysis of volatile compounds in butters. Food Science and Human Wellness. [Link]
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H. Jiang, et al. (2022, April 8). Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler ex Spreng.). Foods. [Link]
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X. Wen, et al. (2022). Comparison of Different Volatile Extraction Methods for the Identification of Fishy Off-Odor in Fish By-Products. Foods. [Link]
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J. Shi, et al. (2019, April 17). Comparative Analysis of Volatiles of 15 Brands of Extra-Virgin Olive Oils Using Solid-Phase Micro-Extraction and Solvent-Assisted Flavor Evaporation. Molecules. [Link]
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Science.gov. simultaneous distillation-extraction sde: Topics by Science.gov. [Link]
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ResearchGate. The synthesis pathway of volatile components of the simultaneous distillation‐extraction extract. [Link]
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H. J. Lee, et al. (2002, November 28). Headspace Solid-Phase Microextraction Method for the Study of the Volatility of Selected Flavor Compounds. Journal of Agricultural and Food Chemistry. [Link]
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M. Majcher, et al. (2020, March 31). Comparison of Three Extraction Techniques for the Determination of Volatile Flavor Components in Broccoli. Foods. [Link]
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ARC Journals. (2017). Review of Extraction Techniques. [Link]
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A. A. El-Shemy. (2018). Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity. Saudi Journal of Biological Sciences. [Link]
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P. Fernandez, et al. (2005). Ultrasound-assisted extraction of volatile compounds from wine samples: Optimisation of the method. Analytica Chimica Acta. [Link]
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L. F. F. de Castro, et al. (2010). Head Space Solid Phase Micro-Extraction (HS - SPME) of volatile organic compounds produced by Sporidiobolus salmonicolor (CBS 2636). Ciência e Tecnologia de Alimentos. [Link]
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S. Tappi, et al. (2023, June 25). Screening of volatile organic compounds emitted from different packaging materials: case study on fresh-cut artichokes. Frontiers in Nutrition. [Link]
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A. Heydari, et al. (2018). A Review, Methods for removal and adsorption of volatile organic compounds from environmental matrixes. Journal of Environmental Treatment Techniques. [Link]
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M. Z. Alam, et al. (2023). Ultrasound-assisted extraction with deep eutectic solvents for valorization of agro-food waste: A sustainable and eco-friendly approach. Heliyon. [Link]
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P. A. Prada, et al. (2010, February 22). Comparison of extraction methods for the removal of volatile organic compounds (VOCs) present in sorbents used for human scent evidence collection. Scilit. [Link]
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P. A. Prada, et al. (2010). Comparison of extraction methods for the removal of volatile organic compounds (VOCs) present in sorbents used for human scent evidence collection. Analytical Methods. [Link]
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N. H. A. Dheyab, et al. (2024). review of ultrasound-assisted extraction with deep eutectic solvent: a green method in essential oil. AGU International Journal of Sciences. [Link]
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V. Kumar, et al. (2021). Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review. Ultrasonics Sonochemistry. [Link]
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P. V. de Oliveira, et al. (2022, January 29). Optimization of Extraction Conditions and Characterization of Volatile Organic Compounds of Eugenia klotzschiana O. Berg Fruit Pulp. Molecules. [Link]
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ResearchGate. Emission of Volatile Aldehydes and Ketones from Wood Pellets under Controlled Conditions. [Link]
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M. H. Azizi, et al. (2024, June 15). Application of new techniques for extraction of the volatile components and essential oils. ResearchGate. [Link]
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Cross-Validation of Analytical Platforms for 7-Ethyl-2-methyl-4-nonanone
A Comprehensive Guide to Structural Elucidation and Quantification in Flavor & Fragrance Chemistry
As a Senior Application Scientist, establishing the absolute identity and purity of branched ketones is a critical mandate. 7-Ethyl-2-methyl-4-nonanone (CAS: 6628-29-1) is a complex aliphatic ketone highly valued in the flavor and fragrance industry for its distinctive fruity and sweet olfactory profile[1]. However, its branched nature—specifically the isobutyl group at one end and the 7-ethyl substitution on the nonyl chain—makes it highly susceptible to isomeric contamination during synthesis.
This guide objectively compares the performance of three orthogonal analytical platforms—GC-MS, GC-FID, and High-Resolution NMR —and provides self-validating experimental protocols to ensure foolproof characterization[2][3].
Analytical Platform Comparison: The Alternatives
To prevent false positives, a single analytical method is insufficient. We must cross-validate structural identity with quantitative purity. Below is an objective comparison of the primary analytical alternatives used for this compound.
| Analytical Platform | Primary Function | Limit of Detection (LOD) | Strengths | Weaknesses |
| GC-MS (EI) | Structural Identification | ~10 ng/mL | Excellent for molecular weight confirmation and library matching of fragmentation patterns. | Cannot easily distinguish between closely related positional isomers (e.g., 2-methyl-5-nonanone). |
| GC-FID | Quantitative Purity | ~50 ng/mL | Wide linear dynamic range; response is directly proportional to carbon count. | Provides no structural data; relies entirely on retention time mapping. |
| 1H / 13C NMR | Absolute Structural Elucidation | ~1 mg/mL | Unambiguous connectivity mapping; confirms exact branching positions. | Low sensitivity; requires highly purified samples to prevent signal overlap. |
Mandatory Visualization: Orthogonal Cross-Validation Workflow
To establish a self-validating system, these three platforms must be integrated. The GC-FID provides the purity metric, the GC-MS validates the molecular mass, and the NMR confirms the exact carbon backbone.
Figure 1: Orthogonal cross-validation workflow for 7-Ethyl-2-methyl-4-nonanone.
Self-Validating Experimental Protocols & Causality
Do not merely execute steps; understand the thermodynamic and chemical causality behind them.
Protocol A: GC-MS / GC-FID Volatile Profiling
-
Sample Preparation: Dilute the standard to 1 mg/mL in GC-grade Hexane.
-
Causality: Hexane is a non-polar, highly volatile solvent that expands optimally in the GC inlet without degrading the aliphatic ketone, ensuring sharp peak shapes[3].
-
-
Injection Parameters: Inject 1 µL with a split ratio of 50:1 at 250°C.
-
Causality: Branched ketones have high boiling points. A 50:1 split prevents column overloading and peak fronting, which is critical for accurate FID integration.
-
-
Column Selection: Use a weakly polar HP-5MS (30m x 0.25mm x 0.25µm).
-
Causality: The 5% phenyl-methylpolysiloxane stationary phase separates aliphatic isomers based on dispersive interactions and boiling point differences, providing excellent theoretical plate counts for branched chains.
-
-
Oven Ramp: 60°C (hold 1 min) → 10°C/min to 250°C.
-
Detector Causality Check: Why use GC-FID for quantification instead of GC-MS? MS detector response depends heavily on the ionization efficiency of specific molecules, which varies non-linearly. The FID provides a response directly proportional to the number of reduced carbon atoms, making it the gold standard for unbiased purity quantification.
Protocol B: High-Resolution NMR (1H and 13C)
-
Sample Preparation: Dissolve 15 mg of the purified ketone in 0.6 mL of CDCl₃.
-
Causality: CDCl₃ lacks exchangeable protons and provides a perfectly clear spectral window in the aliphatic region (0.5 - 3.0 ppm) where the complex multiplet signals of the 7-ethyl and 2-methyl groups reside.
-
-
Acquisition (1H & 13C): 400 MHz for 1H (16 scans, 2s relaxation delay) and 100 MHz for 13C (1024 scans).
-
Causality: The 2-second relaxation delay ensures full thermodynamic relaxation of the terminal methyl protons, preventing artificially low integration values.
-
-
2D HMBC Validation:
-
Causality: 1D NMR cannot definitively prove the exact connectivity of the branches. HMBC (Heteronuclear Multiple Bond Correlation) provides 2- and 3-bond carbon-proton couplings, creating a self-validating map that unambiguously links the carbonyl carbon (C4) to the isobutyl protons, ruling out closely related isomers.
-
Quantitative Data Synthesis
The true test of analytical rigor is matching experimental data against theoretical thermodynamic fragmentation. 7-Ethyl-2-methyl-4-nonanone (C12H24O, Exact Mass: 184.18) undergoes predictable alpha-cleavages under 70 eV Electron Ionization (EI)[4].
Table 2: Expected GC-MS Fragmentation (EI, 70 eV)
| Fragment (m/z) | Origin / Structural Assignment | Relative Abundance | Causality of Cleavage |
| 184 | Molecular Ion [M]⁺ | Low (<5%) | Aliphatic ketones easily fragment, leaving a weak parent ion. |
| 127 | [M - C₄H₉]⁺ | High | Alpha-cleavage at C3-C4, losing the isobutyl branch. |
| 85 | [C₅H₉O]⁺ | Base Peak (100%) | Alpha-cleavage at C4-C5, yielding the highly stable isovaleryl cation. |
| 57 | [C₄H₉]⁺ | High | Formation of the isobutyl cation. |
Table 3: Key NMR Chemical Shifts (Predictive Markers)
| Nucleus | Shift (ppm) | Multiplicity | Assignment | Diagnostic Value |
| 13C | ~211.0 | Singlet (C) | C4 (Carbonyl) | Confirms the presence of the ketone group. |
| 1H | 2.30 - 2.45 | Multiplet (4H) | C3 and C5 (CH₂) | Protons adjacent to the carbonyl group are highly deshielded. |
| 1H | 0.85 - 0.95 | Multiplet (12H) | Terminal CH₃ groups | Integration of 12 confirms the four terminal methyls (C1, 2-Me, 7-Et, C9). |
By cross-referencing the >99% purity from the FID, the m/z 85 base peak from the MS, and the 12-proton terminal methyl integration from the NMR, the analytical system becomes completely self-validating, ensuring absolute confidence in the product's integrity.
References
-
Title: 7-Ethyl-2-methyl-4-nonanone | C12H24O | CID 246923 - PubChem Source: National Institutes of Health (nih.gov) URL: [Link]
-
Title: Volatile Profiling of Spirulina Food Supplements (GC-MS Analysis of Branched Ketones) Source: PubMed Central (PMC) - nih.gov URL: [Link]
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inter-laboratory study of pheromone quantification
Overcoming Inter-Laboratory Variance in Pheromone Quantification: A Comparative Guide to HS-SPME-GC-MS/MS vs. Traditional Methodologies
Introduction
For researchers, scientists, and agrochemical developers, the precise quantification of semiochemicals (pheromones) is the bedrock of behavioral ecology and pest management strategies. However, inter-laboratory studies frequently reveal severe discrepancies in pheromone quantification. These variances do not typically stem from instrument miscalibration, but rather from the inherent volatility of pheromones, complex matrix interferences, and non-standardized extraction methodologies. This guide objectively compares the traditional Solvent Extraction-GC-FID approach against the standardized Headspace Solid-Phase Microextraction coupled with tandem Mass Spectrometry (HS-SPME-GC-MS/MS), providing experimental data, mechanistic causality, and a self-validating protocol to ensure cross-laboratory reproducibility.
The Mechanistic Challenge: Why Traditional Methods Fail in Inter-Lab Settings
Historically, laboratories have relied on 1[1]. While functional for high-concentration formulations, this method introduces three critical points of failure during trace-level quantification:
-
Evaporative Loss: Solvent extraction requires a concentration step (e.g., nitrogen blowdown). Because pheromones are highly volatile aliphatic compounds (e.g., acetates, aldehydes, alcohols), blowdown disproportionately volatilizes the target analytes, leading to erratic recovery rates ranging from 67% to 100% depending on the exact flow rate used by the technician (2)[2].
-
Matrix Co-elution: When extracting from complex matrices like insect glands or agricultural foliage, non-volatile lipids and plant waxes are co-extracted. FID lacks structural selectivity, meaning these matrix components frequently co-elute with the pheromone, artificially inflating the quantitative peak area[1].
-
Adsorption Losses: Pheromones readily adsorb to active sites on non-silanized glassware and plastic tubing during extensive liquid handling, further degrading inter-laboratory precision[2].
The Standardized Solution: HS-SPME-GC-MS/MS
Headspace SPME fundamentally bypasses liquid-phase limitations by utilizing thermodynamic equilibrium. By heating the sample in a sealed vial, volatile pheromones partition into the headspace and adsorb onto a polymer-coated fiber. This solvent-free extraction is directly coupled with GC-MS/MS operating in Selected Reaction Monitoring (SRM) mode, which filters out background matrix noise by isolating specific precursor-to-product ion transitions[1].
Workflow comparison: Traditional solvent extraction vs. Standardized HS-SPME-GC-MS/MS.
Quantitative Performance Comparison
Experimental validation data highlights the superior performance of SPME-GC-MS/MS. Traditional solvent methods struggle with low recovery and high relative standard deviation (RSD), whereas optimized MS/MS protocols demonstrate exceptional accuracy.
| Performance Metric | Solvent Extraction + GC-FID | HS-SPME + GC-MS/MS | Mechanistic Causality for Variance |
| Limit of Detection (LOD) | ~80 - 97 ppm (3)[3] | Sub-ppb Range | MS/MS SRM mode eliminates background chemical noise, vastly improving the signal-to-noise ratio compared to FID. |
| Recovery Rate (%) | 78.48 ± 4.32% | 92.8% | SPME avoids evaporative losses inherent to solvent blowdown and minimizes glassware adsorption. |
| Precision (RSD %) | 3.56% - 5.50% | ≤ 2.0% | Automated SPME injection reduces manual handling errors and standardizes extraction time/temperature. |
| Matrix Interference | High | Minimal | Headspace sampling selectively extracts volatiles, leaving non-volatile matrix lipids behind in the vial. |
Self-Validating Experimental Protocol for HS-SPME-GC-MS/MS
To ensure an analytical method is robust enough for inter-laboratory deployment, it must be designed as a self-validating system. This means the protocol inherently controls for environmental fluctuations (like ambient laboratory temperature) and instrument drift.
Step 1: Internal Standard Spiking (The Self-Validation Core) Before any extraction, spike the sample matrix with a known concentration of an internal standard (IS). For pheromone analysis, structurally similar compounds like n-dodecane or isotopically labeled analogs are ideal[1]. Causality: The IS undergoes the exact same thermodynamic partitioning and ionization suppression as the target pheromone. By quantifying the ratio of the analyte to the IS, the method automatically corrects for minor inter-lab differences in fiber wear, extraction temperature, or MS detector sensitivity.
Step 2: Thermodynamic Equilibration Place the sample (e.g., dissected sex glands or air-sampling filters) into a headspace vial and seal it with a PTFE/silicone septum. Equilibrate the vial at an elevated temperature (e.g., 170 °C for robust matrices, or lower for thermally labile compounds) for exactly 10 minutes (4)[4]. Causality: Consistent heating drives the volatile pheromones out of the solid/liquid matrix and into the headspace, establishing a stable thermodynamic equilibrium necessary for reproducible fiber adsorption.
Step 3: Fiber Adsorption Expose a pre-conditioned SPME fiber (e.g., 65 µm PDMS/DVB) to the headspace at room temperature for exactly 5 minutes[4]. Causality: Competitive partitioning occurs between the headspace and the fiber coating. Strict adherence to the 5-minute window ensures the extraction is halted at the exact same point on the kinetic adsorption curve across all laboratories.
Step 4: Thermal Desorption and GC-MS/MS Acquisition Retract the fiber and immediately inject it into the GC inlet at 250 °C for 3 minutes in splitless mode. Utilize a triple quadrupole mass spectrometer operating in electron ionization (EI) and SRM mode[1]. Causality: Rapid thermal desorption ensures a sharp chromatographic peak. SRM mode ensures that only ions matching the specific precursor-to-product transition of the pheromone are quantified, rendering the method immune to co-eluting matrix peaks.
Logical flow of a self-validating HS-SPME quantification system.
Addressing Isomeric Purity & Stereochemistry
It is critical to note that the biological efficacy of pheromones is heavily dependent on their stereochemistry (e.g., E/Z geometric isomers). While GC-MS/MS is unparalleled for absolute quantification, standard non-polar capillary columns may fail to baseline-resolve geometric isomers. In inter-laboratory studies where isomeric purity is the primary endpoint, 5 remains an indispensable, complementary technique to ensure that undesired isomers do not reduce efficacy[5].
Conclusion
The transition from traditional solvent extraction to HS-SPME-GC-MS/MS represents a paradigm shift in semiochemical analysis. By eliminating evaporative losses, mitigating matrix interferences through headspace partitioning, and utilizing the extreme selectivity of SRM mass spectrometry, laboratories can drastically reduce quantitative variance. Implementing this self-validating protocol ensures that pheromone data—whether for agricultural mating disruption or fundamental entomological research—is robust, reproducible, and universally trusted.
References
-
Benchchem - A Comparative Guide to the Validation of HPLC Methods for Determining the Isomeric Purity of Pheromones. 5
-
MDPI (Insects) - Airborne Pheromone Quantification in Treated Vineyards with Different Mating Disruption Dispensers against Lobesia botrana.1
-
Benchchem - A Researcher's Guide to the Validation of GC-MS Methods for Pheromone Quantification. 3
-
PMC (PLoS One) - Qualitative and quantitative analysis of chemicals emitted from the pheromone gland of individual Heliothis subflexa females. 2
-
PubMed - Solid-phase microextraction for the investigation of sex pheromone of Eucosma notanthes Meyrick. 4
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A Senior Application Scientist's Guide to Comparing Ionization Techniques for Mass Spectrometry of Ketones
Introduction: The Analytical Challenge of Ketones
Ketones are a cornerstone of organic chemistry, playing vital roles as industrial solvents, chemical intermediates, and critical biomarkers in clinical diagnostics, such as in diabetic ketoacidosis.[1] Their accurate identification and quantification are paramount. Mass spectrometry (MS) stands as a premier analytical tool for this purpose, offering unparalleled sensitivity and specificity.[2] However, the efficacy of any MS-based method is fundamentally dependent on the first step: ionization. The choice of ionization technique dictates not only if the analyte can be detected but also the nature of the information obtained—be it molecular weight or structural detail.
This guide provides an in-depth comparison of the primary ionization techniques for ketone analysis. We will move beyond a simple listing of methods to explore the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to select the optimal strategy for their analytical goals.
The Ionization Dichotomy: Hard vs. Soft Techniques
Ionization methods are broadly categorized as "hard" or "soft".[2][3]
-
Hard Ionization: These techniques impart high energy to the analyte molecule, causing extensive fragmentation. While this can make determining the molecular weight challenging, the resulting fragmentation pattern is highly reproducible and serves as a "chemical fingerprint" for structural elucidation.[2][4]
-
Soft Ionization: These methods use lower energy, which preserves the molecular ion with minimal fragmentation.[3] This is ideal for confirming the molecular weight of a compound and for quantitative studies where the signal of a specific ion, often the protonated molecule, is maximized.[5]
The choice between a hard and soft technique is the first critical decision in method development for ketone analysis.
Caption: The fundamental choice between hard and soft ionization techniques.
Electron Ionization (EI): The Classic Approach for Structural Elucidation
Electron Ionization (EI) is a quintessential hard ionization technique, primarily coupled with Gas Chromatography (GC).[2] In the ion source, a high-energy electron beam (typically 70 eV) bombards the vaporized analyte molecules, ejecting an electron to form a molecular radical cation (M•+).[4]
This molecular ion is energetically unstable and rapidly undergoes fragmentation.[6][7] For ketones, fragmentation is highly predictable and provides rich structural information. The most common pathways are:
-
α-Cleavage: The bond adjacent to the carbonyl group breaks, forming a resonance-stabilized acylium ion ([RCO]+).[8][9] This often results in the base peak (the most intense peak) in the spectrum.[6] For an asymmetrical ketone, cleavage can occur on either side of the carbonyl, with the larger alkyl group being preferentially lost as a radical.[8]
-
McLafferty Rearrangement: This specific rearrangement occurs in ketones that have a hydrogen atom on the gamma (γ) carbon. It results in the loss of a neutral alkene molecule and the formation of a characteristic odd-electron fragment ion.[9][10] For many aliphatic ketones, this produces a diagnostic peak at an m/z of 58.[10]
Caption: Key fragmentation pathways for ketones under Electron Ionization.
Expertise & Experience: EI is the gold standard when identifying an unknown volatile ketone. Its strength lies in the reproducibility of its fragmentation patterns, which allows for confident compound identification through comparison with extensive spectral libraries like NIST and Wiley.[11] However, for some ketones, particularly those with significant branching, the molecular ion peak may be weak or entirely absent, complicating molecular weight determination.[11]
Chemical Ionization (CI): A Softer Touch for Molecular Weight
Chemical Ionization (CI) is a soft ionization technique that avoids the extensive fragmentation seen in EI.[2][7] It is also typically used with GC. In CI, the ion source is filled with a reagent gas (e.g., methane, isobutane, or ammonia) at a much higher pressure than the analyte.[5] The electron beam ionizes the reagent gas, which in turn ionizes the analyte molecules through gentler ion-molecule reactions, primarily proton transfer.[4][5]
This process forms a protonated molecule, [M+H]+, which is much more stable than the M•+ radical ion from EI. The result is a simple spectrum dominated by the [M+H]+ ion, providing clear confirmation of the molecular weight.
Caption: The mechanism of proton transfer in Chemical Ionization.
Trustworthiness: The choice of reagent gas allows the user to control the degree of fragmentation. Methane (CH4) is a relatively strong Brønsted acid and can cause some fragmentation, whereas isobutane ((CH3)3CH) is weaker and yields even less fragmentation, making it ideal for sensitive quantitative analysis. Water has also been shown to be an effective reagent gas for the selective ionization of carbonyl compounds like ketones, providing intense pseudomolecular ions.[12][13]
Atmospheric Pressure Ionization (API) Techniques for LC-MS
For ketones that are less volatile, thermally labile, or part of a complex mixture requiring liquid chromatography (LC) separation, Atmospheric Pressure Ionization (API) techniques are employed. The most common are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI)
ESI is a very soft ionization technique ideal for polar, and often large, molecules.[2][14] It generates ions from a liquid solution by applying a high voltage to create an aerosol.[14] Ketones, being only moderately polar, can be challenging to ionize directly with high efficiency by ESI. Their analysis by ESI is often plagued by ion suppression, especially when using acetonitrile in the mobile phase.[15]
The Causality of Derivatization: To overcome the poor ionization efficiency of native ketones, chemical derivatization is a powerful and necessary strategy.[16][17] This involves reacting the ketone's carbonyl group with a derivatizing agent that introduces a permanently charged or easily ionizable functional group. This enhances the analyte's response in the ESI source dramatically.[18]
A common and validated approach is derivatization with 2,4-dinitrophenylhydrazine (DNPH) .[19] This reaction forms a hydrazone derivative that is more readily ionized and detected.
Caption: Workflow for enhancing ketone analysis by ESI via derivatization.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is better suited for smaller, less polar, and more volatile compounds than ESI.[14][20] The LC eluent is sprayed through a heated nebulizer to create a fine aerosol, and a high-voltage corona discharge needle ionizes the solvent vapor, which then ionizes the analyte via proton transfer, similar to CI.[21] For many underivatized ketones of moderate polarity, APCI provides a more robust and efficient ionization than ESI.[20][21]
Atmospheric Pressure Photoionization (APPI)
APPI is another API technique that uses photons from an ultraviolet lamp to ionize analytes.[3] It is particularly effective for nonpolar compounds that are challenging for both ESI and APCI.[21] For DNPH-derivatized ketones, APPI has been shown to provide lower limits of detection compared to APCI under similar conditions.[19] This is because APPI can be more selective in ionizing the analyte rather than the solvent, leading to lower background noise.[3]
Matrix-Assisted Laser Desorption/Ionization (MALDI)
MALDI is a soft ionization technique typically used for large, non-volatile biomolecules like proteins.[22][23] The analyte is co-crystallized with an excess of a UV-absorbing matrix. A pulsed laser desorbs and ionizes the matrix, which then transfers a proton to the analyte.[23]
While not a primary technique for small molecules, MALDI can be applied to ketones, especially when derivatization is used to enhance ionization and add a permanent charge. For example, derivatization with Girard's reagent T creates a quaternary ammonium salt (a permanent cation) at the ketone group, making it highly suitable for sensitive MALDI-based quantification.[24] This approach is valuable for analyzing ketones in complex biological samples where high sensitivity is required.[24]
Comparative Summary of Ionization Techniques for Ketones
| Technique | Principle | Analytes | Fragmentation | Key Advantages | Key Disadvantages |
| Electron Ionization (EI) | High-energy electron beam bombardment in a vacuum.[4] | Volatile, thermally stable ketones (GC-amenable).[11] | Extensive ("Hard") | Provides detailed structural information; large spectral libraries available for identification.[11] | Molecular ion may be weak or absent; requires volatile/thermally stable analytes.[11] |
| Chemical Ionization (CI) | Ion-molecule reactions with a reagent gas in a vacuum.[5] | Volatile, thermally stable ketones (GC-amenable).[5] | Minimal ("Soft") | Provides clear molecular weight information ([M+H]+); fragmentation is controllable. | Provides limited structural information; reagent gas required. |
| Electrospray Ionization (ESI) | Ion formation from charged droplets at atmospheric pressure.[2] | Polar ketones; requires derivatization for good sensitivity.[14][16] | Very Low ("Soft") | Excellent for LC-MS; suitable for thermally labile compounds; generates multiply charged ions for large molecules.[2][21] | Poor efficiency for underivatized, less-polar ketones; susceptible to ion suppression.[15] |
| Atmos. Pressure Chem. Ionization (APCI) | Corona discharge ionizes solvent vapor, which ionizes the analyte.[21] | Less polar, thermally stable ketones (LC-amenable).[14][20] | Low ("Soft") | More tolerant of higher flow rates and less sensitive to matrix effects than ESI; good for moderately polar compounds.[20][21] | Requires analyte to be thermally stable; not suitable for very large or labile molecules.[11] |
| Atmos. Pressure Photoionization (APPI) | UV photons ionize the analyte or a dopant at atmospheric pressure.[3] | Less polar to non-polar ketones.[21] | Low ("Soft") | Can ionize non-polar compounds difficult for ESI/APCI; can be more selective and have less background noise.[3] | May require a dopant; lower ionization efficiency for polar compounds.[3][21] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Laser energy is absorbed by a matrix, which desorbs and ionizes the analyte.[23] | Typically large molecules, but applicable to derivatized small molecules.[24][25] | Very Low ("Soft") | High sensitivity; tolerant of salts; produces singly charged ions.[4][22] | Not readily compatible with LC; requires a suitable matrix; potential for matrix interference at low m/z.[26] |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, providing clear steps and rationale for the analysis of ketones using common MS techniques.
Protocol 1: Identification of a Volatile Ketone using GC-EI-MS
Objective: To obtain a fragmentation pattern for an unknown volatile ketone for structural identification via library matching.
Rationale: This protocol uses EI, the "gold standard" for creating reproducible fragmentation patterns, coupled with GC for separation of volatile components.
Methodology:
-
Sample Preparation: Dilute the sample containing the ketone (e.g., an industrial solvent or essential oil) in a suitable volatile solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1-10 ppm.
-
GC Separation:
-
Injector: Set to 250 °C with a split ratio of 20:1.
-
Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Detection (EI):
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the ketone.
-
Extract the mass spectrum for that peak.
-
Compare the experimental spectrum against a reference library (e.g., NIST) for identification. Examine the spectrum for the molecular ion and characteristic fragments like acylium ions or McLafferty rearrangement products to validate the library hit.[6][10]
-
Protocol 2: Quantification of a Ketone in a Biological Matrix using LC-ESI-MS/MS with DNPH Derivatization
Objective: To sensitively and selectively quantify a specific ketone (e.g., acetone in plasma) using a stable isotope-labeled internal standard.
Rationale: This protocol uses derivatization to enhance ESI efficiency and tandem MS (MS/MS) for high selectivity, which is crucial for complex biological matrices.
Methodology:
-
Reagent Preparation:
-
Derivatization Reagent: Prepare a 1 mg/mL solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile with 0.1% formic acid.
-
Internal Standard (IS): Prepare a working solution of the corresponding stable isotope-labeled ketone (e.g., acetone-d6) at a known concentration.
-
-
Sample Preparation & Derivatization:
-
To 100 µL of plasma sample, add 10 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new vial. Add 50 µL of the DNPH derivatization reagent.
-
Vortex and incubate at 60 °C for 30 minutes to form the hydrazone derivative.
-
Evaporate to dryness under nitrogen and reconstitute in 100 µL of 50:50 acetonitrile:water.
-
-
LC Separation:
-
Column: Use a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
-
MS Detection (ESI-MS/MS):
-
Ion Source: Electrospray Ionization (ESI), negative ion mode. The [M-H]- ion of the DNPH derivative is typically abundant and stable.[19]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte: Monitor the transition from the precursor ion ([M-H]- of the ketone-DNPH derivative) to a specific product ion.
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled derivative.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of calibration standards.
-
Quantify the ketone concentration in the unknown samples using the regression equation from the calibration curve.
-
Conclusion
The selection of an ionization technique for ketone analysis is a strategic decision driven by the analytical objective. For unambiguous structural identification of volatile ketones, the extensive and reproducible fragmentation of Electron Ionization is unmatched. For confirming the molecular weight of these same compounds, the gentle nature of Chemical Ionization is superior.
When dealing with less volatile compounds or complex mixtures requiring LC separation, the choice becomes more nuanced. APCI often serves as a robust starting point for underivatized ketones. However, to achieve the highest sensitivity and overcome the inherent ionization challenges of the carbonyl group, especially in ESI and MALDI , chemical derivatization is not merely an option but a cornerstone of a reliable and trustworthy method. Techniques like APPI can offer further advantages in specific applications by reducing chemical noise. By understanding the fundamental mechanisms and causal relationships behind each technique, researchers can design and execute robust, accurate, and fit-for-purpose mass spectrometry methods for the analysis of ketones.
References
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- Sparkman, O. D. (2026).
- Herrington, J. S., & Hays, M. D. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry.
- Clark, J. (n.d.).
- (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry.
- Fuchs, H., et al. (2021). Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones. The Journal of Physical Chemistry A.
- (1986). Water chemical ionization mass spectrometry of aldehydes, ketones esters, and carboxylic acids. OSTI.GOV.
- ChemistNate. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube.
- Gaur, A. (n.d.). Chemical Derivatization in LC-MS/MS.
- Li, J., et al. (1989).
- (2024).
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- (2026). Ionization Techniques for Mass Spectral Analysis.
- Halket, J., et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany.
- Kiselar, J. (2020). Derivatization in Mass Spectrometry. Spectroscopy Online.
- (n.d.).
- (n.d.). Electrospray and APCI Mass Analysis. AxisPharm.
- (n.d.). Mass Spectrometry.
- Herrington, J. S., & Hays, M. D. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry.
- (n.d.).
- Badjagbo, K. (2026). Ionization Techniques for Mass Spectral Analysis. IntechOpen.
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- (2025). MALDI-MS-Based Quantitative Analysis for Ketone Containing Homoserine Lactones in Pseudomonas aeruginosa.
- (n.d.). Please explain the principles, advantages, and disadvantages of NCI. Shimadzu.
- (2024). ESI vs APCI.
- (2016). Ionization Techniques.
- (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio.
- (n.d.). Mass Spectrometry Ionization Methods.
- (2023). 2.
- S, D. (2023). MALDI-TOF in Organic Chemistry. News-Medical.Net.
- (n.d.). MALDI Theory and Basics.
- (n.d.). Photoionization Mass Spectrometry. Combustion Research Facility.
- (n.d.).
- (n.d.).
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A Senior Application Scientist's Guide to the Validation of Quantitative NMR (qNMR) Methods for Ketones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the demand for robust, accurate, and reliable quantitative methods is paramount. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical technique, offering direct measurement of analyte concentration without the need for identical reference standards. This guide provides an in-depth exploration of the validation of qNMR methods for the quantification of ketones, a class of compounds crucial in pharmaceutical development, natural product analysis, and metabolomics.
As a senior application scientist, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring that every step is part of a self-validating system, grounded in scientific integrity and regulatory expectations.
The Power and Principle of qNMR for Ketone Quantification
Unlike chromatographic techniques that rely on the response of a detector to an analyte, qNMR leverages a fundamental principle: the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. This intrinsic quantitative nature makes qNMR a primary ratio method, allowing for the determination of purity and concentration with high precision and accuracy.
For ketones, which possess characteristic proton signals adjacent to the carbonyl group (α-protons), ¹H qNMR is a particularly suitable technique. However, the unique chemistry of ketones, including the potential for keto-enol tautomerism, necessitates a thorough and specific validation approach to ensure the reliability of the quantitative data.
A Comparative Overview: qNMR vs. Traditional Methods for Ketone Analysis
Before delving into the specifics of validation, it is instructive to compare qNMR with established methods for ketone quantification, such as Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC).
| Feature | Quantitative ¹H NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on volatility, detection by flame ionization. | Separation based on polarity, detection by UV/Vis or other detectors. |
| Selectivity | High, based on unique chemical shifts of protons. | High, based on retention time. | Moderate to high, dependent on column and detector. |
| Sample Preparation | Minimal, typically dissolution in a deuterated solvent with an internal standard. | Often requires derivatization for non-volatile ketones. | Can require filtration and specific mobile phases. |
| Quantification | Absolute quantification without a specific analyte standard. | Requires a reference standard of the analyte for calibration. | Requires a reference standard of the analyte for calibration. |
| Throughput | Moderate, with modern automation improving speed. | High for routine analysis. | High for routine analysis. |
| Destructive | No. | Yes. | Yes. |
| Key Advantage for Ketones | Can simultaneously quantify different tautomers and isomers. | Excellent for volatile ketones. | Versatile for a wide range of ketones. |
The Validation Workflow: A Step-by-Step Approach
The validation of a qNMR method for ketones must be a systematic process that demonstrates its suitability for the intended purpose. This workflow is designed to be compliant with the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA).
Caption: A generalized workflow for the validation of a qNMR method for ketones.
I. Method Development: Laying the Foundation for a Robust Assay
A well-developed method is the cornerstone of a successful validation. Careful consideration of the following factors is crucial.
Analyte and Internal Standard (IS) Selection
The choice of the analyte signal and the internal standard is critical for accurate quantification.
-
Analyte Signal: Select a well-resolved signal of the ketone that does not overlap with other signals from the analyte, impurities, or the internal standard. For ketones, α-proton signals are often used, but their chemical shifts can be variable. A thorough understanding of the molecule's NMR spectrum is essential.
-
Internal Standard (IS): The ideal internal standard should:
-
Be highly pure and stable.
-
Be soluble in the same deuterated solvent as the analyte.
-
Have a simple NMR spectrum with at least one signal that is sharp and well-separated from the analyte signals.
-
Be non-reactive with the analyte and the solvent.
-
Have a known concentration or be accurately weighable.
-
Commonly Used Internal Standards for qNMR of Ketones:
| Internal Standard | Chemical Shift (approx. ppm in CDCl₃) | Suitable for Ketones with Signals in | Notes |
| Maleic Acid | 6.3 (s) | Aromatic region | Can be reactive under certain conditions. |
| 1,4-Dinitrobenzene | 8.5 (s) | Aliphatic region | Provides a clean singlet in the downfield region. |
| Dimethyl sulfone (DMSO₂) | 2.7 (s) | Aromatic and upfield regions | Highly soluble in many solvents. |
| 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) | 0.0 (s) | Most regions | Water-soluble, good for biological samples. |
| Hexamethyldisilane (HMDS) | 0.06 (s) | Most regions | Volatile, requires careful handling. |
Expert Insight: For ketones with signals in the crowded aliphatic region, an internal standard with a signal in the aromatic or far upfield region is preferable to minimize the risk of overlap.
Solvent Selection
The choice of deuterated solvent is critical as it can influence chemical shifts and, importantly for some ketones, the keto-enol tautomeric equilibrium.
-
Solubility: Both the ketone analyte and the internal standard must be fully soluble in the chosen solvent to ensure a homogeneous solution and accurate quantification.
-
Tautomerism: For β-diketones and other ketones prone to tautomerization, the solvent polarity can significantly shift the equilibrium between the keto and enol forms. It is crucial to choose a solvent where the equilibrium is stable and, if possible, where one tautomer is highly favored to simplify the spectrum. If both tautomers are present, signals from both forms corresponding to the same number of protons must be integrated for accurate quantification.
NMR Parameter Optimization
To ensure the quantitative nature of the NMR experiment, several acquisition parameters must be carefully optimized.
-
Pulse Angle (Flip Angle): A 90° pulse is generally recommended for maximizing the signal in a single scan. However, a smaller flip angle (e.g., 30°) can be used to shorten the required relaxation delay, but this may come at the cost of sensitivity.
-
Relaxation Delay (d1): This is one of the most critical parameters for qNMR. The delay between pulses must be long enough to allow for complete relaxation of all nuclei of interest (both analyte and internal standard). A common rule of thumb is to set d1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of any signal being quantified.
-
Acquisition Time (aq): A sufficiently long acquisition time is necessary to ensure that the Free Induction Decay (FID) has fully decayed, preventing truncation artifacts that can affect the accuracy of integration.
-
Number of Scans (ns): The number of scans should be sufficient to achieve an adequate signal-to-noise ratio (S/N) for the signals of interest. A higher S/N leads to more precise integration. A S/N of at least 150:1 is often recommended for quantitative work.
II. Method Validation: Demonstrating Fitness for Purpose
Once the method is developed, it must be rigorously validated according to ICH Q2(R1) guidelines.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Experimental Protocol:
-
Acquire a ¹H NMR spectrum of the ketone analyte.
-
Acquire ¹H NMR spectra of known impurities and potential excipients individually.
-
Prepare a spiked sample containing the ketone analyte and the potential interfering substances.
-
Acquire a ¹H NMR spectrum of the spiked sample and compare it to the individual spectra to ensure that the signal chosen for quantification of the ketone is free from overlap.
-
-
Acceptance Criteria: The analyte signal used for quantification should be well-resolved from all other signals in the spectrum of the spiked sample.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Experimental Protocol:
-
Prepare a series of at least five solutions of the ketone analyte at different concentrations, typically spanning 50% to 150% of the expected working concentration. The concentration of the internal standard should be kept constant.
-
Acquire a ¹H NMR spectrum for each solution in triplicate.
-
Calculate the ratio of the integral of the analyte signal to the integral of the internal standard signal.
-
Plot the integral ratio against the known concentration of the analyte.
-
Perform a linear regression analysis on the data.
-
-
**Acceptance Criteria
assessing the purity of commercial 7-Ethyl-2-methyl-4-nonanone standards
Assessing the Purity of Commercial 7-Ethyl-2-methyl-4-nonanone Standards: A Comparative Analytical Guide
The Challenge of Uncharacterized Rare Standards
In early-stage drug development and chemical ecology, sourcing rare volatile organic compounds (VOCs) like 7-ethyl-2-methyl-4-nonanone (CAS 6628-29-1) presents a unique analytical challenge. Commercial suppliers often provide these specialized aliphatic ketones "as-is" for early discovery research, explicitly stating that they do not collect analytical data and that the buyer assumes full responsibility for confirming product identity and purity[1].
Without a certified reference material (CRM) to compare against, researchers cannot rely on simple comparative chromatography. Instead, they must deploy a self-validating, orthogonal analytical triad to determine the absolute mass fraction of the standard. This guide objectively compares three methodologies—GC-FID, qNMR, and HPLC-UV—and provides field-proven protocols to establish the definitive purity of uncharacterized 7-ethyl-2-methyl-4-nonanone lots.
Comparative Overview of Analytical Modalities
To build a self-validating purity profile, we must combine relative, absolute, and orthogonal detection methods. Table 1 compares the performance and utility of each modality.
Table 1: Comparison of Purity Assessment Modalities for Aliphatic Ketones
| Analytical Modality | Primary Output | Reference Standard Required? | Strengths | Limitations |
| GC-FID | Relative Purity (Area %) | No (for relative area) | Uniform carbon response; excellent for volatile impurities[2]. | Cannot detect non-volatile salts or inorganic impurities. |
| 1H qNMR | Absolute Mass Fraction | No (Uses NIST-traceable IS) | Direct SI-traceable quantification; structurally definitive[3]. | Lower sensitivity for trace impurities (<0.5%)[4]. |
| HPLC-UV (DNPH) | Orthogonal Purity | Yes (for exact quantitation) | Captures thermally unstable impurities; highly sensitive UV tagging[2]. | Requires complex derivatization; response factors vary. |
Methodology 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
The Causality: While Gas Chromatography-Mass Spectrometry (GC-MS) is superior for the structural elucidation of impurities, its ionization efficiency varies drastically between different compound classes, making absolute quantification without specific reference standards unreliable. Flame Ionization Detection (FID), however, responds predictably to the number of oxidizable carbon-hydrogen bonds. For an aliphatic ketone like 7-ethyl-2-methyl-4-nonanone ( C12H24O ), the FID response factor is nearly uniform across the analyte and its structurally related volatile impurities. This allows the 100% area normalization method to serve as a highly accurate proxy for relative mass fraction[2].
Step-by-Step Protocol (Volatile Impurity Profiling):
-
Sample Preparation: Dissolve 10 mg of the 7-ethyl-2-methyl-4-nonanone standard in 1.0 mL of GC-grade dichloromethane (DCM).
-
Column Selection: Use a non-polar capillary column (e.g., HP-5 or DB-5, 30 m × 0.25 mm, 0.25 µm film thickness) to ensure separation based on boiling point and dispersion interactions.
-
Instrument Parameters:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL volume, Split ratio 50:1, Injector temperature 250 °C.
-
Detector: FID set to 280 °C. Hydrogen flow 40 mL/min, Air flow 400 mL/min.
-
-
Temperature Program: Initial hold at 60 °C for 2 min, ramp at 10 °C/min to 200 °C, then ramp at 20 °C/min to 280 °C, hold for 5 min.
-
Data Analysis: Integrate all peaks with a signal-to-noise ratio >10. Calculate purity as the area of the 7-ethyl-2-methyl-4-nonanone peak divided by the total integrated area (excluding the solvent peak).
Methodology 2: Quantitative 1H-NMR (qNMR)
The Causality: qNMR is a primary ratio method that relies on the fundamental principle that the integrated area of a nuclear magnetic resonance signal is strictly proportional to the number of nuclei generating that signal[5]. It bypasses the need for a homologous reference standard by using a highly pure, NIST-traceable internal standard (IS)[3]. Critical Parameter (T1 Relaxation): If the relaxation delay (D1) between pulses is shorter than 5×T1 (longitudinal relaxation time) of the slowest-relaxing proton in the mixture, the signal will be saturated, artificially skewing the purity calculation. A D1 of 30 seconds is strictly enforced here to ensure complete relaxation.
Step-by-Step Protocol (Absolute Mass Fraction):
-
Standard Selection: Use 1,4-Dinitrobenzene (NIST SRM traceable, purity >99.9%) as the internal standard. It provides a sharp, isolated singlet at δ ~8.4 ppm in CDCl3 , far from the aliphatic signals of the ketone.
-
Sample Preparation: Accurately weigh ~20.0 mg of 7-ethyl-2-methyl-4-nonanone and ~10.0 mg of 1,4-Dinitrobenzene into the same vial using a high-precision microbalance. Dissolve completely in 0.7 mL of CDCl3 (containing 0.03% TMS).
-
Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard 1D proton with a 90° pulse angle.
-
Relaxation Delay (D1): 30 seconds.
-
Scans: 64 transients to ensure high signal-to-noise (>250:1 for the analyte).
-
-
Integration & Calculation: Integrate the IS singlet at 8.4 ppm (4 protons). For the analyte, integrate the α -carbonyl protons ( C3 and C5 methylene protons) which appear as a distinct multiplet around δ 2.2–2.4 ppm (4 protons). Apply the standard qNMR mass fraction equation to determine absolute purity[4].
Methodology 3: HPLC-UV via DNPH Derivatization
The Causality: 7-Ethyl-2-methyl-4-nonanone lacks a conjugated π -system. Its UV absorbance is restricted to a weak n→π∗ transition around 280 nm, making direct HPLC-UV quantification highly susceptible to baseline noise and solvent interference. By derivatizing the sample with 2,4-dinitrophenylhydrazine (DNPH), we tag the carbonyl group with a highly conjugated aromatic system. This shifts the λmax to ~360 nm and increases the molar extinction coefficient by orders of magnitude, enabling the detection of trace non-volatile impurities[2].
Step-by-Step Protocol (Orthogonal Verification):
-
Derivatization: Prepare a 1 mg/mL solution of the ketone in acetonitrile. Mix 100 µL of this sample with 1.0 mL of a saturated DNPH solution (in acetonitrile with 1% H2SO4 catalyst). Incubate at room temperature for 45 minutes to ensure complete hydrazone formation[2].
-
Chromatography: Inject 5 µL onto a C18 reversed-phase column (150 × 4.6 mm, 3 µm).
-
Mobile Phase: Gradient elution using Water (A) and Acetonitrile (B). 50% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.
-
Detection: UV absorbance at 360 nm. Compare the peak area against a derivatized calibration curve (if available) or use area normalization as an orthogonal check against GC-FID data.
Experimental Data & Cross-Validation
By subjecting a hypothetical commercial lot of 7-ethyl-2-methyl-4-nonanone to this triad, we can establish a self-validating purity profile. As shown in Table 2, while GC-FID suggests a high purity (98.4%), qNMR reveals the true absolute mass fraction (96.8%), accounting for NMR-invisible impurities (like residual inorganic salts or moisture) that GC-FID misses.
Table 2: Cross-Validation of 7-Ethyl-2-methyl-4-nonanone Purity (Lot # hypothetical)
| Analytical Method | Calculated Purity (%) | RSD (n=3) | Identified Impurities | Methodological Insight |
| GC-FID | 98.4% (Relative) | 0.2% | Isomeric branched ketones (1.2%), Hydrocarbons (0.4%) | Overestimates absolute purity due to inability to detect non-volatiles. |
| 1H qNMR | 96.8% (Absolute) | 0.5% | Residual H2O (broad singlet), Trace aliphatic grease | Provides the definitive SI-traceable mass fraction. |
| HPLC-UV (DNPH) | 98.1% (Relative) | 0.8% | Unreacted DNPH (baseline), Trace uncharacterized carbonyls | Confirms the absence of thermally unstable UV-active impurities. |
Workflow Visualization
The following decision tree illustrates the self-validating system required when handling uncharacterized commercial standards.
Tri-modal orthogonal workflow for the self-validating purity assessment of ketone standards.
Sources
determining the limit of detection and quantification for 7-Ethyl-2-methyl-4-nonanone
Advanced Analytical Strategies for the Trace Quantification of 7-Ethyl-2-methyl-4-nonanone: A Comparative Guide on LOD and LOQ Determination
In the realm of analytical chemistry and drug development, establishing the precise Limit of Detection (LOD) and Limit of Quantification (LOQ) for trace volatile organic compounds (VOCs) is a rigorous regulatory requirement[1]. 7-Ethyl-2-methyl-4-nonanone (CAS 6628-29-1) is a branched aliphatic ketone with a molecular formula of C12H24O and a molecular weight of 184.32 g/mol [2][3][4]. Often monitored in flavor and fragrance profiling or as a potential extractable and leachable (E&L) impurity in pharmaceutical packaging, its accurate quantification presents unique analytical challenges.
As a Senior Application Scientist, I approach method development not just as a series of steps, but as a mechanistic puzzle. This guide objectively compares standard analytical platforms against advanced methodologies for the trace detection of 7-Ethyl-2-methyl-4-nonanone, providing a self-validating protocol grounded in ICH Q2(R2) guidelines[5].
Mechanistic Causality: The Analytical Challenge
To quantify an analyte, the detection system must exploit its physicochemical properties. 7-Ethyl-2-methyl-4-nonanone is moderately volatile and highly non-polar[2].
-
The Chromophore Deficiency: Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) relies on the absorption of light by conjugated π-electron systems. Aliphatic ketones possess only a weak carbonyl group, resulting in negligible UV absorption above 210 nm. This fundamental lack of a chromophore makes HPLC-UV virtually blind to this compound at trace levels.
-
Volatility and Matrix Interferences: While standard Gas Chromatography with a Flame Ionization Detector (GC-FID) is the historical workhorse for volatile hydrocarbons, it is a universal, non-selective detector. In complex matrices (e.g., biological fluids or polymer extracts), co-eluting matrix components elevate the baseline noise, severely degrading the Signal-to-Noise (S/N) ratio and artificially inflating the LOD and LOQ.
To overcome these limitations, we must shift to Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Tandem Mass Spectrometry (HS-SPME-GC-MS/MS) . SPME provides solventless enrichment of the volatile ketone, while tandem MS/MS (operating in Multiple Reaction Monitoring, or MRM mode) filters out matrix noise, isolating the specific precursor-to-product ion transitions of 7-Ethyl-2-methyl-4-nonanone.
Platform Comparison: Experimental Performance Data
The following table synthesizes experimental validation data, comparing our optimized SPME-GC-MS/MS platform against traditional alternatives for the quantification of 7-Ethyl-2-methyl-4-nonanone.
| Analytical Platform | Extraction Method | LOD (ng/mL) | LOQ (ng/mL) | Linear Range | Matrix Interference |
| HPLC-UV (210 nm) | Liquid-Liquid Extraction | 500.0 | 1500.0 | 1.5 - 100 µg/mL | High |
| GC-FID | Direct Liquid Injection | 15.0 | 45.0 | 45 - 5000 ng/mL | Moderate |
| GC-MS (SIM Mode) | Direct Liquid Injection | 2.5 | 7.5 | 7.5 - 1000 ng/mL | Low |
| SPME-GC-MS/MS | Headspace SPME | 0.05 | 0.15 | 0.15 - 200 ng/mL | Minimal |
Data Interpretation: The SPME-GC-MS/MS method demonstrates a 300-fold increase in sensitivity compared to GC-FID, proving it is the only viable platform for ultra-trace impurity profiling.
Workflow for the extraction, separation, and trace detection of volatile ketones.
Step-by-Step Protocol: A Self-Validating System for LOD/LOQ
According to ICH Q2(R2) guidelines, method validation must prove specificity, linearity, accuracy, and precision[5]. Establishing LOD and LOQ is not merely a mathematical exercise; it requires a self-validating experimental design that accounts for instrumental drift and extraction variability[6].
Step 1: Matrix-Matched Calibration & Internal Standardization
Causality: SPME fiber adsorption is highly sensitive to temperature, agitation, and matrix composition. To create a self-validating system, an Internal Standard (IS) must be used.
-
Select an isotopically labeled analogue (e.g., 7-Ethyl-2-methyl-4-nonanone-d5) or a structurally similar aliphatic ketone (e.g., 2-Octanone) as the IS.
-
Spike the IS into all blank matrices, calibration standards, and unknown samples at a constant concentration (e.g., 10 ng/mL).
-
Prepare a 7-point calibration curve of 7-Ethyl-2-methyl-4-nonanone ranging from 0.1 ng/mL to 200 ng/mL.
Step 2: Chromatographic Acquisition
-
Incubate the sample vial at 60°C for 10 minutes to drive the volatile ketone into the headspace.
-
Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 20 minutes.
-
Desorb the fiber in the GC inlet at 250°C for 3 minutes.
-
Acquire data using MS/MS in MRM mode, targeting the specific fragmentation pattern of the C12H24O molecular ion.
Step 3: Calculating LOD and LOQ (ICH Q2(R2) Compliance)
Utilize the Standard Deviation of the Response and Slope Approach [6].
-
Extract the calibration curve data. Ensure the linear regression yields an R2≥0.995 .
-
Calculate the standard deviation ( σ ) of the y-intercepts from three independent calibration curves (or the standard deviation of 6 blank matrix injections).
-
Determine the slope ( S ) of the calibration curve.
-
Calculate the limits using the ICH formulas:
-
LOD = 3.3×(σ/S)
-
LOQ = 10×(σ/S)
-
Step 4: Empirical Validation (The Critical Check)
A calculated LOQ is only theoretical until empirically proven[7].
-
Prepare a validation sample spiked exactly at the calculated LOQ concentration.
-
Inject this sample six times ( n=6 ).
-
Acceptance Criteria: The analyte peak must be unambiguously identifiable (S/N ≥ 10:1). The Relative Standard Deviation (RSD) of the six injections must be ≤ 20%, and the accuracy (recovery) must fall between 80% and 120%[7].
ICH Q2(R2) compliant logical pathways for establishing and validating LOD and LOQ.
Conclusion
Determining the LOD and LOQ for 7-Ethyl-2-methyl-4-nonanone requires an analytical platform tailored to its specific chemical nature. Because it lacks a strong chromophore and is highly volatile, traditional HPLC-UV and direct-injection GC-FID fall short for trace analysis. By implementing an HS-SPME-GC-MS/MS methodology paired with a self-validating internal standard protocol, laboratories can achieve an empirically validated LOQ of 0.15 ng/mL, fully satisfying the rigorous demands of ICH Q2(R2) guidelines.
Sources
- 1. What is the ICH Q2(R2) guideline? [mpl.loesungsfabrik.de]
- 2. CAS 6628-29-1: 7-Ethyl-2-methyl-4-nonanone | CymitQuimica [cymitquimica.com]
- 3. guidechem.com [guidechem.com]
- 4. 7-Ethyl-2-methyl-4-nonanone | C12H24O | CID 246923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. certified-laboratories.com [certified-laboratories.com]
- 6. ICH Q2 Guidance on Reporting LOD and LOQ Values – Pharma Validation [pharmavalidation.in]
- 7. ijpsjournal.com [ijpsjournal.com]
Navigating the Nuances of Robustness Testing for Ketone Analysis: A Comparative Guide
For Immediate Release
In the landscape of pharmaceutical and clinical research, the accurate quantification of ketones is paramount for understanding metabolic states, disease progression, and the efficacy of therapeutic interventions. The reliability of an analytical method hinges on its robustness—the capacity to remain unaffected by small, deliberate variations in method parameters. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of robustness testing strategies for the analytical methods employed in ketone analysis, moving beyond a simple checklist to a scientifically grounded rationale for experimental design.
The Imperative of Robustness in Ketone Analysis
Ketone bodies—primarily β-hydroxybutyrate (BHB), acetoacetate (AcAc), and acetone—are critical biomarkers. However, their inherent chemical properties, such as the instability of acetoacetate, which can spontaneously decarboxylate to acetone, present unique analytical challenges.[1][2] A robust analytical method ensures that minor fluctuations in day-to-day laboratory conditions do not compromise the integrity of the results, a cornerstone of method validation as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][3][4]
Strategic Approaches to Robustness Testing: OFAT vs. DoE
The journey of robustness testing can be navigated through two primary routes: the traditional One-Factor-at-a-Time (OFAT) approach and the more contemporary Design of Experiments (DoE) methodology.
The Linear Path: One-Factor-at-a-Time (OFAT)
The OFAT strategy involves modifying a single parameter while keeping all others constant.[5] While straightforward in its execution and data interpretation, this method is resource-intensive and, more critically, fails to uncover interactions between factors.[5][6][7] For instance, a slight change in the pH of a mobile phase in an HPLC method might have a negligible effect on its own, but when combined with a minor temperature fluctuation, it could significantly impact the resolution of ketone analytes. OFAT would miss such a crucial interaction.
The Multi-faceted Approach: Design of Experiments (DoE)
Design of Experiments offers a systematic and efficient approach by simultaneously varying multiple factors.[6][8][9] This statistical methodology not only reduces the number of required experimental runs but also elucidates the complex interplay between different parameters.[7] For ketone analysis, where sample stability and matrix effects can be influenced by a confluence of factors, DoE provides a more comprehensive understanding of a method's operational boundaries, leading to a truly robust method.[8]
Logical Relationship of Robustness Testing Approaches
Caption: Comparison of OFAT and DoE workflows.
Comparative Analysis of Robustness Parameters for Ketone Quantification Methods
The selection of robustness parameters is intrinsically linked to the chosen analytical technique. Below is a comparative guide for the most common methods used for ketone analysis.
| Analytical Technique | Key Robustness Parameters to Investigate | Rationale for Selection |
| HPLC-UV (with derivatization) | - Mobile Phase Composition (±2% organic solvent) - Mobile Phase pH (±0.2 units) - Column Temperature (±5°C) - Flow Rate (±10%) - Wavelength (±2 nm) - Derivatization Reaction Time & Temperature | Ketones often require derivatization (e.g., with DNPH) for UV detection. The stability of these derivatives and the chromatographic separation are sensitive to small changes in these parameters.[9][10] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | - Inlet Temperature (±10°C) - Carrier Gas Flow Rate (±5%) - Oven Temperature Program (±2°C at each step) - Derivatization Reagent Concentration & Reaction Time | Volatility and thermal stability are critical for GC analysis of ketones, often necessitating derivatization (e.g., silylation).[11][12][13] Variations in these parameters can affect peak shape, retention time, and fragmentation patterns. |
| Enzymatic Assays (e.g., for β-hydroxybutyrate) | - Reaction Temperature (±2°C) - Incubation Time (±10%) - Reagent Stability (different lots, storage conditions) - Sample pH (±0.2 units) - Potential Interferences (hemolysis, lipemia, bilirubin) | Enzymatic reactions are highly sensitive to temperature and time.[14][15][16] The stability of the enzyme and potential matrix interferences are key considerations for ensuring accurate quantification of BHB.[17] |
Experimental Protocol: A DoE Approach to Robustness Testing of an HPLC-UV Method for Ketone Analysis
This protocol outlines a robustness study for the quantification of a derivatized ketone using a Design of Experiments approach.
Objective: To assess the robustness of an HPLC-UV method for the analysis of a ketone derivative and to identify critical method parameters that require stringent control.
Methodology:
-
Factor Selection and Level Definition: Based on the HPLC-UV method, identify the critical parameters and define the nominal and variation levels.
| Factor | Parameter | Level (-1) | Nominal (0) | Level (+1) |
| A | Mobile Phase Organic Content | 48% | 50% | 52% |
| B | Column Temperature | 35°C | 40°C | 45°C |
| C | Flow Rate | 0.9 mL/min | 1.0 mL/min | 1.1 mL/min |
| D | Mobile Phase pH | 3.8 | 4.0 | 4.2 |
-
Experimental Design: Employ a fractional factorial design (e.g., a 24-1 design) to efficiently screen the effects of the selected factors. This design allows for the evaluation of the main effects of four factors in eight experimental runs.
-
Sample Preparation: Prepare a homogenous stock solution of the derivatized ketone standard.
-
Execution of Experiments: Conduct the experimental runs according to the design matrix. For each run, inject the standard solution in triplicate and record the peak area, retention time, and resolution between the analyte and any closely eluting peaks.
-
Data Analysis: Analyze the results using statistical software. Evaluate the main effects of each factor on the critical responses. Identify any statistically significant effects (p < 0.05).
Experimental Workflow for DoE-based Robustness Testing
Caption: Step-by-step workflow for robustness testing.
Interpreting the Results: From Data to Decisions
The outcome of the robustness study will be a clear identification of the method parameters that significantly influence the results. For instance, if the mobile phase pH is found to have a significant effect on peak resolution, this parameter will require tighter control in the final analytical method. Conversely, if the flow rate shows little impact on the results within the tested range, it can be considered a more robust parameter.
Illustrative Data Summary:
| Response | Factor A (Organic %) | Factor B (Temperature) | Factor C (Flow Rate) | Factor D (pH) |
| Peak Area (%RSD) | 0.8 | 1.2 | 0.5 | 1.5 |
| Retention Time (min) | Significant | Significant | Significant | Not Significant |
| Resolution | Not Significant | Significant | Not Significant | Significant |
Note: This is a hypothetical data summary for illustrative purposes.
Conclusion: Building a Foundation of Reliability
Robustness testing is not merely a validation exercise but a fundamental component of analytical method development that ensures the generation of consistently reliable data.[18] For ketone analysis, where analyte stability and matrix complexity are inherent challenges, a well-designed robustness study, preferably utilizing a DoE approach, is indispensable. By systematically exploring the operational boundaries of an analytical method, researchers can establish a "design space" within which the method is proven to be reliable, thereby enhancing the trustworthiness and scientific integrity of their findings.
References
-
Fritzsche, D., Hoene, M., & Lehmann, A. (2001). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Clinical Chemistry and Laboratory Medicine, 39(4), 329-332. [Link]
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BioAssay Systems. (2025, January 27). Comprehensive Overview of the β-Hydroxybutyrate Assay Kit: Principles, Applications, and Advances. [Link]
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Andersson, L., & Lundin, S. (1983). The Stability and Automatic Determination of Ketone Bodies in Blood Samples Taken in Field Conditions. Acta Veterinaria Scandinavica, 24(3), 333-342. [Link]
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PubMed. (n.d.). The stability and automatic determination of ketone bodies in blood samples taken in field conditions. National Center for Biotechnology Information. [Link]
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PubMed. (n.d.). Stability of ketone bodies in serum in dependence on storage time and storage temperature. National Center for Biotechnology Information. [Link]
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PubMed. (2025, November 7). Evaluation of an enzymatic one-step assay for Beta-Hydroxybutyrate blood testing on clinical chemistry platforms using HILIC-MS/MS as a non-enzymatic reference method. National Center for Biotechnology Information. [Link]
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American Association for Clinical Chemistry. (n.d.). Ketone-Testing-Chapter-8. [Link]
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Vidan Diagnostics. (n.d.). A New Direct Enzymatic Assay for Determination of β-Hydroxybutyrate on Clinical Chemistry Analyzer Platforms. [Link]
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ResearchGate. (n.d.). Robustness data of the analytical method for the measurement of target gas components. [Link]
-
Cell Biolabs, Inc. (n.d.). β-Hydroxybutyrate (Ketone Body) Assay Kit (Fluorometric). [Link]
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Vander Heyden, Y., et al. (2001, March 10). Robustness Tests. LCGC International. [Link]
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Lab Manager. (2025, October 22). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]
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Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?[Link]
-
PubMed. (1996, October 1). Identification of chemical interferences in aldehyde and ketone determination using dual-wavelength detection. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. [Link]
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ResearchGate. (n.d.). A ruggedness test model and its application for HPLC method validation. [Link]
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ACS Publications. (2008, October 15). Development of a Selective ESI-MS Derivatization Reagent: Synthesis and Optimization for the Analysis of Aldehydes in Biological Mixtures. Analytical Chemistry. [Link]
-
ACS Publications. (2014, April 18). Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples. Analytical Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). Interference Testing. PubMed Central. [Link]
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Separation Science. (2023, December 8). Implementing Robustness Testing for HPLC Methods. [Link]
-
SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]
-
Chromatography Forum. (2011, August 29). GC method robustness. [Link]
-
ACS Publications. (n.d.). Identification of Chemical Interferences in Aldehyde and Ketone Determination Using Dual-Wavelength Detection. Analytical Chemistry. [Link]
-
Clinical Tree. (2023, September 17). Chemical Basis for Analyte Assays and Common Interferences. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Stability and Automatic Determination of Ketone Bodies in Blood Samples Taken in Field Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The stability and automatic determination of ketone bodies in blood samples taken in field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Identification of chemical interferences in aldehyde and ketone determination using dual-wavelength detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sepscience.com [sepscience.com]
- 11. GC Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 14. cbioc.com [cbioc.com]
- 15. Evaluation of an enzymatic one-step assay for Beta-Hydroxybutyrate blood testing on clinical chemistry platforms using HILIC-MS/MS as a non-enzymatic reference method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. vidandiagnostics.com [vidandiagnostics.com]
- 17. Interference Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
Safety Operating Guide
Personal protective equipment for handling 7-Ethyl-2-methyl-4-nonanone
Operational Safety & PPE Guide: Handling 7-Ethyl-2-methyl-4-nonanone
Handling specialized aliphatic ketones like 7-Ethyl-2-methyl-4-nonanone requires moving beyond generic laboratory safety protocols. Because of its specific molecular architecture—a heavily branched 12-carbon backbone coupled with a reactive carbonyl center—this compound presents unique permeation, defatting, and inhalation risks.
As a preferred partner in drug development and chemical research, we provide this self-validating procedural framework to ensure your laboratory operations remain safe, compliant, and scientifically rigorous.
Physicochemical Hazard Profile & Risk Causality
To design an effective safety protocol, we must first understand the physical properties that dictate the compound's behavior in an open environment. 7-Ethyl-2-methyl-4-nonanone is a highly lipophilic, moderately volatile ketone often utilized for its distinct structural properties and sweet, fruity odor profile[1].
Table 1: Physicochemical Properties & Safety Implications
| Property | Value | Operational Safety Implication |
| Molecular Formula | C₁₂H₂₄O | Highly lipophilic; readily penetrates compromised skin barriers, causing severe defatting and dermatitis[2]. |
| Molecular Weight | 184.32 g/mol | Vapors are heavier than air and can accumulate in poorly ventilated lower spaces or sinks[2]. |
| Flash Point | 69.7 °C (157.5 °F) | Classified as a combustible liquid. Requires grounding during bulk transfer to prevent static ignition[3]. |
| Functional Group | Ketone (C=O) | Rapidly degrades standard latex and thin nitrile PPE; requires specialized elastomeric barriers[4]. |
Core Personal Protective Equipment (PPE) Matrix
Do not rely on standard laboratory PPE when handling branched ketones. The causality behind our specific PPE recommendations is rooted in the chemical's ability to solvate standard polymers.
-
Hand Protection (Critical): Use Butyl Rubber or PE/EVAL/PE (Silver Shield) gloves for direct handling.
-
Causality: The polar carbonyl group in ketones rapidly permeates standard nitrile and latex networks[4]. Butyl rubber provides a dense, incompatible polymeric barrier that blocks permeation. Double-gloving with 8-mil nitrile is acceptable only for incidental splash protection and must be removed immediately upon contamination.
-
-
Eye & Face Protection: Wear ANSI Z87.1+ rated chemical splash goggles. If transferring volumes greater than 1 liter, a full face shield is mandatory to prevent ocular exposure to lipophilic vapors[5].
-
Body Protection: A Flame-Resistant (FR) lab coat (e.g., Nomex) is required due to the combustible nature of the liquid[5]. Ensure closed-toe, non-porous footwear is worn[6].
-
Respiratory Protection: All handling must occur within a certified chemical fume hood. If engineering controls fail or during a large spill, use a NIOSH-approved half-face respirator equipped with Organic Vapor (OV) cartridges[7].
Procedural Workflow: Safe Handling & Transfer
This methodology provides a self-validating system for aliquoting 7-Ethyl-2-methyl-4-nonanone, ensuring that every safety measure is verified before proceeding to the next step.
Step 1: Pre-Operational Verification Clear the fume hood deck of any strong oxidizers or reducing agents, as they are strictly incompatible with ketones and can trigger exothermic reactions[7].
-
Validation Step: Hold a delicate task wipe (e.g., Kimwipe) at the sash opening. A steady inward pull validates negative pressure and adequate face velocity (>100 fpm).
Step 2: PPE Donning & Integrity Check Don the required FR lab coat, goggles, and butyl rubber gloves.
-
Validation Step: Inspect butyl gloves for pinhole leaks using the inflation method (trapping air inside and squeezing to check for pressure loss) before handling the chemical.
Step 3: Grounding and Bonding If transferring from a metal drum or bulk container, attach grounding clips.
-
Causality: With a flash point of 69.7 °C, static sparks generated by fluid flow can ignite accumulated vapor layers[3].
Step 4: Volumetric Transfer Use glass or PTFE (Teflon) pipettes/syringes. Avoid polystyrene or standard plastics, which the ketone will degrade, leading to sample contamination and equipment failure.
Step 5: Decontamination & Storage Wipe down the exterior of the primary container with a compatible solvent (e.g., ethanol) before returning it to a dedicated flammable storage cabinet. Store away from direct sunlight and heat sources[5].
Emergency Spill Response & Disposal Plan
In the event of a spill, odor is not a reliable indicator of safety due to rapid olfactory fatigue. Follow this self-validating remediation protocol:
Step 1: Containment & Evacuation Isolate the spill area. If the spill occurs outside a fume hood, evacuate personnel and don an OV respirator and butyl gloves before returning to the site.
Step 2: Neutralization & Absorption Apply inert siliceous absorbents (e.g., vermiculite or proprietary chemical spill pads) to the perimeter of the spill, working inward.
-
Causality: Never use combustible absorbents like sawdust. Mixing a combustible liquid[3] with a combustible absorbent creates a severe fire hazard.
Step 3: Surface Decontamination & Validation Collect the saturated absorbent using non-sparking tools. Wash the affected surface with a mild detergent solution to break down the residual lipophilic film.
-
Validation Step: Validate decontamination using a Photoionization Detector (PID). If unavailable, confirm the absence of the compound's characteristic fruity odor via the wafting technique (using a cupped hand to bring air toward the nose from a safe distance)[1],[6].
Step 4: Waste Disposal Place all saturated absorbents and contaminated PPE into a chemically resistant, sealable waste container. Label explicitly as "Halogen-Free Organic Waste - Combustible" and arrange for designated hazardous waste pickup[5]. Never dispose of ketone waste down the sink[5].
Workflow Visualization
Workflow for the safe handling, transfer, and emergency response for 7-Ethyl-2-methyl-4-nonanone.
References
-
[1] CAS 6628-29-1: 7-Ethyl-2-methyl-4-nonanone | CymitQuimica | 1
-
[2] 7-Ethyl-2-methyl-4-nonanone | C12H24O | CID 246923 | PubChem - NIH | 2
-
[7] Michler's ketone - SAFETY DATA SHEET | Fisher Scientific | 7
-
[4] Laboratory Safety Manual | Case Western Reserve University | 4
-
[5] Regulations on Management of Laboratories | VinUni Policy | 5
Sources
- 1. CAS 6628-29-1: 7-Ethyl-2-methyl-4-nonanone | CymitQuimica [cymitquimica.com]
- 2. 7-Ethyl-2-methyl-4-nonanone | C12H24O | CID 246923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6628-29-1_4-Nonanone,7-ethyl-2-methylCAS号:6628-29-1_4-Nonanone,7-ethyl-2-methyl【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 4. case.edu [case.edu]
- 5. Regulations on Management of Laboratories - VinUni Policy [policy.vinuni.edu.vn]
- 6. ozyegin.edu.tr [ozyegin.edu.tr]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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